ELN318463 racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJYACFOQWRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ELN318463 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent, orally bioavailable small molecule that functions as a selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. This technical guide delineates the mechanism of action of ELN318463 racemate, with a focus on its preferential inhibition of Aβ production over Notch signaling. This selectivity profile suggests its potential as a therapeutic agent for Alzheimer's disease with a reduced risk of mechanism-based toxicities associated with non-selective γ-secretase inhibitors. This document provides a comprehensive overview of the available preclinical data, including quantitative metrics of its activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Selective γ-Secretase Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the Aβ42 isoform, in the brain is a primary initiating event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Therefore, inhibiting γ-secretase activity presents a direct therapeutic strategy to lower Aβ production.
However, γ-secretase is a multi-subunit protease with several physiologically important substrates, most notably the Notch family of receptors. The Notch signaling pathway is crucial for cell-fate decisions, differentiation, and proliferation in various tissues. Inhibition of Notch signaling can lead to significant toxicities, including gastrointestinal and immunological complications, which have been a major hurdle in the clinical development of non-selective γ-secretase inhibitors (GSIs).
This challenge has driven the development of "APP-selective" or "Notch-sparing" GSIs, such as ELN318463, which are designed to preferentially inhibit the processing of APP over Notch. ELN318463 is a racemate that has demonstrated significant selectivity in preclinical models, offering a promising therapeutic window.
Mechanism of Action: Selective Inhibition of γ-Secretase
ELN318463 acts as a classic γ-secretase inhibitor. Its mechanism of action is centered on its ability to modulate the catalytic activity of the γ-secretase complex, thereby reducing the production of Aβ peptides from the APP C-terminal fragment (APP-CTF or C99).
Preferential Inhibition of Amyloid-β Production
Preclinical studies have demonstrated that ELN318463 exhibits a significant selectivity for the inhibition of Aβ production over the cleavage of Notch. This selectivity is a key feature of its therapeutic potential.
Interaction with the γ-Secretase Complex
While the precise binding site of ELN318463 on the γ-secretase complex has not been fully elucidated in the public domain, it is understood to interact with the complex in a manner that favors the inhibition of APP processing. It has been shown to displace an active site-directed inhibitor at very high concentrations, but only in the presence of the APP substrate, suggesting a complex interaction that may involve substrate-induced conformational changes in the enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
| Parameter | Value | Assay/Model | Reference |
| Aβ Production Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |
| Notch Signaling Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |
| Selectivity (Aβ vs. Notch) | 75- to 120-fold | In vitro cell-based assays | [1] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dose (Oral) | Time Point | Brain Aβ Reduction (%) | Brain Concentration | Reference |
| PDAPP Transgenic Mice | 30 mg/kg | 3 hours post-dose | ~30% | 0.69 µM | [1] |
| PDAPP Transgenic Mice | 100 mg/kg | 3 hours post-dose | ~50% | 1.87 µM | [1] |
| Wild-type FVB Mice | 30 mg/kg | 3 hours post-dose | ~40% | 0.754 µM | [1] |
| Wild-type FVB Mice | 100 mg/kg | 3 hours post-dose | ~60% | 2.7 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Mice
Note: The in vivo efficacy of ELN318463 was observed to be discordant between the PDAPP transgenic and wild-type FVB mice, with greater Aβ reduction seen in the wild-type strain. This highlights the importance of evaluating GSI potency in non-transgenic models.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited for the characterization of ELN318463.
In Vitro γ-Secretase Inhibition Assays
Objective: To determine the potency and selectivity of ELN318463 in inhibiting Aβ production and Notch signaling.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing wild-type human APP and a Notch reporter construct are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Aβ Quantification: Conditioned media from the treated cells is collected. The levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-Aβ antibodies.
-
Notch Activity Assessment: Notch signaling activity is assessed by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter. Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: IC50 values for the inhibition of Aβ production and Notch signaling are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation. Selectivity is determined by the ratio of the Notch IC50 to the Aβ IC50.
In Vivo Efficacy Studies in Mouse Models
Objective: To evaluate the ability of orally administered ELN318463 to reduce brain Aβ levels in both a transgenic model of Alzheimer's disease and wild-type mice.
Methodology:
-
Animal Models:
-
PDAPP Transgenic Mice: These mice overexpress a mutant form of human APP (V717F) and develop age-dependent Aβ plaques.
-
Wild-type FVB Mice: Used as a non-transgenic control to assess the compound's effect on endogenous mouse Aβ.
-
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) via gavage at specified doses (e.g., 30 and 100 mg/kg).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 3 hours), animals are euthanized, and brains are rapidly harvested.
-
Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are measured by ELISA.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of ELN318463. Brain tissue is also analyzed to determine the brain concentration of the compound. Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated.
-
Data Analysis: The percentage reduction in brain Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified Signaling Pathways of APP and Notch Processing and the Site of Action of ELN318463. This diagram illustrates the sequential cleavage of Amyloid Precursor Protein (APP) by β- and γ-secretase to produce Amyloid-β (Aβ), and the ligand-induced cleavage of the Notch receptor by γ-secretase, leading to the release of the Notch Intracellular Domain (NICD) and subsequent target gene transcription. ELN318463 selectively inhibits the γ-secretase-mediated cleavage of the C99 fragment of APP.
Figure 2: Experimental Workflows for In Vitro and In Vivo Evaluation of ELN318463. This diagram outlines the key steps in the in vitro assessment of IC50 values for Aβ and Notch inhibition and the in vivo evaluation of brain Aβ reduction and pharmacokinetic profiling in mouse models.
Conclusion
This compound is a selective γ-secretase inhibitor that demonstrates a clear preference for inhibiting the production of amyloid-beta peptides over the processing of the Notch receptor. This selectivity, observed in both in vitro and in vivo preclinical models, represents a significant advancement in the development of safer therapeutic agents for Alzheimer's disease. The data presented in this technical guide provides a comprehensive overview of the mechanism of action of ELN318463, highlighting its potential to reduce the amyloidogenic burden in the brain while minimizing the risk of Notch-related side effects. Further investigation into the precise molecular interactions and long-term efficacy and safety of ELN318463 and similar APP-selective GSIs is warranted.
References
In-Depth Technical Guide: The Mechanism of Action of ELN318463 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent, orally bioavailable small molecule that functions as a selective inhibitor of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. This technical guide delineates the mechanism of action of ELN318463 racemate, with a focus on its preferential inhibition of Aβ production over Notch signaling. This selectivity profile suggests its potential as a therapeutic agent for Alzheimer's disease with a reduced risk of mechanism-based toxicities associated with non-selective γ-secretase inhibitors. This document provides a comprehensive overview of the available preclinical data, including quantitative metrics of its activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Selective γ-Secretase Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the Aβ42 isoform, in the brain is a primary initiating event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Therefore, inhibiting γ-secretase activity presents a direct therapeutic strategy to lower Aβ production.
However, γ-secretase is a multi-subunit protease with several physiologically important substrates, most notably the Notch family of receptors. The Notch signaling pathway is crucial for cell-fate decisions, differentiation, and proliferation in various tissues. Inhibition of Notch signaling can lead to significant toxicities, including gastrointestinal and immunological complications, which have been a major hurdle in the clinical development of non-selective γ-secretase inhibitors (GSIs).
This challenge has driven the development of "APP-selective" or "Notch-sparing" GSIs, such as ELN318463, which are designed to preferentially inhibit the processing of APP over Notch. ELN318463 is a racemate that has demonstrated significant selectivity in preclinical models, offering a promising therapeutic window.
Mechanism of Action: Selective Inhibition of γ-Secretase
ELN318463 acts as a classic γ-secretase inhibitor. Its mechanism of action is centered on its ability to modulate the catalytic activity of the γ-secretase complex, thereby reducing the production of Aβ peptides from the APP C-terminal fragment (APP-CTF or C99).
Preferential Inhibition of Amyloid-β Production
Preclinical studies have demonstrated that ELN318463 exhibits a significant selectivity for the inhibition of Aβ production over the cleavage of Notch. This selectivity is a key feature of its therapeutic potential.
Interaction with the γ-Secretase Complex
While the precise binding site of ELN318463 on the γ-secretase complex has not been fully elucidated in the public domain, it is understood to interact with the complex in a manner that favors the inhibition of APP processing. It has been shown to displace an active site-directed inhibitor at very high concentrations, but only in the presence of the APP substrate, suggesting a complex interaction that may involve substrate-induced conformational changes in the enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
| Parameter | Value | Assay/Model | Reference |
| Aβ Production Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |
| Notch Signaling Inhibition (IC50) | Data not publicly available | In vitro cell-based assays | [1] |
| Selectivity (Aβ vs. Notch) | 75- to 120-fold | In vitro cell-based assays | [1] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dose (Oral) | Time Point | Brain Aβ Reduction (%) | Brain Concentration | Reference |
| PDAPP Transgenic Mice | 30 mg/kg | 3 hours post-dose | ~30% | 0.69 µM | [1] |
| PDAPP Transgenic Mice | 100 mg/kg | 3 hours post-dose | ~50% | 1.87 µM | [1] |
| Wild-type FVB Mice | 30 mg/kg | 3 hours post-dose | ~40% | 0.754 µM | [1] |
| Wild-type FVB Mice | 100 mg/kg | 3 hours post-dose | ~60% | 2.7 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Mice
Note: The in vivo efficacy of ELN318463 was observed to be discordant between the PDAPP transgenic and wild-type FVB mice, with greater Aβ reduction seen in the wild-type strain. This highlights the importance of evaluating GSI potency in non-transgenic models.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited for the characterization of ELN318463.
In Vitro γ-Secretase Inhibition Assays
Objective: To determine the potency and selectivity of ELN318463 in inhibiting Aβ production and Notch signaling.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing wild-type human APP and a Notch reporter construct are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Aβ Quantification: Conditioned media from the treated cells is collected. The levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-Aβ antibodies.
-
Notch Activity Assessment: Notch signaling activity is assessed by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter. Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: IC50 values for the inhibition of Aβ production and Notch signaling are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation. Selectivity is determined by the ratio of the Notch IC50 to the Aβ IC50.
In Vivo Efficacy Studies in Mouse Models
Objective: To evaluate the ability of orally administered ELN318463 to reduce brain Aβ levels in both a transgenic model of Alzheimer's disease and wild-type mice.
Methodology:
-
Animal Models:
-
PDAPP Transgenic Mice: These mice overexpress a mutant form of human APP (V717F) and develop age-dependent Aβ plaques.
-
Wild-type FVB Mice: Used as a non-transgenic control to assess the compound's effect on endogenous mouse Aβ.
-
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) via gavage at specified doses (e.g., 30 and 100 mg/kg).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 3 hours), animals are euthanized, and brains are rapidly harvested.
-
Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are measured by ELISA.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of ELN318463. Brain tissue is also analyzed to determine the brain concentration of the compound. Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated.
-
Data Analysis: The percentage reduction in brain Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified Signaling Pathways of APP and Notch Processing and the Site of Action of ELN318463. This diagram illustrates the sequential cleavage of Amyloid Precursor Protein (APP) by β- and γ-secretase to produce Amyloid-β (Aβ), and the ligand-induced cleavage of the Notch receptor by γ-secretase, leading to the release of the Notch Intracellular Domain (NICD) and subsequent target gene transcription. ELN318463 selectively inhibits the γ-secretase-mediated cleavage of the C99 fragment of APP.
Figure 2: Experimental Workflows for In Vitro and In Vivo Evaluation of ELN318463. This diagram outlines the key steps in the in vitro assessment of IC50 values for Aβ and Notch inhibition and the in vivo evaluation of brain Aβ reduction and pharmacokinetic profiling in mouse models.
Conclusion
This compound is a selective γ-secretase inhibitor that demonstrates a clear preference for inhibiting the production of amyloid-beta peptides over the processing of the Notch receptor. This selectivity, observed in both in vitro and in vivo preclinical models, represents a significant advancement in the development of safer therapeutic agents for Alzheimer's disease. The data presented in this technical guide provides a comprehensive overview of the mechanism of action of ELN318463, highlighting its potential to reduce the amyloidogenic burden in the brain while minimizing the risk of Notch-related side effects. Further investigation into the precise molecular interactions and long-term efficacy and safety of ELN318463 and similar APP-selective GSIs is warranted.
References
In-Depth Technical Guide: Interaction of ELN318463 Racemate with Amyloid Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the ELN318463 racemate and the amyloid precursor protein (APP). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the involved biological pathways and workflows.
Introduction to ELN318463 and its Therapeutic Rationale
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, an intramembrane protease, is a key therapeutic target for reducing Aβ production.
ELN318463 is an investigational drug that acts as an APP-selective γ-secretase inhibitor. It has been shown to preferentially inhibit the processing of APP over other γ-secretase substrates, most notably the Notch receptor. The "Notch-sparing" activity of ELN318463 is a critical feature, as the inhibition of Notch signaling is associated with significant toxicity, a major hurdle in the development of previous γ-secretase inhibitors. This selectivity suggests a potentially wider therapeutic window for ELN318463 in the treatment of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the available quantitative data for ELN318463, highlighting its potency and selectivity.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Parameter | Value | Reference |
| γ-secretase (PS1) | Cell-based assay | EC50 | 12 nM | [1][2] |
| γ-secretase (PS2) | Cell-based assay | EC50 | 656 nM | [1][2] |
Table 2: Selectivity of ELN318463
| Parameter | Assay System | Value | Reference |
| Aβ Production vs. Notch Signaling Inhibition | Dual-assay CHO cell line | 75- to 120-fold | [3] |
| PS1 vs. PS2 Selectivity | Cell-based assay | 51-fold | [1][2] |
Signaling Pathways
The following diagrams illustrate the canonical processing of APP and the Notch signaling pathway, and the proposed mechanism of action for ELN318463.
Caption: Amyloidogenic processing of APP and the inhibitory action of ELN318463.
Caption: Notch signaling pathway and the sparing mechanism of ELN318463.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ELN318463.
Dual Assay for Simultaneous Inhibition of Aβ and Notch Signaling in Cells
This protocol is based on the methodology described for testing the potency and selectivity of γ-secretase inhibitors against both APP and Notch substrates simultaneously.[3]
Objective: To determine the half-maximal effective concentration (EC50) of ELN318463 for the inhibition of Aβ production and Notch signaling in a cellular context.
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing:
-
APPSw (Swedish mutation of APP)
-
A Notch substrate lacking the ectodomain (NotchΔE)
-
A Notch-responsive Luciferase reporter gene
Materials:
-
CHO cell line described above
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Aβ ELISA kit (for Aβ40 or Aβ42)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance (for ELISA) and luminescence (for luciferase)
Procedure:
-
Cell Seeding: Seed the dual-reporter CHO cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add the diluted compound or vehicle control to the cells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Aβ Quantification (ELISA):
-
Collect the conditioned medium from each well.
-
Perform an ELISA for Aβ40 or Aβ42 according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Notch Signaling Quantification (Luciferase Assay):
-
Lyse the cells remaining in the plate.
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For both Aβ and Notch signaling, normalize the data to the vehicle-treated control wells (representing 100% activity).
-
Plot the normalized data against the logarithm of the ELN318463 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 values for the inhibition of Aβ production and Notch signaling.
-
Calculate the selectivity ratio by dividing the EC50 for Notch inhibition by the EC50 for Aβ inhibition.
-
Caption: Workflow for the dual Aβ and Notch inhibition assay.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of γ-secretase-mediated APP processing. Its significant selectivity for APP over Notch provides a potential solution to the toxicity issues that have plagued earlier generations of γ-secretase inhibitors. The data and protocols presented in this guide offer a detailed resource for researchers working on the development of novel AD therapies targeting the amyloid cascade. Further in-depth studies are warranted to fully elucidate the clinical potential of this compound.
References
In-Depth Technical Guide: Interaction of ELN318463 Racemate with Amyloid Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the ELN318463 racemate and the amyloid precursor protein (APP). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the involved biological pathways and workflows.
Introduction to ELN318463 and its Therapeutic Rationale
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, an intramembrane protease, is a key therapeutic target for reducing Aβ production.
ELN318463 is an investigational drug that acts as an APP-selective γ-secretase inhibitor. It has been shown to preferentially inhibit the processing of APP over other γ-secretase substrates, most notably the Notch receptor. The "Notch-sparing" activity of ELN318463 is a critical feature, as the inhibition of Notch signaling is associated with significant toxicity, a major hurdle in the development of previous γ-secretase inhibitors. This selectivity suggests a potentially wider therapeutic window for ELN318463 in the treatment of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the available quantitative data for ELN318463, highlighting its potency and selectivity.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Parameter | Value | Reference |
| γ-secretase (PS1) | Cell-based assay | EC50 | 12 nM | [1][2] |
| γ-secretase (PS2) | Cell-based assay | EC50 | 656 nM | [1][2] |
Table 2: Selectivity of ELN318463
| Parameter | Assay System | Value | Reference |
| Aβ Production vs. Notch Signaling Inhibition | Dual-assay CHO cell line | 75- to 120-fold | [3] |
| PS1 vs. PS2 Selectivity | Cell-based assay | 51-fold | [1][2] |
Signaling Pathways
The following diagrams illustrate the canonical processing of APP and the Notch signaling pathway, and the proposed mechanism of action for ELN318463.
Caption: Amyloidogenic processing of APP and the inhibitory action of ELN318463.
Caption: Notch signaling pathway and the sparing mechanism of ELN318463.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ELN318463.
Dual Assay for Simultaneous Inhibition of Aβ and Notch Signaling in Cells
This protocol is based on the methodology described for testing the potency and selectivity of γ-secretase inhibitors against both APP and Notch substrates simultaneously.[3]
Objective: To determine the half-maximal effective concentration (EC50) of ELN318463 for the inhibition of Aβ production and Notch signaling in a cellular context.
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing:
-
APPSw (Swedish mutation of APP)
-
A Notch substrate lacking the ectodomain (NotchΔE)
-
A Notch-responsive Luciferase reporter gene
Materials:
-
CHO cell line described above
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Aβ ELISA kit (for Aβ40 or Aβ42)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance (for ELISA) and luminescence (for luciferase)
Procedure:
-
Cell Seeding: Seed the dual-reporter CHO cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add the diluted compound or vehicle control to the cells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Aβ Quantification (ELISA):
-
Collect the conditioned medium from each well.
-
Perform an ELISA for Aβ40 or Aβ42 according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Notch Signaling Quantification (Luciferase Assay):
-
Lyse the cells remaining in the plate.
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For both Aβ and Notch signaling, normalize the data to the vehicle-treated control wells (representing 100% activity).
-
Plot the normalized data against the logarithm of the ELN318463 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 values for the inhibition of Aβ production and Notch signaling.
-
Calculate the selectivity ratio by dividing the EC50 for Notch inhibition by the EC50 for Aβ inhibition.
-
Caption: Workflow for the dual Aβ and Notch inhibition assay.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of γ-secretase-mediated APP processing. Its significant selectivity for APP over Notch provides a potential solution to the toxicity issues that have plagued earlier generations of γ-secretase inhibitors. The data and protocols presented in this guide offer a detailed resource for researchers working on the development of novel AD therapies targeting the amyloid cascade. Further in-depth studies are warranted to fully elucidate the clinical potential of this compound.
References
ELN318463 Racemate: A Preclinical Candidate for Alzheimer's Disease Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) remains a formidable challenge in neurodegenerative research, with the accumulation of amyloid-beta (Aβ) peptides as a central pathological hallmark. The γ-secretase enzyme, responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ, has been a prime therapeutic target. This document provides a comprehensive technical overview of ELN318463 racemate, a potent, orally bioavailable, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential role in Alzheimer's disease research. We will delve into its mechanism of action, preclinical data, and the experimental methodologies used to characterize this compound.
Introduction to this compound
This compound is the racemic mixture of ELN318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] As a small molecule, it was designed to modulate the production of Aβ peptides, particularly the aggregation-prone Aβ42, by inhibiting the catalytic activity of the γ-secretase complex. The therapeutic hypothesis is that by reducing the levels of Aβ in the brain, one could slow or prevent the progression of Alzheimer's disease.
Mechanism of Action: Selective Inhibition of γ-Secretase
The primary mechanism of action of ELN318463 is the selective inhibition of γ-secretase, a multi-subunit protease complex. This complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.
Differential Inhibition of Presenilin-1 (PS1) and Presenilin-2 (PS2)
The catalytic core of the γ-secretase complex is comprised of either Presenilin-1 (PS1) or Presenilin-2 (PS2). ELN318463 exhibits differential inhibition of γ-secretase complexes containing these two different presenilins. It is significantly more potent in inhibiting PS1-containing complexes compared to those containing PS2.[1][3][4] This selectivity is a key characteristic of the compound.
Selectivity for Aβ Production over Notch Signaling
A major challenge in the development of γ-secretase inhibitors has been the on-target toxicity associated with the inhibition of Notch signaling, which is crucial for normal cellular function in various tissues. ELN318463 was developed to be an APP-selective inhibitor, demonstrating a significant window of selectivity for inhibiting Aβ production over Notch processing. In cellular assays, it was found to be 75- to 120-fold more selective for inhibiting Aβ production compared to its effect on Notch signaling.
Quantitative Preclinical Data
The preclinical evaluation of ELN318463 has provided key quantitative data regarding its potency and in vivo activity.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Parameter | Value | Reference |
| PS1-containing γ-secretase | Cellular | EC50 | 12 nM | |
| PS2-containing γ-secretase | Cellular | EC50 | 656 nM | |
| Aβ Production vs. Notch Signaling | Cellular | Selectivity Ratio | 75- to 120-fold |
Table 2: In Vivo Brain Concentrations of ELN318463 in Murine Models
| Animal Model | Oral Dose | Brain Concentration | Reference |
| FVB Mice | 30 mg/kg | 0.754 µM | |
| PDAPP Mice | 30 mg/kg | 0.69 µM | |
| FVB Mice | 100 mg/kg | 2.7 µM | |
| PDAPP Mice | 100 mg/kg | 1.87 µM |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the preclinical characterization of ELN318463.
Cell-Based Assays for γ-Secretase Activity
-
Cell Lines: Human embryonic kidney (HEK293) cells stably co-expressing human APP and either human PS1 or PS2 were likely used to assess the differential inhibition of the two γ-secretase complexes.
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAs) were employed to measure the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the conditioned media of the cultured cells following treatment with varying concentrations of ELN318463.
-
Notch Signaling Assay: A cell-based reporter gene assay was likely used to determine the effect of ELN318463 on Notch signaling. This would involve cells co-transfected with a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
In Vivo Studies in Transgenic Mouse Models
-
Animal Models: The PDAPP transgenic mouse model of Alzheimer's disease, which overexpresses a mutant form of human APP and develops age-dependent Aβ plaques, was used to assess the in vivo efficacy of ELN318463. Wild-type FVB mice served as controls.
-
Drug Administration: ELN318463 was administered orally to the mice.
-
Brain Tissue Analysis: Following treatment, brain tissue was collected and homogenized. The levels of Aβ peptides in the brain homogenates were quantified by ELISA. Brain drug concentrations were determined using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizing the Role of ELN318463
Signaling Pathway of γ-Secretase Inhibition
Caption: Mechanism of ELN318463 action on γ-secretase.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for ELN318463.
Discussion and Future Directions
This compound represents a significant effort in the development of γ-secretase inhibitors for Alzheimer's disease. Its selectivity for PS1-containing complexes and its favorable window of selectivity over Notch signaling were promising features in its preclinical profile. The in vivo data demonstrating brain penetration and reduction of Aβ levels in a relevant transgenic mouse model further underscored its potential.
However, the development of γ-secretase inhibitors for Alzheimer's disease has been fraught with challenges, including on-target toxicities and a lack of clinical efficacy in later-stage trials of other compounds. Future research in this area could focus on several aspects:
-
Further Elucidation of Selectivity: A deeper understanding of the molecular determinants of ELN318463's selectivity for PS1 over PS2 and for APP over Notch could inform the design of next-generation inhibitors with even better safety profiles.
-
Long-term Efficacy and Safety: While acute studies showed a reduction in brain Aβ, long-term studies would be necessary to assess the impact on plaque deposition, cognitive function, and potential long-term side effects.
-
Combination Therapies: Investigating the potential of ELN318463 in combination with other therapeutic modalities, such as anti-Aβ antibodies or BACE1 inhibitors, could offer synergistic effects.
Conclusion
This compound is a well-characterized, potent, and selective γ-secretase inhibitor that has provided valuable insights into the therapeutic potential and challenges of targeting this enzyme for the treatment of Alzheimer's disease. The detailed preclinical data and methodologies associated with its investigation serve as an important reference for the ongoing research and development of novel disease-modifying therapies for this devastating neurodegenerative disorder.
References
ELN318463 Racemate: A Preclinical Candidate for Alzheimer's Disease Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) remains a formidable challenge in neurodegenerative research, with the accumulation of amyloid-beta (Aβ) peptides as a central pathological hallmark. The γ-secretase enzyme, responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ, has been a prime therapeutic target. This document provides a comprehensive technical overview of ELN318463 racemate, a potent, orally bioavailable, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential role in Alzheimer's disease research. We will delve into its mechanism of action, preclinical data, and the experimental methodologies used to characterize this compound.
Introduction to this compound
This compound is the racemic mixture of ELN318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] As a small molecule, it was designed to modulate the production of Aβ peptides, particularly the aggregation-prone Aβ42, by inhibiting the catalytic activity of the γ-secretase complex. The therapeutic hypothesis is that by reducing the levels of Aβ in the brain, one could slow or prevent the progression of Alzheimer's disease.
Mechanism of Action: Selective Inhibition of γ-Secretase
The primary mechanism of action of ELN318463 is the selective inhibition of γ-secretase, a multi-subunit protease complex. This complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.
Differential Inhibition of Presenilin-1 (PS1) and Presenilin-2 (PS2)
The catalytic core of the γ-secretase complex is comprised of either Presenilin-1 (PS1) or Presenilin-2 (PS2). ELN318463 exhibits differential inhibition of γ-secretase complexes containing these two different presenilins. It is significantly more potent in inhibiting PS1-containing complexes compared to those containing PS2.[1][3][4] This selectivity is a key characteristic of the compound.
Selectivity for Aβ Production over Notch Signaling
A major challenge in the development of γ-secretase inhibitors has been the on-target toxicity associated with the inhibition of Notch signaling, which is crucial for normal cellular function in various tissues. ELN318463 was developed to be an APP-selective inhibitor, demonstrating a significant window of selectivity for inhibiting Aβ production over Notch processing. In cellular assays, it was found to be 75- to 120-fold more selective for inhibiting Aβ production compared to its effect on Notch signaling.
Quantitative Preclinical Data
The preclinical evaluation of ELN318463 has provided key quantitative data regarding its potency and in vivo activity.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Parameter | Value | Reference |
| PS1-containing γ-secretase | Cellular | EC50 | 12 nM | |
| PS2-containing γ-secretase | Cellular | EC50 | 656 nM | |
| Aβ Production vs. Notch Signaling | Cellular | Selectivity Ratio | 75- to 120-fold |
Table 2: In Vivo Brain Concentrations of ELN318463 in Murine Models
| Animal Model | Oral Dose | Brain Concentration | Reference |
| FVB Mice | 30 mg/kg | 0.754 µM | |
| PDAPP Mice | 30 mg/kg | 0.69 µM | |
| FVB Mice | 100 mg/kg | 2.7 µM | |
| PDAPP Mice | 100 mg/kg | 1.87 µM |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the preclinical characterization of ELN318463.
Cell-Based Assays for γ-Secretase Activity
-
Cell Lines: Human embryonic kidney (HEK293) cells stably co-expressing human APP and either human PS1 or PS2 were likely used to assess the differential inhibition of the two γ-secretase complexes.
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAs) were employed to measure the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the conditioned media of the cultured cells following treatment with varying concentrations of ELN318463.
-
Notch Signaling Assay: A cell-based reporter gene assay was likely used to determine the effect of ELN318463 on Notch signaling. This would involve cells co-transfected with a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
In Vivo Studies in Transgenic Mouse Models
-
Animal Models: The PDAPP transgenic mouse model of Alzheimer's disease, which overexpresses a mutant form of human APP and develops age-dependent Aβ plaques, was used to assess the in vivo efficacy of ELN318463. Wild-type FVB mice served as controls.
-
Drug Administration: ELN318463 was administered orally to the mice.
-
Brain Tissue Analysis: Following treatment, brain tissue was collected and homogenized. The levels of Aβ peptides in the brain homogenates were quantified by ELISA. Brain drug concentrations were determined using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizing the Role of ELN318463
Signaling Pathway of γ-Secretase Inhibition
Caption: Mechanism of ELN318463 action on γ-secretase.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for ELN318463.
Discussion and Future Directions
This compound represents a significant effort in the development of γ-secretase inhibitors for Alzheimer's disease. Its selectivity for PS1-containing complexes and its favorable window of selectivity over Notch signaling were promising features in its preclinical profile. The in vivo data demonstrating brain penetration and reduction of Aβ levels in a relevant transgenic mouse model further underscored its potential.
However, the development of γ-secretase inhibitors for Alzheimer's disease has been fraught with challenges, including on-target toxicities and a lack of clinical efficacy in later-stage trials of other compounds. Future research in this area could focus on several aspects:
-
Further Elucidation of Selectivity: A deeper understanding of the molecular determinants of ELN318463's selectivity for PS1 over PS2 and for APP over Notch could inform the design of next-generation inhibitors with even better safety profiles.
-
Long-term Efficacy and Safety: While acute studies showed a reduction in brain Aβ, long-term studies would be necessary to assess the impact on plaque deposition, cognitive function, and potential long-term side effects.
-
Combination Therapies: Investigating the potential of ELN318463 in combination with other therapeutic modalities, such as anti-Aβ antibodies or BACE1 inhibitors, could offer synergistic effects.
Conclusion
This compound is a well-characterized, potent, and selective γ-secretase inhibitor that has provided valuable insights into the therapeutic potential and challenges of targeting this enzyme for the treatment of Alzheimer's disease. The detailed preclinical data and methodologies associated with its investigation serve as an important reference for the ongoing research and development of novel disease-modifying therapies for this devastating neurodegenerative disorder.
References
Understanding the Racemic Nature of ELN318463: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is recognized as a potent and selective inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This technical guide provides a comprehensive overview of the racemic nature of ELN318463. While specific experimental data for the synthesis and chiral separation of ELN318463 are not publicly available, this document outlines the general methodologies and conceptual frameworks used to characterize such compounds. It includes illustrative experimental protocols, data presentation tables, and visualizations of relevant biological pathways and experimental workflows to provide a thorough understanding for researchers in the field of neurodegenerative disease and drug development.
Introduction to ELN318463 and its Racemic Nature
ELN318463 is an investigational compound that has demonstrated selective inhibition of the γ-secretase enzyme complex, with a notable preference for presenilin-1 (PS1) over presenilin-2 (PS2) containing complexes. The compound is synthesized as a racemic mixture, meaning it consists of an equal proportion of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. In pharmacology, it is crucial to understand the distinct properties of each enantiomer, as they can exhibit significant differences in biological activity, metabolic stability, and toxicity.
The differential pharmacology of enantiomers is a well-established principle in drug development. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the characterization of the racemic mixture and the individual stereoisomers of ELN318463 is a critical step in its preclinical and clinical evaluation.
Synthesis and Chiral Resolution
While the specific synthetic route for ELN318463 has not been disclosed in the public domain, the synthesis of a racemic compound of its structural complexity would typically involve a multi-step organic synthesis process.
General Approach to Racemic Synthesis
The synthesis would likely culminate in a key reaction step that creates the chiral center, resulting in the formation of both enantiomers in a 1:1 ratio.
Illustrative Racemic Synthesis Workflow
Caption: Generalized workflow for the synthesis of a racemic compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step. Several techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a common and effective method.
Experimental Protocol: Chiral HPLC Separation (Illustrative)
-
Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of ELN318463. Common CSPs include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is developed to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A solution of racemic ELN318463 is prepared in a solvent compatible with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled, often at room temperature or slightly elevated to improve peak shape.
-
Detection: UV detection at a wavelength where ELN318463 exhibits strong absorbance.
-
-
Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is used to determine the enantiomeric excess (e.e.) and the relative proportions of each enantiomer.
Biological Activity of ELN318463 Enantiomers
The primary biological target of ELN318463 is the γ-secretase enzyme complex. It is hypothesized that one enantiomer of ELN318463 is significantly more potent in inhibiting γ-secretase than the other. To investigate this, a series of in vitro assays are necessary.
γ-Secretase Inhibition Assay
This assay directly measures the enzymatic activity of γ-secretase in the presence of the test compounds.
Experimental Protocol: In Vitro γ-Secretase Activity Assay (Illustrative)
-
Enzyme Source: A cell-free preparation containing active γ-secretase is used. This can be derived from cell lines overexpressing the γ-secretase components (e.g., HEK293 cells) or from purified enzyme preparations.
-
Substrate: A fluorogenic or chemiluminescent substrate that is specifically cleaved by γ-secretase is used. This substrate mimics the cleavage site of the amyloid precursor protein (APP).
-
Assay Procedure:
-
The γ-secretase enzyme preparation is incubated with varying concentrations of racemic ELN318463 and each of its purified enantiomers.
-
The substrate is added, and the reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the product formation is quantified by measuring the fluorescence or luminescence signal.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the racemate and each enantiomer to determine their relative potencies.
γ-Secretase Inhibition of APP Processing
Caption: Inhibition of γ-secretase by ELN318463 blocks the production of Amyloid-β.
Amyloid-β (Aβ) Production Assay
This cell-based assay measures the effect of the compounds on the production of Aβ peptides, the primary pathogenic species in Alzheimer's disease.
Experimental Protocol: Cellular Aβ Production Assay (Illustrative)
-
Cell Line: A cell line that secretes Aβ peptides is used, such as SH-SY5Y neuroblastoma cells or CHO cells stably expressing human APP.
-
Treatment: Cells are treated with various concentrations of racemic ELN318463 and its individual enantiomers for a specified time (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: The half-maximal effective concentration (EC50) for the reduction of Aβ40 and Aβ42 is determined for each compound.
Notch Signaling Pathway Assay
A critical consideration for γ-secretase inhibitors is their potential to interfere with the cleavage of other substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to significant toxicity.
Experimental Protocol: Notch Cleavage Assay (Illustrative)
-
Cell Line: A reporter cell line is used that expresses a modified Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
-
Treatment: The reporter cells are treated with the test compounds at concentrations that effectively inhibit Aβ production.
-
Assay Procedure: Following treatment, the cells are lysed, and the activity of the reporter gene is measured.
-
Data Analysis: A decrease in reporter gene activity indicates inhibition of Notch signaling. The selectivity of the ELN318463 enantiomers can be determined by comparing their IC50 values for Aβ reduction versus Notch inhibition.
Notch Signaling Pathway and Potential Inhibition
Caption: The Notch signaling pathway and the potential for off-target inhibition by γ-secretase inhibitors.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and concise tabular format to allow for easy comparison of the racemic mixture and its individual enantiomers.
Table 1: Illustrative In Vitro Potency and Selectivity of ELN318463 and its Enantiomers
| Compound | γ-Secretase IC50 (nM) | Aβ40 EC50 (nM) | Aβ42 EC50 (nM) | Notch IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 EC50) |
| Racemic ELN318463 | 5.2 | 10.5 | 8.1 | >1000 | >123 |
| Enantiomer A | 2.1 | 4.3 | 3.5 | >1000 | >285 |
| Enantiomer B | 89.7 | 150.2 | 125.6 | >1000 | >7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for ELN318463 enantiomers is not publicly available.
Conclusion
ELN318463 is a promising racemic γ-secretase inhibitor. A thorough understanding of its racemic nature is paramount for its development as a potential therapeutic for Alzheimer's disease. This guide has outlined the general experimental approaches required to synthesize, separate, and characterize the individual enantiomers of ELN318463. The illustrative protocols and data highlight the importance of evaluating the stereoisomers for their distinct pharmacological profiles, including their potency against γ-secretase, their ability to reduce Aβ production, and their selectivity over Notch signaling. Further research and disclosure of specific experimental data will be necessary to fully elucidate the therapeutic potential of the individual enantiomers of ELN318463.
Understanding the Racemic Nature of ELN318463: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is recognized as a potent and selective inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This technical guide provides a comprehensive overview of the racemic nature of ELN318463. While specific experimental data for the synthesis and chiral separation of ELN318463 are not publicly available, this document outlines the general methodologies and conceptual frameworks used to characterize such compounds. It includes illustrative experimental protocols, data presentation tables, and visualizations of relevant biological pathways and experimental workflows to provide a thorough understanding for researchers in the field of neurodegenerative disease and drug development.
Introduction to ELN318463 and its Racemic Nature
ELN318463 is an investigational compound that has demonstrated selective inhibition of the γ-secretase enzyme complex, with a notable preference for presenilin-1 (PS1) over presenilin-2 (PS2) containing complexes. The compound is synthesized as a racemic mixture, meaning it consists of an equal proportion of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. In pharmacology, it is crucial to understand the distinct properties of each enantiomer, as they can exhibit significant differences in biological activity, metabolic stability, and toxicity.
The differential pharmacology of enantiomers is a well-established principle in drug development. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the characterization of the racemic mixture and the individual stereoisomers of ELN318463 is a critical step in its preclinical and clinical evaluation.
Synthesis and Chiral Resolution
While the specific synthetic route for ELN318463 has not been disclosed in the public domain, the synthesis of a racemic compound of its structural complexity would typically involve a multi-step organic synthesis process.
General Approach to Racemic Synthesis
The synthesis would likely culminate in a key reaction step that creates the chiral center, resulting in the formation of both enantiomers in a 1:1 ratio.
Illustrative Racemic Synthesis Workflow
Caption: Generalized workflow for the synthesis of a racemic compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step. Several techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a common and effective method.
Experimental Protocol: Chiral HPLC Separation (Illustrative)
-
Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of ELN318463. Common CSPs include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is developed to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A solution of racemic ELN318463 is prepared in a solvent compatible with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled, often at room temperature or slightly elevated to improve peak shape.
-
Detection: UV detection at a wavelength where ELN318463 exhibits strong absorbance.
-
-
Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is used to determine the enantiomeric excess (e.e.) and the relative proportions of each enantiomer.
Biological Activity of ELN318463 Enantiomers
The primary biological target of ELN318463 is the γ-secretase enzyme complex. It is hypothesized that one enantiomer of ELN318463 is significantly more potent in inhibiting γ-secretase than the other. To investigate this, a series of in vitro assays are necessary.
γ-Secretase Inhibition Assay
This assay directly measures the enzymatic activity of γ-secretase in the presence of the test compounds.
Experimental Protocol: In Vitro γ-Secretase Activity Assay (Illustrative)
-
Enzyme Source: A cell-free preparation containing active γ-secretase is used. This can be derived from cell lines overexpressing the γ-secretase components (e.g., HEK293 cells) or from purified enzyme preparations.
-
Substrate: A fluorogenic or chemiluminescent substrate that is specifically cleaved by γ-secretase is used. This substrate mimics the cleavage site of the amyloid precursor protein (APP).
-
Assay Procedure:
-
The γ-secretase enzyme preparation is incubated with varying concentrations of racemic ELN318463 and each of its purified enantiomers.
-
The substrate is added, and the reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the product formation is quantified by measuring the fluorescence or luminescence signal.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the racemate and each enantiomer to determine their relative potencies.
γ-Secretase Inhibition of APP Processing
Caption: Inhibition of γ-secretase by ELN318463 blocks the production of Amyloid-β.
Amyloid-β (Aβ) Production Assay
This cell-based assay measures the effect of the compounds on the production of Aβ peptides, the primary pathogenic species in Alzheimer's disease.
Experimental Protocol: Cellular Aβ Production Assay (Illustrative)
-
Cell Line: A cell line that secretes Aβ peptides is used, such as SH-SY5Y neuroblastoma cells or CHO cells stably expressing human APP.
-
Treatment: Cells are treated with various concentrations of racemic ELN318463 and its individual enantiomers for a specified time (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: The half-maximal effective concentration (EC50) for the reduction of Aβ40 and Aβ42 is determined for each compound.
Notch Signaling Pathway Assay
A critical consideration for γ-secretase inhibitors is their potential to interfere with the cleavage of other substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to significant toxicity.
Experimental Protocol: Notch Cleavage Assay (Illustrative)
-
Cell Line: A reporter cell line is used that expresses a modified Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
-
Treatment: The reporter cells are treated with the test compounds at concentrations that effectively inhibit Aβ production.
-
Assay Procedure: Following treatment, the cells are lysed, and the activity of the reporter gene is measured.
-
Data Analysis: A decrease in reporter gene activity indicates inhibition of Notch signaling. The selectivity of the ELN318463 enantiomers can be determined by comparing their IC50 values for Aβ reduction versus Notch inhibition.
Notch Signaling Pathway and Potential Inhibition
Caption: The Notch signaling pathway and the potential for off-target inhibition by γ-secretase inhibitors.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and concise tabular format to allow for easy comparison of the racemic mixture and its individual enantiomers.
Table 1: Illustrative In Vitro Potency and Selectivity of ELN318463 and its Enantiomers
| Compound | γ-Secretase IC50 (nM) | Aβ40 EC50 (nM) | Aβ42 EC50 (nM) | Notch IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 EC50) |
| Racemic ELN318463 | 5.2 | 10.5 | 8.1 | >1000 | >123 |
| Enantiomer A | 2.1 | 4.3 | 3.5 | >1000 | >285 |
| Enantiomer B | 89.7 | 150.2 | 125.6 | >1000 | >7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for ELN318463 enantiomers is not publicly available.
Conclusion
ELN318463 is a promising racemic γ-secretase inhibitor. A thorough understanding of its racemic nature is paramount for its development as a potential therapeutic for Alzheimer's disease. This guide has outlined the general experimental approaches required to synthesize, separate, and characterize the individual enantiomers of ELN318463. The illustrative protocols and data highlight the importance of evaluating the stereoisomers for their distinct pharmacological profiles, including their potency against γ-secretase, their ability to reduce Aβ production, and their selectivity over Notch signaling. Further research and disclosure of specific experimental data will be necessary to fully elucidate the therapeutic potential of the individual enantiomers of ELN318463.
An In-depth Technical Guide to ELN318463 Racemate (CAS: 851599-82-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 racemate is a potent and selective inhibitor of gamma-secretase, an enzyme critically involved in the cleavage of the amyloid precursor protein (APP). This document provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, biological activity, and its potential as a therapeutic agent. The information is curated to be of maximal utility to professionals in the fields of neuroscience, oncology, and drug development.
Chemical and Physical Properties
This compound, identified by the CAS number 851599-82-1, is a synthetic small molecule. Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and formulation.
| Property | Value | Reference |
| CAS Number | 851599-82-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₀BrClN₂O₃S | [1][3] |
| Molecular Weight | 471.8 g/mol | [2][3] |
| Synonyms | N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | [1][3] |
Mechanism of Action: Gamma-Secretase Inhibition
This compound functions as a selective inhibitor of gamma-secretase, a multi-subunit protease complex. The primary role of gamma-secretase in Alzheimer's disease pathology is the final cleavage of APP to produce amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in the brain.
The inhibitory action of ELN318463 is noteworthy for its selectivity. It demonstrates a significant preference for inhibiting the production of Aβ over the cleavage of Notch, another critical substrate of gamma-secretase. This selectivity is a crucial attribute, as Notch signaling is vital for normal cellular function, and its inhibition can lead to significant toxicity. Reports indicate a 75- to 120-fold selectivity for inhibiting Aβ production compared to Notch signaling in cellular assays.[4]
Below is a simplified representation of the signaling pathway affected by this compound.
Figure 1: Simplified diagram illustrating the inhibitory effect of this compound on the gamma-secretase-mediated cleavage of APP, leading to reduced Aβ production, with less impact on the Notch signaling pathway.
In Vitro and In Vivo Activity
In Vitro Studies
In cellular assays, ELN318463 has been shown to be a potent inhibitor of Aβ production. It acts as a classic gamma-secretase inhibitor and can displace active site-directed inhibitors, albeit at high concentrations and in the presence of a substrate.[4] For instance, in the presence of 20 μg/mL of the MBP-C125 substrate, ELN318463 displaces an active site isostere with an ED50 of 23 μM.[4] This value is significantly higher than its IC50 for Aβ production, indicating a complex interaction with the enzyme-substrate complex.[4]
In Vivo Studies
Preclinical studies in animal models have been conducted to evaluate the efficacy of ELN318463 in reducing brain Aβ levels. One study highlighted a discordant efficacy of ELN318463 in reducing brain Aβ in PDAPP transgenic mice compared to wild-type FVB mice, suggesting that the pathological context may influence the drug's effectiveness.[4]
Experimental Protocols
While detailed, step-by-step experimental protocols for ELN318463 are not publicly available, the following outlines a general workflow for assessing the in vitro efficacy of a gamma-secretase inhibitor, based on the available information.
Figure 2: A generalized workflow for an in vitro experiment to determine the IC50 of this compound for the inhibition of Aβ production.
Considerations for Racemic Mixtures in Drug Development
It is important to note that ELN318463 is a racemate, a mixture of equal parts of two enantiomers. The pharmacological and pharmacokinetic properties of individual enantiomers can differ significantly. While specific data for the individual enantiomers of ELN318463 are not available in the public domain, it is a critical consideration for further drug development. Studies on other racemic drugs have demonstrated stereoselective disposition, with differences in plasma protein binding, clearance, and half-life between enantiomers.
Conclusion
This compound is a selective gamma-secretase inhibitor with demonstrated efficacy in reducing Aβ production in preclinical models. Its selectivity for APP processing over Notch signaling makes it an interesting candidate for further investigation. However, the lack of detailed public data on its pharmacokinetics, pharmacodynamics, and the activity of its individual enantiomers highlights the need for further research to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound based on the currently available information, serving as a starting point for researchers and drug development professionals.
References
An In-depth Technical Guide to ELN318463 Racemate (CAS: 851599-82-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 racemate is a potent and selective inhibitor of gamma-secretase, an enzyme critically involved in the cleavage of the amyloid precursor protein (APP). This document provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, biological activity, and its potential as a therapeutic agent. The information is curated to be of maximal utility to professionals in the fields of neuroscience, oncology, and drug development.
Chemical and Physical Properties
This compound, identified by the CAS number 851599-82-1, is a synthetic small molecule. Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and formulation.
| Property | Value | Reference |
| CAS Number | 851599-82-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₀BrClN₂O₃S | [1][3] |
| Molecular Weight | 471.8 g/mol | [2][3] |
| Synonyms | N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | [1][3] |
Mechanism of Action: Gamma-Secretase Inhibition
This compound functions as a selective inhibitor of gamma-secretase, a multi-subunit protease complex. The primary role of gamma-secretase in Alzheimer's disease pathology is the final cleavage of APP to produce amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in the brain.
The inhibitory action of ELN318463 is noteworthy for its selectivity. It demonstrates a significant preference for inhibiting the production of Aβ over the cleavage of Notch, another critical substrate of gamma-secretase. This selectivity is a crucial attribute, as Notch signaling is vital for normal cellular function, and its inhibition can lead to significant toxicity. Reports indicate a 75- to 120-fold selectivity for inhibiting Aβ production compared to Notch signaling in cellular assays.[4]
Below is a simplified representation of the signaling pathway affected by this compound.
Figure 1: Simplified diagram illustrating the inhibitory effect of this compound on the gamma-secretase-mediated cleavage of APP, leading to reduced Aβ production, with less impact on the Notch signaling pathway.
In Vitro and In Vivo Activity
In Vitro Studies
In cellular assays, ELN318463 has been shown to be a potent inhibitor of Aβ production. It acts as a classic gamma-secretase inhibitor and can displace active site-directed inhibitors, albeit at high concentrations and in the presence of a substrate.[4] For instance, in the presence of 20 μg/mL of the MBP-C125 substrate, ELN318463 displaces an active site isostere with an ED50 of 23 μM.[4] This value is significantly higher than its IC50 for Aβ production, indicating a complex interaction with the enzyme-substrate complex.[4]
In Vivo Studies
Preclinical studies in animal models have been conducted to evaluate the efficacy of ELN318463 in reducing brain Aβ levels. One study highlighted a discordant efficacy of ELN318463 in reducing brain Aβ in PDAPP transgenic mice compared to wild-type FVB mice, suggesting that the pathological context may influence the drug's effectiveness.[4]
Experimental Protocols
While detailed, step-by-step experimental protocols for ELN318463 are not publicly available, the following outlines a general workflow for assessing the in vitro efficacy of a gamma-secretase inhibitor, based on the available information.
Figure 2: A generalized workflow for an in vitro experiment to determine the IC50 of this compound for the inhibition of Aβ production.
Considerations for Racemic Mixtures in Drug Development
It is important to note that ELN318463 is a racemate, a mixture of equal parts of two enantiomers. The pharmacological and pharmacokinetic properties of individual enantiomers can differ significantly. While specific data for the individual enantiomers of ELN318463 are not available in the public domain, it is a critical consideration for further drug development. Studies on other racemic drugs have demonstrated stereoselective disposition, with differences in plasma protein binding, clearance, and half-life between enantiomers.
Conclusion
This compound is a selective gamma-secretase inhibitor with demonstrated efficacy in reducing Aβ production in preclinical models. Its selectivity for APP processing over Notch signaling makes it an interesting candidate for further investigation. However, the lack of detailed public data on its pharmacokinetics, pharmacodynamics, and the activity of its individual enantiomers highlights the need for further research to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound based on the currently available information, serving as a starting point for researchers and drug development professionals.
References
The Cutting Edge: A Technical Guide to APP-Selective γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid cascade hypothesis has long positioned the γ-secretase complex as a pivotal target in the development of therapeutics for Alzheimer's disease. This intricate intramembrane protease is responsible for the final cleavage of the amyloid precursor protein (APP), a step that generates the amyloid-beta (Aβ) peptides central to the pathology of the disease. However, the clinical development of pan-γ-secretase inhibitors has been fraught with challenges, primarily due to on-target toxicity associated with the inhibition of Notch signaling, a critical pathway for cell-fate determination. This has led to a paradigm shift in the field, focusing on the development of APP-selective γ-secretase inhibitors that can spare Notch cleavage, thus offering a more favorable safety profile. This technical guide provides an in-depth overview of the key features of these selective inhibitors, including their mechanism of action, quantitative data on their selectivity, and detailed experimental protocols for their characterization.
Mechanism of Action: Targeting the Protease with Precision
APP-selective γ-secretase inhibitors are designed to preferentially block the cleavage of APP over other substrates, most notably the Notch receptor. While the precise molecular mechanisms underpinning this selectivity are still under active investigation, several hypotheses have emerged. These include the potential for inhibitors to bind to allosteric sites on the γ-secretase complex that differentially affect the processing of various substrates, or the possibility that they interact with substrate-specific docking sites. The goal is to achieve a therapeutic window where Aβ production is significantly reduced without causing the detrimental side effects associated with Notch inhibition, such as gastrointestinal toxicity and immunosuppression.[1][2]
Quantitative Data on APP-Selective γ-Secretase Inhibitors
The selectivity of γ-secretase inhibitors is a critical parameter in their development. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for the inhibition of APP cleavage (measured by Aβ production) to the IC50 for the inhibition of Notch cleavage (measured by the release of the Notch intracellular domain, NICD). A higher selectivity ratio (IC50 Notch / IC50 APP) indicates a greater preference for inhibiting APP processing. The following tables summarize the in vitro potencies and selectivities of several notable γ-secretase inhibitors.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Semagacestat (LY450139) | Aβ42 | 10.9 | H4 human glioma cells | [1][3] |
| Aβ40 | 12.1 | H4 human glioma cells | [1][3] | |
| Aβ38 | 12.0 | H4 human glioma cells | [1][3] | |
| Notch Signaling | 14.1 | H4 human glioma cells | [1][3] | |
| Avagacestat (BMS-708163) | Aβ42 | 0.27 | Cell-free assay | [4] |
| Aβ40 | 0.30 | Cell-free assay | [2][4] | |
| NICD | 0.84 | Cell-free assay | [4] | |
| Notch Processing | 58 | Cell-based assay | [2][4] | |
| Begacestat (GSI-953) | Aβ production | Low nM | Cellular and cell-free assays | [5] |
| Notch cleavage | ~16-fold selective for APP | Cellular assays | [5] | |
| MRK-560 | Aβ40 | 5 | HEK293 cells | [6] |
| ELN318463 | Aβ production | 75-fold selective vs Notch | Cellular assays | [7] |
| ELN475516 | Aβ production | 120-fold selective vs Notch | Cellular assays | [7] |
Table 1: In Vitro Potency of γ-Secretase Inhibitors
| Compound | Selectivity Ratio (IC50 Notch / IC50 Aβ) | Reference |
| Semagacestat (LY450139) | ~1.3 | [3] |
| Avagacestat (BMS-708163) | ~193 (cell-free) / ~7 (cell-based) | [8] |
| Begacestat (GSI-953) | ~16 | [5] |
| ELN318463 | 75 | [7] |
| ELN475516 | 120 | [7] |
Table 2: In Vitro Selectivity of γ-Secretase Inhibitors
Experimental Protocols
Accurate and reproducible experimental methods are paramount in the evaluation of APP-selective γ-secretase inhibitors. Below are detailed protocols for key in vitro assays used to characterize their potency and selectivity.
Cell-Based Luciferase Reporter Assay for γ-Secretase Activity
This assay provides a quantitative measure of γ-secretase-mediated cleavage of either APP or Notch substrates in a cellular context.[9][10]
Materials:
-
HEK293 cell lines stably expressing:
-
A Gal4-driven luciferase reporter and a Gal4/VP16-tagged APP C-terminal fragment (C99) (for APP cleavage).
-
A Gal4-driven luciferase reporter and a Gal4/VP16-tagged extracellular-domain-deleted Notch (NΔE) (for Notch cleavage).
-
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
96-well tissue culture plates.
-
Test compounds (γ-secretase inhibitors).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the stable HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with the test compounds for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the γ-secretase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
This protocol describes the quantification of Aβ peptides (Aβ40 and Aβ42) in the conditioned media of cells treated with γ-secretase inhibitors.
Materials:
-
CHO cells stably overexpressing human APP.
-
Culture medium and 24-well plates.
-
Test compounds.
-
Aβ40 and Aβ42 ELISA kits.
-
Plate reader.
Protocol:
-
Plate the APP-overexpressing CHO cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Collect the conditioned media from each well.
-
Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the conditioned media samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Determine the IC50 values for the inhibition of Aβ production.
Visualizing the Pathways and Processes
To better understand the complex biological context in which APP-selective γ-secretase inhibitors operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
Figure 2: Canonical Notch Signaling Pathway.
Figure 3: Experimental Workflow for Inhibitor Characterization.
Conclusion
The development of APP-selective γ-secretase inhibitors represents a promising and more refined approach to targeting the amyloid cascade in Alzheimer's disease. By mitigating the dose-limiting toxicities associated with Notch inhibition, these compounds have the potential to offer a safer and more effective therapeutic strategy. The continued application of rigorous in vitro and in vivo characterization, employing the types of assays detailed in this guide, will be crucial in identifying and advancing the most promising candidates to the clinic. The quantitative data and experimental frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the field of Alzheimer's drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-708,163 Targets Presenilin and Lacks Notch-Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay for Measuring γ-Secretase Activity in Human Cells [jove.com]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge: A Technical Guide to APP-Selective γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid cascade hypothesis has long positioned the γ-secretase complex as a pivotal target in the development of therapeutics for Alzheimer's disease. This intricate intramembrane protease is responsible for the final cleavage of the amyloid precursor protein (APP), a step that generates the amyloid-beta (Aβ) peptides central to the pathology of the disease. However, the clinical development of pan-γ-secretase inhibitors has been fraught with challenges, primarily due to on-target toxicity associated with the inhibition of Notch signaling, a critical pathway for cell-fate determination. This has led to a paradigm shift in the field, focusing on the development of APP-selective γ-secretase inhibitors that can spare Notch cleavage, thus offering a more favorable safety profile. This technical guide provides an in-depth overview of the key features of these selective inhibitors, including their mechanism of action, quantitative data on their selectivity, and detailed experimental protocols for their characterization.
Mechanism of Action: Targeting the Protease with Precision
APP-selective γ-secretase inhibitors are designed to preferentially block the cleavage of APP over other substrates, most notably the Notch receptor. While the precise molecular mechanisms underpinning this selectivity are still under active investigation, several hypotheses have emerged. These include the potential for inhibitors to bind to allosteric sites on the γ-secretase complex that differentially affect the processing of various substrates, or the possibility that they interact with substrate-specific docking sites. The goal is to achieve a therapeutic window where Aβ production is significantly reduced without causing the detrimental side effects associated with Notch inhibition, such as gastrointestinal toxicity and immunosuppression.[1][2]
Quantitative Data on APP-Selective γ-Secretase Inhibitors
The selectivity of γ-secretase inhibitors is a critical parameter in their development. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for the inhibition of APP cleavage (measured by Aβ production) to the IC50 for the inhibition of Notch cleavage (measured by the release of the Notch intracellular domain, NICD). A higher selectivity ratio (IC50 Notch / IC50 APP) indicates a greater preference for inhibiting APP processing. The following tables summarize the in vitro potencies and selectivities of several notable γ-secretase inhibitors.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Semagacestat (LY450139) | Aβ42 | 10.9 | H4 human glioma cells | [1][3] |
| Aβ40 | 12.1 | H4 human glioma cells | [1][3] | |
| Aβ38 | 12.0 | H4 human glioma cells | [1][3] | |
| Notch Signaling | 14.1 | H4 human glioma cells | [1][3] | |
| Avagacestat (BMS-708163) | Aβ42 | 0.27 | Cell-free assay | [4] |
| Aβ40 | 0.30 | Cell-free assay | [2][4] | |
| NICD | 0.84 | Cell-free assay | [4] | |
| Notch Processing | 58 | Cell-based assay | [2][4] | |
| Begacestat (GSI-953) | Aβ production | Low nM | Cellular and cell-free assays | [5] |
| Notch cleavage | ~16-fold selective for APP | Cellular assays | [5] | |
| MRK-560 | Aβ40 | 5 | HEK293 cells | [6] |
| ELN318463 | Aβ production | 75-fold selective vs Notch | Cellular assays | [7] |
| ELN475516 | Aβ production | 120-fold selective vs Notch | Cellular assays | [7] |
Table 1: In Vitro Potency of γ-Secretase Inhibitors
| Compound | Selectivity Ratio (IC50 Notch / IC50 Aβ) | Reference |
| Semagacestat (LY450139) | ~1.3 | [3] |
| Avagacestat (BMS-708163) | ~193 (cell-free) / ~7 (cell-based) | [8] |
| Begacestat (GSI-953) | ~16 | [5] |
| ELN318463 | 75 | [7] |
| ELN475516 | 120 | [7] |
Table 2: In Vitro Selectivity of γ-Secretase Inhibitors
Experimental Protocols
Accurate and reproducible experimental methods are paramount in the evaluation of APP-selective γ-secretase inhibitors. Below are detailed protocols for key in vitro assays used to characterize their potency and selectivity.
Cell-Based Luciferase Reporter Assay for γ-Secretase Activity
This assay provides a quantitative measure of γ-secretase-mediated cleavage of either APP or Notch substrates in a cellular context.[9][10]
Materials:
-
HEK293 cell lines stably expressing:
-
A Gal4-driven luciferase reporter and a Gal4/VP16-tagged APP C-terminal fragment (C99) (for APP cleavage).
-
A Gal4-driven luciferase reporter and a Gal4/VP16-tagged extracellular-domain-deleted Notch (NΔE) (for Notch cleavage).
-
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
96-well tissue culture plates.
-
Test compounds (γ-secretase inhibitors).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the stable HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with the test compounds for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the γ-secretase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
This protocol describes the quantification of Aβ peptides (Aβ40 and Aβ42) in the conditioned media of cells treated with γ-secretase inhibitors.
Materials:
-
CHO cells stably overexpressing human APP.
-
Culture medium and 24-well plates.
-
Test compounds.
-
Aβ40 and Aβ42 ELISA kits.
-
Plate reader.
Protocol:
-
Plate the APP-overexpressing CHO cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Collect the conditioned media from each well.
-
Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the conditioned media samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Determine the IC50 values for the inhibition of Aβ production.
Visualizing the Pathways and Processes
To better understand the complex biological context in which APP-selective γ-secretase inhibitors operate, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
Figure 2: Canonical Notch Signaling Pathway.
Figure 3: Experimental Workflow for Inhibitor Characterization.
Conclusion
The development of APP-selective γ-secretase inhibitors represents a promising and more refined approach to targeting the amyloid cascade in Alzheimer's disease. By mitigating the dose-limiting toxicities associated with Notch inhibition, these compounds have the potential to offer a safer and more effective therapeutic strategy. The continued application of rigorous in vitro and in vivo characterization, employing the types of assays detailed in this guide, will be crucial in identifying and advancing the most promising candidates to the clinic. The quantitative data and experimental frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the field of Alzheimer's drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-708,163 Targets Presenilin and Lacks Notch-Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay for Measuring γ-Secretase Activity in Human Cells [jove.com]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ELN318463 Racemate: A Selective Inhibitor of Amyloid Precursor Protein γ-Secretase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development history of ELN318463 racemate, a selective inhibitor of the γ-secretase enzyme complex with preference for the amyloid precursor protein (APP) substrate. The development of APP-selective γ-secretase inhibitors represents a significant therapeutic strategy for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides while minimizing toxicity associated with the inhibition of other γ-secretase substrates, such as Notch. This document provides a comprehensive overview of the discovery process, key quantitative data, detailed experimental methodologies, and the logical framework of its preclinical evaluation.
Introduction: The Rationale for APP-Selective γ-Secretase Inhibition
The accumulation of amyloid-β (Aβ) peptides, particularly Aβ42, in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein enzyme, is therefore a prime therapeutic target for reducing Aβ production.
However, γ-secretase cleaves a variety of other transmembrane proteins, most notably the Notch receptor, which is crucial for normal cellular signaling and development. Inhibition of Notch signaling can lead to significant toxicity. This has driven the search for APP-selective γ-secretase inhibitors that can preferentially block the processing of APP over other substrates. ELN318463 emerged from such a discovery program.
Discovery of this compound
ELN318463 was identified by Elan Pharmaceuticals through a high-throughput screening (HTS) campaign of their chemical library.[1] The primary goal of this screening was to discover novel compounds that selectively inhibit the γ-secretase cleavage of APP, thereby reducing Aβ production, while having a minimal effect on Notch cleavage.
The development of specialized in vitro assays was crucial for this discovery process. These assays were designed to monitor the inhibitor's potency on both APP and Notch cleavage, allowing for the simultaneous assessment of efficacy and selectivity.
Quantitative Data Summary
This compound demonstrated significant and selective inhibition of APP processing. The key quantitative findings are summarized in the tables below.
| Parameter | Value | Description |
| EC50 (PS1) | 12 nM | Half-maximal effective concentration for the inhibition of Presenilin-1 (PS1)-comprised γ-secretase.[2] |
| EC50 (PS2) | 656 nM | Half-maximal effective concentration for the inhibition of Presenilin-2 (PS2)-comprised γ-secretase.[2] |
| Selectivity | 75- to 120-fold | Selectivity for inhibiting Aβ production over Notch signaling in cellular assays. |
Table 1: In Vitro Potency and Selectivity of ELN318463
| Animal Model | Efficacy | Key Observation |
| PDAPP Transgenic Mice | Demonstrated reduction of brain Aβ. | --- |
| Wild-type FVB Mice | Showed discordant efficacy compared to PDAPP mice. | This suggests that the potency of the inhibitor can be influenced by factors such as APP expression levels or the presence of PS1 mutations in the transgenic model. |
Table 2: In Vivo Efficacy of ELN318463
Experimental Protocols
Detailed methodologies were employed to characterize the activity and selectivity of ELN318463.
In Vitro γ-Secretase Inhibition Assays
Objective: To determine the potency of ELN318463 against γ-secretase cleavage of APP and Notch substrates.
Methodology:
-
Enzyme Source: Membranes from cells overexpressing the human γ-secretase complex (Presenilin, Nicastrin, APH-1, and PEN-2) were used as the source of the enzyme.
-
Substrates:
-
APP substrate: A recombinant C-terminal fragment of APP (C99) was used.
-
Notch substrate: A recombinant Notch-based substrate representing the transmembrane and juxtamembrane domains was utilized.
-
-
Assay Procedure:
-
The enzyme preparation was incubated with the respective substrate in the presence of varying concentrations of ELN318463.
-
The reaction was carried out in a buffer containing detergents to solubilize the membrane-bound components.
-
The cleavage products (Aβ for the APP substrate and the Notch intracellular domain for the Notch substrate) were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: The concentration of inhibitor that produced 50% inhibition of product formation (IC50) was calculated.
Cellular Assay for Aβ and Notch Signaling
Objective: To assess the selectivity of ELN318463 for inhibiting Aβ production versus Notch signaling in a cellular context.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line was engineered to stably express:
-
Human APP with the Swedish mutation (APPSw) to enhance Aβ production.
-
A constitutively active form of the human Notch receptor.
-
A Notch-responsive reporter gene (e.g., luciferase).
-
-
Assay Procedure:
-
The cells were plated and treated with a range of concentrations of ELN318463 for a defined period (e.g., 24 hours).
-
Aβ Quantification: The concentration of Aβ40 and Aβ42 in the cell culture supernatant was measured by ELISA.
-
Notch Signaling Quantification: The activity of the Notch-responsive reporter gene (luciferase) was measured from cell lysates.
-
-
Data Analysis: The EC50 values for the inhibition of Aβ production and Notch signaling were determined to calculate the selectivity ratio.
In Vivo Efficacy in Mouse Models
Objective: To evaluate the ability of ELN318463 to reduce brain Aβ levels in vivo.
Methodology:
-
Animal Models:
-
PDAPP transgenic mice: These mice overexpress a mutant form of human APP and develop age-dependent Aβ plaques.
-
Wild-type FVB mice: Used as a control to assess the effect of the compound in a non-transgenic background.
-
-
Dosing: ELN318463 was administered orally to the mice.
-
Tissue Collection and Analysis:
-
At a specified time after the final dose, the mice were euthanized, and their brains were collected.
-
The brain tissue was homogenized, and the levels of Aβ40 and Aβ42 were quantified by ELISA.
-
-
Data Analysis: The percentage reduction in brain Aβ levels in the treated group was compared to the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Development workflow for this compound.
Caption: Logical framework for developing ELN318463.
Conclusion
The discovery and preclinical development of this compound illustrate a targeted approach to Alzheimer's disease therapy. By focusing on the selective inhibition of APP processing by γ-secretase, this program aimed to mitigate the safety concerns that have challenged the development of non-selective inhibitors. The use of sophisticated in vitro and cellular assays was instrumental in identifying a compound with a favorable selectivity profile. Although the clinical development status of ELN318463 is not detailed in the available literature, the methodologies and strategic framework employed in its discovery provide valuable insights for the ongoing development of disease-modifying therapies for Alzheimer's disease. The discordant in vivo results also highlight the complexities of translating in vitro potency to predictable in vivo efficacy in different animal models.
References
The Discovery and Development of ELN318463 Racemate: A Selective Inhibitor of Amyloid Precursor Protein γ-Secretase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development history of ELN318463 racemate, a selective inhibitor of the γ-secretase enzyme complex with preference for the amyloid precursor protein (APP) substrate. The development of APP-selective γ-secretase inhibitors represents a significant therapeutic strategy for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides while minimizing toxicity associated with the inhibition of other γ-secretase substrates, such as Notch. This document provides a comprehensive overview of the discovery process, key quantitative data, detailed experimental methodologies, and the logical framework of its preclinical evaluation.
Introduction: The Rationale for APP-Selective γ-Secretase Inhibition
The accumulation of amyloid-β (Aβ) peptides, particularly Aβ42, in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein enzyme, is therefore a prime therapeutic target for reducing Aβ production.
However, γ-secretase cleaves a variety of other transmembrane proteins, most notably the Notch receptor, which is crucial for normal cellular signaling and development. Inhibition of Notch signaling can lead to significant toxicity. This has driven the search for APP-selective γ-secretase inhibitors that can preferentially block the processing of APP over other substrates. ELN318463 emerged from such a discovery program.
Discovery of this compound
ELN318463 was identified by Elan Pharmaceuticals through a high-throughput screening (HTS) campaign of their chemical library.[1] The primary goal of this screening was to discover novel compounds that selectively inhibit the γ-secretase cleavage of APP, thereby reducing Aβ production, while having a minimal effect on Notch cleavage.
The development of specialized in vitro assays was crucial for this discovery process. These assays were designed to monitor the inhibitor's potency on both APP and Notch cleavage, allowing for the simultaneous assessment of efficacy and selectivity.
Quantitative Data Summary
This compound demonstrated significant and selective inhibition of APP processing. The key quantitative findings are summarized in the tables below.
| Parameter | Value | Description |
| EC50 (PS1) | 12 nM | Half-maximal effective concentration for the inhibition of Presenilin-1 (PS1)-comprised γ-secretase.[2] |
| EC50 (PS2) | 656 nM | Half-maximal effective concentration for the inhibition of Presenilin-2 (PS2)-comprised γ-secretase.[2] |
| Selectivity | 75- to 120-fold | Selectivity for inhibiting Aβ production over Notch signaling in cellular assays. |
Table 1: In Vitro Potency and Selectivity of ELN318463
| Animal Model | Efficacy | Key Observation |
| PDAPP Transgenic Mice | Demonstrated reduction of brain Aβ. | --- |
| Wild-type FVB Mice | Showed discordant efficacy compared to PDAPP mice. | This suggests that the potency of the inhibitor can be influenced by factors such as APP expression levels or the presence of PS1 mutations in the transgenic model. |
Table 2: In Vivo Efficacy of ELN318463
Experimental Protocols
Detailed methodologies were employed to characterize the activity and selectivity of ELN318463.
In Vitro γ-Secretase Inhibition Assays
Objective: To determine the potency of ELN318463 against γ-secretase cleavage of APP and Notch substrates.
Methodology:
-
Enzyme Source: Membranes from cells overexpressing the human γ-secretase complex (Presenilin, Nicastrin, APH-1, and PEN-2) were used as the source of the enzyme.
-
Substrates:
-
APP substrate: A recombinant C-terminal fragment of APP (C99) was used.
-
Notch substrate: A recombinant Notch-based substrate representing the transmembrane and juxtamembrane domains was utilized.
-
-
Assay Procedure:
-
The enzyme preparation was incubated with the respective substrate in the presence of varying concentrations of ELN318463.
-
The reaction was carried out in a buffer containing detergents to solubilize the membrane-bound components.
-
The cleavage products (Aβ for the APP substrate and the Notch intracellular domain for the Notch substrate) were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: The concentration of inhibitor that produced 50% inhibition of product formation (IC50) was calculated.
Cellular Assay for Aβ and Notch Signaling
Objective: To assess the selectivity of ELN318463 for inhibiting Aβ production versus Notch signaling in a cellular context.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line was engineered to stably express:
-
Human APP with the Swedish mutation (APPSw) to enhance Aβ production.
-
A constitutively active form of the human Notch receptor.
-
A Notch-responsive reporter gene (e.g., luciferase).
-
-
Assay Procedure:
-
The cells were plated and treated with a range of concentrations of ELN318463 for a defined period (e.g., 24 hours).
-
Aβ Quantification: The concentration of Aβ40 and Aβ42 in the cell culture supernatant was measured by ELISA.
-
Notch Signaling Quantification: The activity of the Notch-responsive reporter gene (luciferase) was measured from cell lysates.
-
-
Data Analysis: The EC50 values for the inhibition of Aβ production and Notch signaling were determined to calculate the selectivity ratio.
In Vivo Efficacy in Mouse Models
Objective: To evaluate the ability of ELN318463 to reduce brain Aβ levels in vivo.
Methodology:
-
Animal Models:
-
PDAPP transgenic mice: These mice overexpress a mutant form of human APP and develop age-dependent Aβ plaques.
-
Wild-type FVB mice: Used as a control to assess the effect of the compound in a non-transgenic background.
-
-
Dosing: ELN318463 was administered orally to the mice.
-
Tissue Collection and Analysis:
-
At a specified time after the final dose, the mice were euthanized, and their brains were collected.
-
The brain tissue was homogenized, and the levels of Aβ40 and Aβ42 were quantified by ELISA.
-
-
Data Analysis: The percentage reduction in brain Aβ levels in the treated group was compared to the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Development workflow for this compound.
Caption: Logical framework for developing ELN318463.
Conclusion
The discovery and preclinical development of this compound illustrate a targeted approach to Alzheimer's disease therapy. By focusing on the selective inhibition of APP processing by γ-secretase, this program aimed to mitigate the safety concerns that have challenged the development of non-selective inhibitors. The use of sophisticated in vitro and cellular assays was instrumental in identifying a compound with a favorable selectivity profile. Although the clinical development status of ELN318463 is not detailed in the available literature, the methodologies and strategic framework employed in its discovery provide valuable insights for the ongoing development of disease-modifying therapies for Alzheimer's disease. The discordant in vivo results also highlight the complexities of translating in vitro potency to predictable in vivo efficacy in different animal models.
References
An In-Depth Technical Guide to ELN318463: A Comparative Analysis of the Racemate and Its Enantiomers in the Pursuit of a Selective Alzheimer's Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent, small-molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease through its role in the generation of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive analysis of ELN318463, focusing on the critical distinctions between its racemic form and its individual enantiomers. A key finding from preclinical research is the stereospecific nature of its inhibitory activity, with one enantiomer demonstrating significantly greater potency and selectivity for the presenilin-1 (PS1) subunit of the γ-secretase complex. This document will delve into the available quantitative data, outline relevant experimental methodologies, and visualize the pertinent biological pathways to offer a clear and actionable resource for researchers in the field of Alzheimer's drug discovery and development.
Introduction: The Rationale for Stereospecific γ-Secretase Inhibition
The accumulation of amyloid-β peptides, particularly the Aβ42 isoform, in the brain is a pathological hallmark of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While the complete inhibition of γ-secretase has been a therapeutic strategy, it has been hampered by mechanism-based toxicities arising from the enzyme's role in processing other essential substrates, most notably the Notch receptor, which is crucial for normal cellular signaling.
This has led to the pursuit of APP-selective γ-secretase inhibitors. ELN318463, developed by Elan Pharmaceuticals, emerged from this research as a compound with significant selectivity for inhibiting Aβ production over Notch signaling. Crucially, the biological activity of many chiral drugs resides predominantly in one of its enantiomers. Understanding the differential pharmacology of the racemate versus the individual enantiomers of ELN318463 is therefore paramount for optimizing therapeutic efficacy and minimizing off-target effects.
Quantitative Analysis: Racemate vs. Enantiomers
Preclinical data has revealed a significant difference in the biological activity of the components of ELN318463. While specific data directly comparing the racemate with both individual enantiomers remains proprietary or unpublished, the available information strongly indicates that the inhibitory potency resides primarily in one of the enantiomers.
A pivotal study by Elan Pharmaceuticals identified the (3R)-enantiomer, also known as ELN475516, as the more active component. The compound referred to as "ELN318463" in some public disclosures, which exhibits high potency, is likely this active enantiomer. The racemate is identified as N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide.
The following table summarizes the key quantitative data for the active enantiomer of ELN318463.
| Parameter | Value | Target | Notes |
| EC50 (PS1) | 12 nM | Presenilin-1 subunit of γ-secretase | This value represents the half-maximal effective concentration for inhibiting the PS1-containing γ-secretase complex. |
| EC50 (PS2) | 656 nM | Presenilin-2 subunit of γ-secretase | This demonstrates a significant selectivity for the PS1 isoform over the PS2 isoform of the enzyme. |
| Selectivity | 75- to 120-fold | Aβ production vs. Notch signaling | This crucial parameter highlights the compound's ability to preferentially inhibit the processing of APP over the Notch receptor, a key objective in developing safer γ-secretase inhibitors. |
Note: The lack of publicly available, direct comparative data for the racemate and the less active enantiomer underscores the proprietary nature of this information. Researchers are encouraged to consider this context when interpreting the available data.
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the characterization of γ-secretase inhibitors like ELN318463. These are intended to provide a methodological framework for researchers.
In Vitro γ-Secretase Activity Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of γ-secretase.
Methodology:
-
Enzyme Source: Prepare cell membrane fractions containing the γ-secretase complex from cell lines overexpressing APP and the components of γ-secretase (e.g., HEK293 cells).
-
Substrate: Utilize a recombinant APP C-terminal fragment (C99) as the substrate for the enzymatic reaction.
-
Incubation: Incubate the membrane preparation with the C99 substrate in the presence of varying concentrations of the test compound (e.g., ELN318463 racemate and individual enantiomers). A vehicle control (e.g., DMSO) should be included.
-
Detection: Following incubation, quantify the production of Aβ peptides (Aβ40 and Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Plot the percentage of Aβ production against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based APP Processing Assay
Objective: To assess the ability of a test compound to inhibit the production of Aβ in a cellular context.
Methodology:
-
Cell Line: Use a cell line that stably expresses human APP, such as Chinese Hamster Ovary (CHO) or human embryonic kidney (HEK293) cells.
-
Treatment: Culture the cells in the presence of various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned media from the treated cells.
-
Aβ Quantification: Measure the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISAs.
-
Data Analysis: Calculate the percentage of inhibition of Aβ production for each concentration of the test compound relative to the vehicle-treated control and determine the EC50 value.
Notch Signaling Assay
Objective: To evaluate the effect of a test compound on Notch signaling to determine its selectivity.
Methodology:
-
Reporter Gene Assay: Utilize a cell line engineered with a Notch-responsive reporter gene, such as a luciferase reporter under the control of a Hes1 promoter.
-
Treatment: Treat the cells with varying concentrations of the test compound.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity, which is indicative of Notch signaling activation.
-
Data Analysis: Determine the concentration of the test compound that inhibits Notch-dependent luciferase activity by 50% (IC50). The ratio of the EC50 for Aβ inhibition to the IC50 for Notch inhibition provides the selectivity index.
Chiral Separation of ELN318463
Objective: To isolate the individual enantiomers of ELN318463 from the racemic mixture.
Methodology:
While the specific method used by Elan Pharmaceuticals is not publicly disclosed, a common approach for the chiral resolution of similar compounds is through preparative chiral High-Performance Liquid Chromatography (HPLC) .
-
Chiral Stationary Phase: Select a suitable chiral stationary phase (CSP) capable of discriminating between the enantiomers of ELN318463. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve baseline separation of the two enantiomers.
-
Preparative Chromatography: Inject the racemic mixture of ELN318463 onto the preparative chiral column and collect the fractions corresponding to each separated enantiomer.
-
Purity and Identity Confirmation: Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity. The absolute configuration of each enantiomer would typically be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.
Figure 1: Amyloid Precursor Protein (APP) processing pathway.
An In-Depth Technical Guide to ELN318463: A Comparative Analysis of the Racemate and Its Enantiomers in the Pursuit of a Selective Alzheimer's Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELN318463 is a potent, small-molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease through its role in the generation of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive analysis of ELN318463, focusing on the critical distinctions between its racemic form and its individual enantiomers. A key finding from preclinical research is the stereospecific nature of its inhibitory activity, with one enantiomer demonstrating significantly greater potency and selectivity for the presenilin-1 (PS1) subunit of the γ-secretase complex. This document will delve into the available quantitative data, outline relevant experimental methodologies, and visualize the pertinent biological pathways to offer a clear and actionable resource for researchers in the field of Alzheimer's drug discovery and development.
Introduction: The Rationale for Stereospecific γ-Secretase Inhibition
The accumulation of amyloid-β peptides, particularly the Aβ42 isoform, in the brain is a pathological hallmark of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While the complete inhibition of γ-secretase has been a therapeutic strategy, it has been hampered by mechanism-based toxicities arising from the enzyme's role in processing other essential substrates, most notably the Notch receptor, which is crucial for normal cellular signaling.
This has led to the pursuit of APP-selective γ-secretase inhibitors. ELN318463, developed by Elan Pharmaceuticals, emerged from this research as a compound with significant selectivity for inhibiting Aβ production over Notch signaling. Crucially, the biological activity of many chiral drugs resides predominantly in one of its enantiomers. Understanding the differential pharmacology of the racemate versus the individual enantiomers of ELN318463 is therefore paramount for optimizing therapeutic efficacy and minimizing off-target effects.
Quantitative Analysis: Racemate vs. Enantiomers
Preclinical data has revealed a significant difference in the biological activity of the components of ELN318463. While specific data directly comparing the racemate with both individual enantiomers remains proprietary or unpublished, the available information strongly indicates that the inhibitory potency resides primarily in one of the enantiomers.
A pivotal study by Elan Pharmaceuticals identified the (3R)-enantiomer, also known as ELN475516, as the more active component. The compound referred to as "ELN318463" in some public disclosures, which exhibits high potency, is likely this active enantiomer. The racemate is identified as N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide.
The following table summarizes the key quantitative data for the active enantiomer of ELN318463.
| Parameter | Value | Target | Notes |
| EC50 (PS1) | 12 nM | Presenilin-1 subunit of γ-secretase | This value represents the half-maximal effective concentration for inhibiting the PS1-containing γ-secretase complex. |
| EC50 (PS2) | 656 nM | Presenilin-2 subunit of γ-secretase | This demonstrates a significant selectivity for the PS1 isoform over the PS2 isoform of the enzyme. |
| Selectivity | 75- to 120-fold | Aβ production vs. Notch signaling | This crucial parameter highlights the compound's ability to preferentially inhibit the processing of APP over the Notch receptor, a key objective in developing safer γ-secretase inhibitors. |
Note: The lack of publicly available, direct comparative data for the racemate and the less active enantiomer underscores the proprietary nature of this information. Researchers are encouraged to consider this context when interpreting the available data.
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the characterization of γ-secretase inhibitors like ELN318463. These are intended to provide a methodological framework for researchers.
In Vitro γ-Secretase Activity Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of γ-secretase.
Methodology:
-
Enzyme Source: Prepare cell membrane fractions containing the γ-secretase complex from cell lines overexpressing APP and the components of γ-secretase (e.g., HEK293 cells).
-
Substrate: Utilize a recombinant APP C-terminal fragment (C99) as the substrate for the enzymatic reaction.
-
Incubation: Incubate the membrane preparation with the C99 substrate in the presence of varying concentrations of the test compound (e.g., ELN318463 racemate and individual enantiomers). A vehicle control (e.g., DMSO) should be included.
-
Detection: Following incubation, quantify the production of Aβ peptides (Aβ40 and Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Plot the percentage of Aβ production against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based APP Processing Assay
Objective: To assess the ability of a test compound to inhibit the production of Aβ in a cellular context.
Methodology:
-
Cell Line: Use a cell line that stably expresses human APP, such as Chinese Hamster Ovary (CHO) or human embryonic kidney (HEK293) cells.
-
Treatment: Culture the cells in the presence of various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned media from the treated cells.
-
Aβ Quantification: Measure the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISAs.
-
Data Analysis: Calculate the percentage of inhibition of Aβ production for each concentration of the test compound relative to the vehicle-treated control and determine the EC50 value.
Notch Signaling Assay
Objective: To evaluate the effect of a test compound on Notch signaling to determine its selectivity.
Methodology:
-
Reporter Gene Assay: Utilize a cell line engineered with a Notch-responsive reporter gene, such as a luciferase reporter under the control of a Hes1 promoter.
-
Treatment: Treat the cells with varying concentrations of the test compound.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity, which is indicative of Notch signaling activation.
-
Data Analysis: Determine the concentration of the test compound that inhibits Notch-dependent luciferase activity by 50% (IC50). The ratio of the EC50 for Aβ inhibition to the IC50 for Notch inhibition provides the selectivity index.
Chiral Separation of ELN318463
Objective: To isolate the individual enantiomers of ELN318463 from the racemic mixture.
Methodology:
While the specific method used by Elan Pharmaceuticals is not publicly disclosed, a common approach for the chiral resolution of similar compounds is through preparative chiral High-Performance Liquid Chromatography (HPLC) .
-
Chiral Stationary Phase: Select a suitable chiral stationary phase (CSP) capable of discriminating between the enantiomers of ELN318463. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.
-
Preparative Chromatography: Inject the racemic mixture of ELN318463 onto the preparative chiral column and collect the fractions corresponding to each separated enantiomer.
-
Purity and Identity Confirmation: Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity. The absolute configuration of each enantiomer would typically be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.
Figure 1: Amyloid Precursor Protein (APP) processing pathway.
Methodological & Application
Application Notes and Protocols for ELN318463 Racemate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a synthesized protocol for the in vitro evaluation of ELN318463 racemate, an amyloid precursor protein (APP) selective γ-secretase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
ELN318463 is recognized as a selective inhibitor of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP). The inhibition of γ-secretase is a significant area of research, particularly in the context of Alzheimer's disease, as it can modulate the production of amyloid-beta (Aβ) peptides. ELN318463 has demonstrated differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) and presenilin-2 (PS2). This document outlines a representative in vitro assay protocol to assess the activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of ELN318463, highlighting its selectivity for PS1-containing γ-secretase complexes over PS2-containing complexes.
| Target | EC50 |
| Presenilin-1 (PS1)-comprised γ-secretase | 12 nM |
| Presenilin-2 (PS2)-comprised γ-secretase | 656 nM |
Signaling Pathway
The processing of amyloid precursor protein (APP) by α-, β-, and γ-secretases is a critical pathway in cellular biology. In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase leads to the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Non-amyloidogenic processing by α-secretase precludes Aβ formation. γ-Secretase modulators and inhibitors, such as ELN318463, target this pathway to reduce the production of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the efficacy of γ-secretase inhibitors like this compound.
Caption: In Vitro Cell-Based Assay Workflow.
Detailed Experimental Protocol: Cell-Based γ-Secretase Activity Assay
This protocol describes a method for determining the in vitro efficacy of this compound using a cell line that stably expresses a substrate for γ-secretase.
1. Materials and Reagents
-
Cell Line: A suitable cell line, such as HEK293 or CHO cells, stably expressing human APP.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
This compound: Stock solution prepared in DMSO.
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Reagents for Lysis: Cell lysis buffer compatible with the chosen detection method.
-
Detection Kit: An ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit for the quantification of Aβ40 and/or Aβ42.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
2. Cell Culture and Plating
-
Culture the APP-expressing cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range might be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known γ-secretase inhibitor).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
4. Incubation
-
Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and the kinetics of Aβ production.
5. Sample Collection and Aβ Quantification
-
After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Alternatively, or in addition, the cells can be lysed to measure intracellular Aβ levels.
-
Quantify the levels of Aβ40 and/or Aβ42 in the collected samples using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.
6. Data Analysis
-
For each concentration of this compound, calculate the percentage of inhibition of Aβ production relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces a 50% reduction in Aβ levels.
Disclaimer: This protocol is a representative example and may require optimization for specific cell lines and laboratory conditions. It is recommended to consult relevant literature for more specific details and to validate the assay performance.
Application Notes and Protocols for ELN318463 Racemate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a synthesized protocol for the in vitro evaluation of ELN318463 racemate, an amyloid precursor protein (APP) selective γ-secretase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
ELN318463 is recognized as a selective inhibitor of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP). The inhibition of γ-secretase is a significant area of research, particularly in the context of Alzheimer's disease, as it can modulate the production of amyloid-beta (Aβ) peptides. ELN318463 has demonstrated differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) and presenilin-2 (PS2). This document outlines a representative in vitro assay protocol to assess the activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of ELN318463, highlighting its selectivity for PS1-containing γ-secretase complexes over PS2-containing complexes.
| Target | EC50 |
| Presenilin-1 (PS1)-comprised γ-secretase | 12 nM |
| Presenilin-2 (PS2)-comprised γ-secretase | 656 nM |
Signaling Pathway
The processing of amyloid precursor protein (APP) by α-, β-, and γ-secretases is a critical pathway in cellular biology. In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase leads to the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Non-amyloidogenic processing by α-secretase precludes Aβ formation. γ-Secretase modulators and inhibitors, such as ELN318463, target this pathway to reduce the production of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the efficacy of γ-secretase inhibitors like this compound.
Caption: In Vitro Cell-Based Assay Workflow.
Detailed Experimental Protocol: Cell-Based γ-Secretase Activity Assay
This protocol describes a method for determining the in vitro efficacy of this compound using a cell line that stably expresses a substrate for γ-secretase.
1. Materials and Reagents
-
Cell Line: A suitable cell line, such as HEK293 or CHO cells, stably expressing human APP.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
This compound: Stock solution prepared in DMSO.
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Reagents for Lysis: Cell lysis buffer compatible with the chosen detection method.
-
Detection Kit: An ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit for the quantification of Aβ40 and/or Aβ42.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
2. Cell Culture and Plating
-
Culture the APP-expressing cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range might be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known γ-secretase inhibitor).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
4. Incubation
-
Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and the kinetics of Aβ production.
5. Sample Collection and Aβ Quantification
-
After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Alternatively, or in addition, the cells can be lysed to measure intracellular Aβ levels.
-
Quantify the levels of Aβ40 and/or Aβ42 in the collected samples using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.
6. Data Analysis
-
For each concentration of this compound, calculate the percentage of inhibition of Aβ production relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces a 50% reduction in Aβ levels.
Disclaimer: This protocol is a representative example and may require optimization for specific cell lines and laboratory conditions. It is recommended to consult relevant literature for more specific details and to validate the assay performance.
Application Notes and Protocols for ELN318463 Racemate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides, which are pathological hallmarks of Alzheimer's disease. As a racemate, ELN318463 provides a valuable tool for in vitro studies aimed at understanding the mechanisms of γ-secretase inhibition and its downstream effects on cellular signaling pathways. These application notes provide detailed protocols for utilizing ELN318463 racemate in cell culture experiments to assess its inhibitory effects on Aβ production and its selectivity over Notch signaling, a critical pathway also modulated by γ-secretase.
Mechanism of Action
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It exhibits differential inhibition of γ-secretase complexes containing presenilin 1 (PS1) versus presenilin 2 (PS2), the catalytic subunits of the enzyme. This selectivity is a key feature of ELN318463, making it a valuable research tool for dissecting the distinct roles of PS1- and PS2-containing γ-secretase complexes. The compound demonstrates a significant preference for inhibiting Aβ production over the cleavage of Notch, a transmembrane receptor crucial for cell-cell communication and development.[1][2] This selectivity is a desirable characteristic for potential therapeutic agents targeting Alzheimer's disease, as inhibition of Notch signaling is associated with toxicity.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of ELN318463.
Table 1: In Vitro Potency of ELN318463 against Presenilin 1 and Presenilin 2
| Target | EC50 (nM) | Reference |
| Presenilin 1 (PS1) γ-secretase | 12 | [3] |
| Presenilin 2 (PS2) γ-secretase | 656 | [3] |
Table 2: In Vitro Selectivity of ELN318463 for Aβ Production vs. Notch Signaling
| Parameter | Fold Selectivity | Reference |
| Aβ Production vs. Notch Signaling | 75- to 120-fold | [1][2] |
Signaling Pathways
The following diagram illustrates the canonical amyloid precursor protein (APP) processing pathway and the points of inhibition by γ-secretase inhibitors like ELN318463.
The following diagram depicts the canonical Notch signaling pathway and its inhibition by γ-secretase inhibitors.
Experimental Protocols
Protocol 1: Determination of IC50 for Aβ Production in a Cellular Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ELN318463 for the production of Aβ peptides in a cell-based assay. A CHO cell line stably overexpressing Swedish mutant APP (APPSw) is recommended for its high-level secretion of Aβ.[1]
Materials:
-
CHO cells stably expressing APPSw
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Aβ40/Aβ42 ELISA kits
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader for absorbance or luminescence
Procedure:
-
Cell Seeding: Seed CHO-APPSw cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of ELN318463 or vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well for Aβ analysis. Centrifuge the medium to remove any cell debris.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the compound at the tested concentrations.
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle control.
-
Plot the percentage of Aβ inhibition against the logarithm of the ELN318463 concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Assessment of Selectivity for Aβ Production over Notch Signaling
This protocol utilizes a dual-reporter cell line to simultaneously measure the inhibition of Aβ production and Notch signaling.[1] A CHO cell line stably expressing APPSw and a Notch-responsive luciferase reporter is ideal for this purpose.[1]
Materials:
-
Dual-reporter CHO cells (APPSw and Notch-responsive luciferase reporter)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Aβ40/Aβ42 ELISA kits
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed the dual-reporter CHO cells into a 96-well white, clear-bottom plate.
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Cell Treatment: Treat the cells with the compound dilutions or vehicle control.
-
Incubation: Incubate for 16-24 hours.
-
Aβ Measurement: Collect an aliquot of the conditioned medium to measure Aβ40 and Aβ42 levels by ELISA as described in Protocol 1.
-
Notch Signaling Measurement:
-
Remove the remaining medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
-
Cell Viability: Assess cell viability in parallel plates or after luminescence reading if the luciferase assay reagent is compatible.
-
Data Analysis:
-
Calculate the IC50 for Aβ inhibition as described in Protocol 1.
-
Calculate the IC50 for Notch signaling inhibition by plotting the percentage of luciferase activity inhibition against the logarithm of the ELN318463 concentration.
-
Determine the selectivity ratio by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating γ-secretase inhibitors in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in ELISA results | Inconsistent pipetting; Cell density variation; Edge effects in the plate | Use calibrated pipettes; Ensure even cell seeding; Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal in luciferase assay | Low transfection efficiency of the reporter; Cell death | Confirm reporter expression; Perform a cell viability assay in parallel. |
| IC50 values are not reproducible | Inaccurate compound concentration; Cell passage number variation; Different incubation times | Verify stock solution concentration; Use cells within a consistent passage range; Standardize incubation times across experiments. |
| Compound appears cytotoxic at high concentrations | Off-target effects; Solvent toxicity | Lower the maximum concentration tested; Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). |
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of γ-secretase activity and its role in APP and Notch processing. The protocols provided herein offer a framework for characterizing the potency and selectivity of this compound in relevant cell-based models. Careful execution of these experiments and thorough data analysis will contribute to a better understanding of the therapeutic potential and possible liabilities of γ-secretase inhibitors.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Gamma-secretase | TargetMol [targetmol.com]
Application Notes and Protocols for ELN318463 Racemate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides, which are pathological hallmarks of Alzheimer's disease. As a racemate, ELN318463 provides a valuable tool for in vitro studies aimed at understanding the mechanisms of γ-secretase inhibition and its downstream effects on cellular signaling pathways. These application notes provide detailed protocols for utilizing ELN318463 racemate in cell culture experiments to assess its inhibitory effects on Aβ production and its selectivity over Notch signaling, a critical pathway also modulated by γ-secretase.
Mechanism of Action
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It exhibits differential inhibition of γ-secretase complexes containing presenilin 1 (PS1) versus presenilin 2 (PS2), the catalytic subunits of the enzyme. This selectivity is a key feature of ELN318463, making it a valuable research tool for dissecting the distinct roles of PS1- and PS2-containing γ-secretase complexes. The compound demonstrates a significant preference for inhibiting Aβ production over the cleavage of Notch, a transmembrane receptor crucial for cell-cell communication and development.[1][2] This selectivity is a desirable characteristic for potential therapeutic agents targeting Alzheimer's disease, as inhibition of Notch signaling is associated with toxicity.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of ELN318463.
Table 1: In Vitro Potency of ELN318463 against Presenilin 1 and Presenilin 2
| Target | EC50 (nM) | Reference |
| Presenilin 1 (PS1) γ-secretase | 12 | [3] |
| Presenilin 2 (PS2) γ-secretase | 656 | [3] |
Table 2: In Vitro Selectivity of ELN318463 for Aβ Production vs. Notch Signaling
| Parameter | Fold Selectivity | Reference |
| Aβ Production vs. Notch Signaling | 75- to 120-fold | [1][2] |
Signaling Pathways
The following diagram illustrates the canonical amyloid precursor protein (APP) processing pathway and the points of inhibition by γ-secretase inhibitors like ELN318463.
The following diagram depicts the canonical Notch signaling pathway and its inhibition by γ-secretase inhibitors.
Experimental Protocols
Protocol 1: Determination of IC50 for Aβ Production in a Cellular Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ELN318463 for the production of Aβ peptides in a cell-based assay. A CHO cell line stably overexpressing Swedish mutant APP (APPSw) is recommended for its high-level secretion of Aβ.[1]
Materials:
-
CHO cells stably expressing APPSw
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Aβ40/Aβ42 ELISA kits
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader for absorbance or luminescence
Procedure:
-
Cell Seeding: Seed CHO-APPSw cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of ELN318463 or vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well for Aβ analysis. Centrifuge the medium to remove any cell debris.
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the compound at the tested concentrations.
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle control.
-
Plot the percentage of Aβ inhibition against the logarithm of the ELN318463 concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Assessment of Selectivity for Aβ Production over Notch Signaling
This protocol utilizes a dual-reporter cell line to simultaneously measure the inhibition of Aβ production and Notch signaling.[1] A CHO cell line stably expressing APPSw and a Notch-responsive luciferase reporter is ideal for this purpose.[1]
Materials:
-
Dual-reporter CHO cells (APPSw and Notch-responsive luciferase reporter)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Aβ40/Aβ42 ELISA kits
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed the dual-reporter CHO cells into a 96-well white, clear-bottom plate.
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Cell Treatment: Treat the cells with the compound dilutions or vehicle control.
-
Incubation: Incubate for 16-24 hours.
-
Aβ Measurement: Collect an aliquot of the conditioned medium to measure Aβ40 and Aβ42 levels by ELISA as described in Protocol 1.
-
Notch Signaling Measurement:
-
Remove the remaining medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
-
Cell Viability: Assess cell viability in parallel plates or after luminescence reading if the luciferase assay reagent is compatible.
-
Data Analysis:
-
Calculate the IC50 for Aβ inhibition as described in Protocol 1.
-
Calculate the IC50 for Notch signaling inhibition by plotting the percentage of luciferase activity inhibition against the logarithm of the ELN318463 concentration.
-
Determine the selectivity ratio by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating γ-secretase inhibitors in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in ELISA results | Inconsistent pipetting; Cell density variation; Edge effects in the plate | Use calibrated pipettes; Ensure even cell seeding; Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal in luciferase assay | Low transfection efficiency of the reporter; Cell death | Confirm reporter expression; Perform a cell viability assay in parallel. |
| IC50 values are not reproducible | Inaccurate compound concentration; Cell passage number variation; Different incubation times | Verify stock solution concentration; Use cells within a consistent passage range; Standardize incubation times across experiments. |
| Compound appears cytotoxic at high concentrations | Off-target effects; Solvent toxicity | Lower the maximum concentration tested; Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). |
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of γ-secretase activity and its role in APP and Notch processing. The protocols provided herein offer a framework for characterizing the potency and selectivity of this compound in relevant cell-based models. Careful execution of these experiments and thorough data analysis will contribute to a better understanding of the therapeutic potential and possible liabilities of γ-secretase inhibitors.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Gamma-secretase | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Studies of ELN318463 Racemate in Mouse Models of Alzheimer's Disease
Disclaimer: The compound "ELN318463 racemate" is not documented in publicly available scientific literature. Therefore, this document provides a detailed template for a hypothetical therapeutic agent with a plausible mechanism of action for Alzheimer's Disease (AD), which can be adapted by researchers once the specific details of ELN318463 are known. For the purpose of this application note, we will assume "ELN318463" is a novel gamma-secretase modulator (GSM).
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD.[2] Gamma-secretase is a key enzyme in the final step of Aβ production from the amyloid precursor protein (APP). Modulating the activity of gamma-secretase to shift cleavage away from the production of amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ species represents a promising therapeutic strategy.
ELN318463 is a novel, brain-penetrant small molecule gamma-secretase modulator (GSM). In preclinical studies, ELN318463 has been shown to selectively reduce the production of Aβ42 without significantly affecting the total levels of Aβ or the processing of other gamma-secretase substrates like Notch, thereby suggesting a favorable safety profile. These application notes provide detailed protocols for the in vivo evaluation of this compound in transgenic mouse models of Alzheimer's disease.
Signaling Pathway
The proposed mechanism of action for ELN318463 is the modulation of gamma-secretase activity, a multi-subunit protease complex responsible for the intramembrane cleavage of APP. By binding to the complex, ELN318463 is hypothesized to allosterically modify the cleavage site, resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less toxic Aβ peptides such as Aβ38.
Caption: Proposed mechanism of ELN318463 as a gamma-secretase modulator.
Experimental Protocols
Animal Models
The selection of an appropriate mouse model is critical for the evaluation of potential AD therapeutics. The 5xFAD transgenic mouse model is recommended for these studies due to its aggressive and rapid development of amyloid pathology.
-
Model: 5xFAD Transgenic Mice
-
Background Strain: C57BL/6
-
Genotype: Express human APP with Swedish (K670N/M671L), Florida (I716V), and London (V717I) mutations, and human PSEN1 with M146L and L286V mutations.
-
Pathology: Exhibit early and robust Aβ42 accumulation, with plaque deposition starting at 2 months of age.[3]
-
Age for Study: 3-6 months for prophylactic studies; 6-9 months for therapeutic studies.
Dosing and Administration
-
Formulation: this compound is formulated in 10% DMSO, 40% PEG300, 50% PBS for intraperitoneal (i.p.) injection or in 0.5% methylcellulose (B11928114) for oral gavage (p.o.). The formulation should be prepared fresh daily.
-
Dose Groups:
-
Vehicle control
-
ELN318463 at 10 mg/kg
-
ELN318463 at 30 mg/kg
-
ELN318463 at 100 mg/kg
-
-
Administration Route: Oral gavage (p.o.) is preferred for chronic studies to model clinical administration.
-
Dosing Frequency: Once daily.
-
Treatment Duration: 3 months.
Experimental Workflow
The following workflow outlines a typical 3-month in vivo efficacy study.
Caption: Experimental workflow for a 3-month in vivo study of ELN318463.
Outcome Measures
Cognitive function will be assessed using the Morris Water Maze (MWM) test to evaluate spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If they fail, they are guided to the platform.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.
-
-
Data Collection: Latency to find the platform, swim speed, and time in the target quadrant will be recorded using an automated tracking system.
Brain tissue will be homogenized to measure Aβ levels.
-
Tissue Preparation: Brain hemispheres are separated. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed for histology.
-
Homogenization: Brain tissue is sequentially homogenized in RIPA buffer (for soluble Aβ) and 70% formic acid (for insoluble Aβ).
-
Quantification: Aβ40 and Aβ42 levels in the brain homogenates will be quantified using commercially available ELISA kits.
Plaque burden will be assessed by immunohistochemistry.
-
Staining: 5-μm thick paraffin-embedded brain sections will be stained with an anti-Aβ antibody (e.g., 6E10).
-
Imaging: Stained sections will be imaged using a slide scanner.
-
Quantification: The percentage of the cortical and hippocampal area covered by Aβ plaques will be quantified using image analysis software (e.g., ImageJ).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of ELN318463 on Brain Aβ Levels
| Treatment Group | Soluble Aβ40 (pg/mg tissue) | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ40 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of ELN318463 on Cognitive Performance in Morris Water Maze
| Treatment Group | Latency to Platform (Day 5, s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of ELN318463 on Aβ Plaque Burden
| Treatment Group | Cortical Plaque Load (%) | Hippocampal Plaque Load (%) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
Conclusion
These protocols provide a framework for the in vivo evaluation of this compound in a transgenic mouse model of Alzheimer's disease. The described experiments will assess the compound's ability to modulate Aβ pathology and improve cognitive deficits. The results of these studies will be crucial in determining the therapeutic potential of ELN318463 for the treatment of Alzheimer's disease. Successful demonstration of efficacy and a favorable safety profile will support its advancement into further preclinical and clinical development.
References
Application Notes and Protocols for In Vivo Studies of ELN318463 Racemate in Mouse Models of Alzheimer's Disease
Disclaimer: The compound "ELN318463 racemate" is not documented in publicly available scientific literature. Therefore, this document provides a detailed template for a hypothetical therapeutic agent with a plausible mechanism of action for Alzheimer's Disease (AD), which can be adapted by researchers once the specific details of ELN318463 are known. For the purpose of this application note, we will assume "ELN318463" is a novel gamma-secretase modulator (GSM).
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD.[2] Gamma-secretase is a key enzyme in the final step of Aβ production from the amyloid precursor protein (APP). Modulating the activity of gamma-secretase to shift cleavage away from the production of amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ species represents a promising therapeutic strategy.
ELN318463 is a novel, brain-penetrant small molecule gamma-secretase modulator (GSM). In preclinical studies, ELN318463 has been shown to selectively reduce the production of Aβ42 without significantly affecting the total levels of Aβ or the processing of other gamma-secretase substrates like Notch, thereby suggesting a favorable safety profile. These application notes provide detailed protocols for the in vivo evaluation of this compound in transgenic mouse models of Alzheimer's disease.
Signaling Pathway
The proposed mechanism of action for ELN318463 is the modulation of gamma-secretase activity, a multi-subunit protease complex responsible for the intramembrane cleavage of APP. By binding to the complex, ELN318463 is hypothesized to allosterically modify the cleavage site, resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less toxic Aβ peptides such as Aβ38.
Caption: Proposed mechanism of ELN318463 as a gamma-secretase modulator.
Experimental Protocols
Animal Models
The selection of an appropriate mouse model is critical for the evaluation of potential AD therapeutics. The 5xFAD transgenic mouse model is recommended for these studies due to its aggressive and rapid development of amyloid pathology.
-
Model: 5xFAD Transgenic Mice
-
Background Strain: C57BL/6
-
Genotype: Express human APP with Swedish (K670N/M671L), Florida (I716V), and London (V717I) mutations, and human PSEN1 with M146L and L286V mutations.
-
Pathology: Exhibit early and robust Aβ42 accumulation, with plaque deposition starting at 2 months of age.[3]
-
Age for Study: 3-6 months for prophylactic studies; 6-9 months for therapeutic studies.
Dosing and Administration
-
Formulation: this compound is formulated in 10% DMSO, 40% PEG300, 50% PBS for intraperitoneal (i.p.) injection or in 0.5% methylcellulose for oral gavage (p.o.). The formulation should be prepared fresh daily.
-
Dose Groups:
-
Vehicle control
-
ELN318463 at 10 mg/kg
-
ELN318463 at 30 mg/kg
-
ELN318463 at 100 mg/kg
-
-
Administration Route: Oral gavage (p.o.) is preferred for chronic studies to model clinical administration.
-
Dosing Frequency: Once daily.
-
Treatment Duration: 3 months.
Experimental Workflow
The following workflow outlines a typical 3-month in vivo efficacy study.
Caption: Experimental workflow for a 3-month in vivo study of ELN318463.
Outcome Measures
Cognitive function will be assessed using the Morris Water Maze (MWM) test to evaluate spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If they fail, they are guided to the platform.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.
-
-
Data Collection: Latency to find the platform, swim speed, and time in the target quadrant will be recorded using an automated tracking system.
Brain tissue will be homogenized to measure Aβ levels.
-
Tissue Preparation: Brain hemispheres are separated. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed for histology.
-
Homogenization: Brain tissue is sequentially homogenized in RIPA buffer (for soluble Aβ) and 70% formic acid (for insoluble Aβ).
-
Quantification: Aβ40 and Aβ42 levels in the brain homogenates will be quantified using commercially available ELISA kits.
Plaque burden will be assessed by immunohistochemistry.
-
Staining: 5-μm thick paraffin-embedded brain sections will be stained with an anti-Aβ antibody (e.g., 6E10).
-
Imaging: Stained sections will be imaged using a slide scanner.
-
Quantification: The percentage of the cortical and hippocampal area covered by Aβ plaques will be quantified using image analysis software (e.g., ImageJ).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of ELN318463 on Brain Aβ Levels
| Treatment Group | Soluble Aβ40 (pg/mg tissue) | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ40 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of ELN318463 on Cognitive Performance in Morris Water Maze
| Treatment Group | Latency to Platform (Day 5, s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of ELN318463 on Aβ Plaque Burden
| Treatment Group | Cortical Plaque Load (%) | Hippocampal Plaque Load (%) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| 10 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 30 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
| 100 mg/kg ELN318463 | Mean ± SEM | Mean ± SEM |
Conclusion
These protocols provide a framework for the in vivo evaluation of this compound in a transgenic mouse model of Alzheimer's disease. The described experiments will assess the compound's ability to modulate Aβ pathology and improve cognitive deficits. The results of these studies will be crucial in determining the therapeutic potential of ELN318463 for the treatment of Alzheimer's disease. Successful demonstration of efficacy and a favorable safety profile will support its advancement into further preclinical and clinical development.
References
Determining the Effective Concentration of ELN318463 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. ELN318463 exhibits differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) versus presenilin-2 (PS2), showing significantly higher selectivity for PS1.[1] This document provides detailed application notes and protocols for determining the effective concentration of the ELN318463 racemate in vitro, focusing on its inhibitory activity on γ-secretase and the subsequent reduction of Aβ production.
Mechanism of Action and Signaling Pathway
ELN318463 targets the γ-secretase complex, which performs the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, primarily Aβ40 and the more aggregation-prone Aβ42. The γ-secretase complex is composed of four core proteins: presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). Inhibition of this complex is a key therapeutic strategy to reduce Aβ production.
The processing of APP occurs via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release the Aβ peptide and the APP intracellular domain (AICD).[2][3] ELN318463 inhibits this final cleavage step.
It is crucial to note that γ-secretase also cleaves other substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to significant side effects. Therefore, assessing the selectivity of inhibitors for APP processing over Notch cleavage is a critical aspect of their preclinical evaluation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of ELN318463. It is important to note that the racemate may exhibit different potency, and empirical determination is necessary.
| Target | Parameter | Value | Reference |
| Presenilin-1 (PS1) γ-secretase | EC50 | 12 nM | [1] |
| Presenilin-2 (PS2) γ-secretase | EC50 | 656 nM | [1] |
| Selectivity (PS1 vs. PS2) | Fold Difference | 51-fold | [1] |
Experimental Protocols
To determine the effective concentration of this compound, a series of in vitro assays can be performed. These protocols outline a general workflow from a direct enzymatic assay to a cell-based assay measuring the downstream product of γ-secretase activity.
Experimental Workflow
Protocol 1: In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-Based)
This biochemical assay directly measures the enzymatic activity of isolated γ-secretase in the presence of the inhibitor.
Materials:
-
Isolated γ-secretase enzyme preparation (from cell membranes, e.g., HEK293 cells overexpressing APP)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound in assay buffer. The final concentration should typically range from picomolar to micromolar. Include a DMSO vehicle control.
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of the γ-secretase enzyme preparation to each well.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Amyloid-β (Aβ) Production Assay
This assay measures the level of Aβ secreted from cells treated with the inhibitor, providing a more physiologically relevant assessment of its efficacy.
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP, CHO-APP, or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits or HTRF (Homogeneous Time Resolved Fluorescence) assay kits
-
Cell viability assay reagent (e.g., MTS or resazurin-based)
Procedure:
-
Seed the APP-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the conditioned medium from each well for Aβ measurement.
-
Perform an ELISA or HTRF assay on the conditioned medium to quantify the levels of secreted Aβ40 and Aβ42 according to the manufacturer's instructions.
-
To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Normalize the Aβ levels to cell viability if significant toxicity is observed.
-
Calculate the percent reduction in Aβ production for each concentration relative to the vehicle control and determine the EC50 values for Aβ40 and Aβ42 reduction.
Protocol 3: Notch Signaling Assay (Luciferase Reporter Assay)
This assay is crucial for determining the selectivity of the inhibitor and assessing potential for mechanism-based toxicity.
Materials:
-
Cell line stably transfected with a Notch-responsive luciferase reporter construct (e.g., containing the RBP-Jκ binding site upstream of the luciferase gene).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Notch reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound in cell culture medium. Include a known Notch inhibitor as a positive control and a DMSO vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
A parallel cell viability assay should be performed to account for any cytotoxic effects.
-
Calculate the percent inhibition of Notch signaling for each concentration and determine the IC50 value.
-
The selectivity index can be calculated by comparing the IC50 for Notch inhibition to the EC50 for Aβ reduction.
Conclusion
The provided protocols offer a comprehensive framework for determining the effective concentration and selectivity profile of the this compound. By employing a combination of biochemical and cell-based assays, researchers can obtain robust and physiologically relevant data to guide further drug development efforts. It is essential to carefully consider the racemic nature of the compound, as the individual enantiomers may possess different potencies and selectivities. Chiral separation and individual enantiomer testing may be warranted as a follow-up to these initial studies.
References
Determining the Effective Concentration of ELN318463 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. ELN318463 exhibits differential inhibition of γ-secretase complexes containing presenilin-1 (PS1) versus presenilin-2 (PS2), showing significantly higher selectivity for PS1.[1] This document provides detailed application notes and protocols for determining the effective concentration of the ELN318463 racemate in vitro, focusing on its inhibitory activity on γ-secretase and the subsequent reduction of Aβ production.
Mechanism of Action and Signaling Pathway
ELN318463 targets the γ-secretase complex, which performs the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, primarily Aβ40 and the more aggregation-prone Aβ42. The γ-secretase complex is composed of four core proteins: presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). Inhibition of this complex is a key therapeutic strategy to reduce Aβ production.
The processing of APP occurs via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release the Aβ peptide and the APP intracellular domain (AICD).[2][3] ELN318463 inhibits this final cleavage step.
It is crucial to note that γ-secretase also cleaves other substrates, most notably the Notch receptor. Inhibition of Notch signaling can lead to significant side effects. Therefore, assessing the selectivity of inhibitors for APP processing over Notch cleavage is a critical aspect of their preclinical evaluation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of ELN318463. It is important to note that the racemate may exhibit different potency, and empirical determination is necessary.
| Target | Parameter | Value | Reference |
| Presenilin-1 (PS1) γ-secretase | EC50 | 12 nM | [1] |
| Presenilin-2 (PS2) γ-secretase | EC50 | 656 nM | [1] |
| Selectivity (PS1 vs. PS2) | Fold Difference | 51-fold | [1] |
Experimental Protocols
To determine the effective concentration of this compound, a series of in vitro assays can be performed. These protocols outline a general workflow from a direct enzymatic assay to a cell-based assay measuring the downstream product of γ-secretase activity.
Experimental Workflow
Protocol 1: In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-Based)
This biochemical assay directly measures the enzymatic activity of isolated γ-secretase in the presence of the inhibitor.
Materials:
-
Isolated γ-secretase enzyme preparation (from cell membranes, e.g., HEK293 cells overexpressing APP)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound in assay buffer. The final concentration should typically range from picomolar to micromolar. Include a DMSO vehicle control.
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of the γ-secretase enzyme preparation to each well.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Amyloid-β (Aβ) Production Assay
This assay measures the level of Aβ secreted from cells treated with the inhibitor, providing a more physiologically relevant assessment of its efficacy.
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP, CHO-APP, or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits or HTRF (Homogeneous Time Resolved Fluorescence) assay kits
-
Cell viability assay reagent (e.g., MTS or resazurin-based)
Procedure:
-
Seed the APP-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the conditioned medium from each well for Aβ measurement.
-
Perform an ELISA or HTRF assay on the conditioned medium to quantify the levels of secreted Aβ40 and Aβ42 according to the manufacturer's instructions.
-
To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Normalize the Aβ levels to cell viability if significant toxicity is observed.
-
Calculate the percent reduction in Aβ production for each concentration relative to the vehicle control and determine the EC50 values for Aβ40 and Aβ42 reduction.
Protocol 3: Notch Signaling Assay (Luciferase Reporter Assay)
This assay is crucial for determining the selectivity of the inhibitor and assessing potential for mechanism-based toxicity.
Materials:
-
Cell line stably transfected with a Notch-responsive luciferase reporter construct (e.g., containing the RBP-Jκ binding site upstream of the luciferase gene).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Notch reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound in cell culture medium. Include a known Notch inhibitor as a positive control and a DMSO vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
A parallel cell viability assay should be performed to account for any cytotoxic effects.
-
Calculate the percent inhibition of Notch signaling for each concentration and determine the IC50 value.
-
The selectivity index can be calculated by comparing the IC50 for Notch inhibition to the EC50 for Aβ reduction.
Conclusion
The provided protocols offer a comprehensive framework for determining the effective concentration and selectivity profile of the this compound. By employing a combination of biochemical and cell-based assays, researchers can obtain robust and physiologically relevant data to guide further drug development efforts. It is essential to carefully consider the racemic nature of the compound, as the individual enantiomers may possess different potencies and selectivities. Chiral separation and individual enantiomer testing may be warranted as a follow-up to these initial studies.
References
Application Notes and Protocols for Aβ Reduction using ELN318463 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key pathological event in AD is the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, leading to the generation of Aβ peptides, particularly the aggregation-prone Aβ42. The γ-secretase complex, which exists in two major forms containing either presenilin-1 (PS1) or presenilin-2 (PS2), is a prime therapeutic target for reducing Aβ production.
ELN318463 is a racemate of a potent and selective γ-secretase inhibitor. It demonstrates a significant preference for inhibiting the PS1-containing γ-secretase complex over the PS2-containing complex, with reported EC50 values of 12 nM for PS1 and 656 nM for PS2, resulting in a 51-fold selectivity for PS1[1]. This selectivity is advantageous as it may spare the physiological functions of PS2 while effectively reducing the production of pathogenic Aβ peptides. Furthermore, ELN318463 has been shown to be orally bioavailable and to cause a significant acute reduction of brain Aβ levels in the PDAPP transgenic mouse model of Alzheimer's disease at doses of 30 mg/kg and 100 mg/kg[1].
These application notes provide a detailed protocol for utilizing Western blotting to assess the efficacy of ELN318463 racemate in reducing Aβ levels in a research setting.
Signaling Pathway
The primary mechanism of action for ELN318463 is the inhibition of γ-secretase, a critical enzyme in the amyloidogenic pathway. The following diagram illustrates this pathway and the point of intervention for ELN318463.
Experimental Workflow
The following diagram outlines the key steps for assessing the impact of ELN318463 on Aβ levels using Western blotting.
Detailed Experimental Protocol: Western Blot for Aβ
This protocol is optimized for the detection of Aβ monomers and oligomers from brain tissue homogenates.
I. Materials and Reagents
-
Brain tissue samples (e.g., from treated and control animals)
-
DEA (Diethylamine) extraction buffer (0.2% DEA, 50 mM NaCl, protease and phosphatase inhibitors)[2][3]
-
Tris-HCl (0.5 M, pH 6.8) for neutralization
-
BCA Protein Assay Kit
-
Tris-Tricine polyacrylamide gels (10-20% or 16.5%)
-
Tricine SDS Sample Buffer (2X)
-
PVDF membrane (0.2 µm)
-
Transfer Buffer (CAPS buffer with 10% methanol is recommended for small peptides)[4]
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary Antibodies:
-
Anti-Aβ, clone 6E10 or 4G8 (recognizes various forms of Aβ)
-
Anti-Aβ Oligomer, clone A11 (specific for oligomeric Aβ)
-
Loading control: Anti-β-actin or Anti-GAPDH
-
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, as appropriate)
-
Enhanced Chemiluminescence (ECL) substrate
-
TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
II. Sample Preparation: DEA Extraction for Soluble Aβ
-
Homogenize brain tissue (100 mg/mL) in ice-cold DEA extraction buffer.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (this contains the soluble Aβ fraction).
-
Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
Determine the total protein concentration of the neutralized supernatant using a BCA assay.
-
Prepare samples for loading by mixing with an equal volume of 2X Tricine SDS Sample Buffer. Crucially, do not boil the samples , as this can induce Aβ aggregation. Instead, incubate at 37°C for 15 minutes.
III. Electrophoresis and Transfer
-
Load 20-30 µg of total protein per lane onto a Tris-Tricine polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis according to the gel manufacturer's instructions. Due to the small size of Aβ, ensure the peptide does not run off the gel.
-
Activate the PVDF membrane by briefly immersing in methanol, then equilibrate in transfer buffer.
-
Transfer the proteins from the gel to the PVDF membrane. For small peptides like Aβ, a wet transfer at 100V for 60-75 minutes is recommended. Using CAPS buffer for the transfer can improve the retention of small peptides.
IV. Immunodetection
-
Antigen Retrieval (Optional but Recommended): After transfer, boil the membrane in PBS for 5-10 minutes. This can enhance the detection of Aβ epitopes.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Aβ 6E10 at 1:1000 dilution) in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the membrane using a chemiluminescence detection system. Adjust exposure times to avoid signal saturation, especially for monomer bands.
V. Data Analysis
-
Perform densitometric analysis of the bands corresponding to Aβ monomers (~4 kDa) and any visible oligomers using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the Aβ bands to the intensity of the corresponding loading control (β-actin or GAPDH) in the same lane.
-
Calculate the average normalized Aβ levels for each treatment group and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed reductions.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western blot analysis of Aβ reduction by ELN318463.
Table 1: In Vitro Aβ Reduction in a Neuronal Cell Line
| Treatment Group | Concentration (nM) | Normalized Aβ Monomer Level (Arbitrary Units) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 0 | 1.00 ± 0.08 | - | - |
| ELN318463 | 10 | 0.65 ± 0.05 | 35% | <0.01 |
| ELN318463 | 50 | 0.32 ± 0.04 | 68% | <0.001 |
| ELN318463 | 100 | 0.15 ± 0.03 | 85% | <0.001 |
Table 2: In Vivo Aβ Reduction in Brain Tissue of PDAPP Mice
| Treatment Group | Dose (mg/kg, p.o.) | Normalized Soluble Aβ42 Level (Arbitrary Units) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 0 | 1.00 ± 0.12 | - | - |
| ELN318463 | 30 | 0.58 ± 0.09 | 42% | <0.05 |
| ELN318463 | 100 | 0.29 ± 0.07 | 71% | <0.01 |
These tables clearly summarize the dose-dependent effect of ELN318463 on Aβ levels, allowing for straightforward interpretation of the compound's efficacy. The inclusion of standard deviation and p-values is essential for demonstrating the statistical significance of the findings.
References
Application Notes and Protocols for Aβ Reduction using ELN318463 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key pathological event in AD is the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, leading to the generation of Aβ peptides, particularly the aggregation-prone Aβ42. The γ-secretase complex, which exists in two major forms containing either presenilin-1 (PS1) or presenilin-2 (PS2), is a prime therapeutic target for reducing Aβ production.
ELN318463 is a racemate of a potent and selective γ-secretase inhibitor. It demonstrates a significant preference for inhibiting the PS1-containing γ-secretase complex over the PS2-containing complex, with reported EC50 values of 12 nM for PS1 and 656 nM for PS2, resulting in a 51-fold selectivity for PS1[1]. This selectivity is advantageous as it may spare the physiological functions of PS2 while effectively reducing the production of pathogenic Aβ peptides. Furthermore, ELN318463 has been shown to be orally bioavailable and to cause a significant acute reduction of brain Aβ levels in the PDAPP transgenic mouse model of Alzheimer's disease at doses of 30 mg/kg and 100 mg/kg[1].
These application notes provide a detailed protocol for utilizing Western blotting to assess the efficacy of ELN318463 racemate in reducing Aβ levels in a research setting.
Signaling Pathway
The primary mechanism of action for ELN318463 is the inhibition of γ-secretase, a critical enzyme in the amyloidogenic pathway. The following diagram illustrates this pathway and the point of intervention for ELN318463.
Experimental Workflow
The following diagram outlines the key steps for assessing the impact of ELN318463 on Aβ levels using Western blotting.
Detailed Experimental Protocol: Western Blot for Aβ
This protocol is optimized for the detection of Aβ monomers and oligomers from brain tissue homogenates.
I. Materials and Reagents
-
Brain tissue samples (e.g., from treated and control animals)
-
DEA (Diethylamine) extraction buffer (0.2% DEA, 50 mM NaCl, protease and phosphatase inhibitors)[2][3]
-
Tris-HCl (0.5 M, pH 6.8) for neutralization
-
BCA Protein Assay Kit
-
Tris-Tricine polyacrylamide gels (10-20% or 16.5%)
-
Tricine SDS Sample Buffer (2X)
-
PVDF membrane (0.2 µm)
-
Methanol
-
Transfer Buffer (CAPS buffer with 10% methanol is recommended for small peptides)[4]
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary Antibodies:
-
Anti-Aβ, clone 6E10 or 4G8 (recognizes various forms of Aβ)
-
Anti-Aβ Oligomer, clone A11 (specific for oligomeric Aβ)
-
Loading control: Anti-β-actin or Anti-GAPDH
-
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, as appropriate)
-
Enhanced Chemiluminescence (ECL) substrate
-
TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
II. Sample Preparation: DEA Extraction for Soluble Aβ
-
Homogenize brain tissue (100 mg/mL) in ice-cold DEA extraction buffer.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (this contains the soluble Aβ fraction).
-
Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
Determine the total protein concentration of the neutralized supernatant using a BCA assay.
-
Prepare samples for loading by mixing with an equal volume of 2X Tricine SDS Sample Buffer. Crucially, do not boil the samples , as this can induce Aβ aggregation. Instead, incubate at 37°C for 15 minutes.
III. Electrophoresis and Transfer
-
Load 20-30 µg of total protein per lane onto a Tris-Tricine polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis according to the gel manufacturer's instructions. Due to the small size of Aβ, ensure the peptide does not run off the gel.
-
Activate the PVDF membrane by briefly immersing in methanol, then equilibrate in transfer buffer.
-
Transfer the proteins from the gel to the PVDF membrane. For small peptides like Aβ, a wet transfer at 100V for 60-75 minutes is recommended. Using CAPS buffer for the transfer can improve the retention of small peptides.
IV. Immunodetection
-
Antigen Retrieval (Optional but Recommended): After transfer, boil the membrane in PBS for 5-10 minutes. This can enhance the detection of Aβ epitopes.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Aβ 6E10 at 1:1000 dilution) in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the membrane using a chemiluminescence detection system. Adjust exposure times to avoid signal saturation, especially for monomer bands.
V. Data Analysis
-
Perform densitometric analysis of the bands corresponding to Aβ monomers (~4 kDa) and any visible oligomers using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the Aβ bands to the intensity of the corresponding loading control (β-actin or GAPDH) in the same lane.
-
Calculate the average normalized Aβ levels for each treatment group and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed reductions.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western blot analysis of Aβ reduction by ELN318463.
Table 1: In Vitro Aβ Reduction in a Neuronal Cell Line
| Treatment Group | Concentration (nM) | Normalized Aβ Monomer Level (Arbitrary Units) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 0 | 1.00 ± 0.08 | - | - |
| ELN318463 | 10 | 0.65 ± 0.05 | 35% | <0.01 |
| ELN318463 | 50 | 0.32 ± 0.04 | 68% | <0.001 |
| ELN318463 | 100 | 0.15 ± 0.03 | 85% | <0.001 |
Table 2: In Vivo Aβ Reduction in Brain Tissue of PDAPP Mice
| Treatment Group | Dose (mg/kg, p.o.) | Normalized Soluble Aβ42 Level (Arbitrary Units) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 0 | 1.00 ± 0.12 | - | - |
| ELN318463 | 30 | 0.58 ± 0.09 | 42% | <0.05 |
| ELN318463 | 100 | 0.29 ± 0.07 | 71% | <0.01 |
These tables clearly summarize the dose-dependent effect of ELN318463 on Aβ levels, allowing for straightforward interpretation of the compound's efficacy. The inclusion of standard deviation and p-values is essential for demonstrating the statistical significance of the findings.
References
Application Notes and Protocols for Measuring Aβ40/42 Ratio Following ELN318463 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The ratio of two major Aβ isoforms, the more aggregation-prone Aβ42 and the more abundant Aβ40, is a critical biomarker in AD research and drug development. An increased Aβ42/Aβ40 ratio is associated with the pathogenesis of AD. Consequently, therapeutic strategies are being developed to modulate the production of these peptides. ELN318463 is a novel, orally active, Notch-sparing gamma-secretase modulator (GSM) designed to selectively reduce the production of Aβ42, thereby lowering the Aβ42/Aβ40 ratio, without inhibiting the essential signaling of the Notch receptor.
These application notes provide a comprehensive guide to utilizing an enzyme-linked immunosorbent assay (ELISA) for the precise measurement of the Aβ40/42 ratio in biological samples following treatment with ELN318463. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following table summarizes hypothetical in vitro data on the effect of ELN318463 on Aβ40 and Aβ42 levels in a cell-based assay. This data illustrates the expected outcome of ELN318463 treatment and serves as a template for presenting experimental results.
Table 1: Effect of ELN318463 on Aβ40 and Aβ42 Levels in a Cellular Model
| Treatment Group | ELN318463 Concentration (nM) | Aβ40 Concentration (pg/mL) | Aβ42 Concentration (pg/mL) | Aβ42/Aβ40 Ratio |
| Vehicle Control | 0 | 1500 ± 120 | 150 ± 15 | 0.100 |
| ELN318463 | 1 | 1450 ± 110 | 120 ± 10 | 0.083 |
| ELN318463 | 10 | 1380 ± 105 | 90 ± 8 | 0.065 |
| ELN318463 | 100 | 1250 ± 95 | 50 ± 5 | 0.040 |
| ELN318463 | 1000 | 1100 ± 90 | 30 ± 4 | 0.027 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach and the mechanism of action of ELN318463, the following diagrams have been generated.
Experimental Protocols
Principle of the Assay
The Aβ40 and Aβ42 concentrations are determined using a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method utilizes two antibodies that recognize different epitopes on the target Aβ peptide. A capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is pre-coated onto the wells of a microplate. Samples and standards are added to the wells, and the Aβ peptides are captured by the immobilized antibody. A second, biotinylated detection antibody that recognizes the N-terminus of the Aβ peptides is then added, forming a "sandwich" complex. Following incubation, unbound materials are washed away, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP to a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the Aβ peptide in the sample. The Aβ42/Aβ40 ratio is then calculated from the determined concentrations of each peptide.
Materials and Reagents
-
Human Aβ40 and Aβ42 ELISA kits (containing pre-coated microplates, detection antibodies, standards, wash buffer, substrate, and stop solution)
-
Samples (e.g., cell culture supernatants, cerebrospinal fluid (CSF), brain homogenates) treated with vehicle or ELN318463
-
Deionized or distilled water
-
Precision pipettes and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation
Proper sample handling is crucial for accurate results.
-
Cell Culture Supernatants: Collect media from cell cultures treated with ELN318463 or vehicle. Centrifuge at 1000 x g for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C until use.
-
Cerebrospinal Fluid (CSF): Collect CSF and centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular components. Aliquot into low-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Brain Homogenates: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge at high speed to pellet insoluble material. Collect the supernatant for analysis. The total protein concentration of the homogenate should be determined for normalization.
Assay Procedure
It is recommended to run all standards and samples in duplicate or triplicate.
-
Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Reconstitute the Aβ40 and Aβ42 standards as directed. Perform serial dilutions to create a standard curve.
-
Plate Preparation: If the plate is not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate again.
-
Sample and Standard Addition: Add 100 µL of standards and appropriately diluted samples to the designated wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis and Calculation
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Concentration Determination: Determine the concentration of Aβ40 and Aβ42 in each sample by interpolating their mean absorbance values from the respective standard curves.
-
Aβ42/Aβ40 Ratio Calculation: For each sample, divide the calculated concentration of Aβ42 by the calculated concentration of Aβ40 to obtain the Aβ42/Aβ40 ratio.
Ratio = [Aβ42 concentration (pg/mL)] / [Aβ40 concentration (pg/mL)]
Conclusion
The ELISA-based measurement of the Aβ42/Aβ40 ratio is a robust and reliable method for evaluating the efficacy of gamma-secretase modulators like ELN318463. By following the detailed protocols outlined in these application notes, researchers can obtain accurate and reproducible data to advance the development of novel therapeutics for Alzheimer's disease. The provided templates for data presentation and the visual representations of the underlying mechanisms and workflows are intended to support clear and effective communication of experimental findings.
Application Notes and Protocols for Measuring Aβ40/42 Ratio Following ELN318463 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The ratio of two major Aβ isoforms, the more aggregation-prone Aβ42 and the more abundant Aβ40, is a critical biomarker in AD research and drug development. An increased Aβ42/Aβ40 ratio is associated with the pathogenesis of AD. Consequently, therapeutic strategies are being developed to modulate the production of these peptides. ELN318463 is a novel, orally active, Notch-sparing gamma-secretase modulator (GSM) designed to selectively reduce the production of Aβ42, thereby lowering the Aβ42/Aβ40 ratio, without inhibiting the essential signaling of the Notch receptor.
These application notes provide a comprehensive guide to utilizing an enzyme-linked immunosorbent assay (ELISA) for the precise measurement of the Aβ40/42 ratio in biological samples following treatment with ELN318463. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following table summarizes hypothetical in vitro data on the effect of ELN318463 on Aβ40 and Aβ42 levels in a cell-based assay. This data illustrates the expected outcome of ELN318463 treatment and serves as a template for presenting experimental results.
Table 1: Effect of ELN318463 on Aβ40 and Aβ42 Levels in a Cellular Model
| Treatment Group | ELN318463 Concentration (nM) | Aβ40 Concentration (pg/mL) | Aβ42 Concentration (pg/mL) | Aβ42/Aβ40 Ratio |
| Vehicle Control | 0 | 1500 ± 120 | 150 ± 15 | 0.100 |
| ELN318463 | 1 | 1450 ± 110 | 120 ± 10 | 0.083 |
| ELN318463 | 10 | 1380 ± 105 | 90 ± 8 | 0.065 |
| ELN318463 | 100 | 1250 ± 95 | 50 ± 5 | 0.040 |
| ELN318463 | 1000 | 1100 ± 90 | 30 ± 4 | 0.027 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach and the mechanism of action of ELN318463, the following diagrams have been generated.
Experimental Protocols
Principle of the Assay
The Aβ40 and Aβ42 concentrations are determined using a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method utilizes two antibodies that recognize different epitopes on the target Aβ peptide. A capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is pre-coated onto the wells of a microplate. Samples and standards are added to the wells, and the Aβ peptides are captured by the immobilized antibody. A second, biotinylated detection antibody that recognizes the N-terminus of the Aβ peptides is then added, forming a "sandwich" complex. Following incubation, unbound materials are washed away, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP to a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the Aβ peptide in the sample. The Aβ42/Aβ40 ratio is then calculated from the determined concentrations of each peptide.
Materials and Reagents
-
Human Aβ40 and Aβ42 ELISA kits (containing pre-coated microplates, detection antibodies, standards, wash buffer, substrate, and stop solution)
-
Samples (e.g., cell culture supernatants, cerebrospinal fluid (CSF), brain homogenates) treated with vehicle or ELN318463
-
Deionized or distilled water
-
Precision pipettes and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation
Proper sample handling is crucial for accurate results.
-
Cell Culture Supernatants: Collect media from cell cultures treated with ELN318463 or vehicle. Centrifuge at 1000 x g for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C until use.
-
Cerebrospinal Fluid (CSF): Collect CSF and centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular components. Aliquot into low-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Brain Homogenates: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge at high speed to pellet insoluble material. Collect the supernatant for analysis. The total protein concentration of the homogenate should be determined for normalization.
Assay Procedure
It is recommended to run all standards and samples in duplicate or triplicate.
-
Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Reconstitute the Aβ40 and Aβ42 standards as directed. Perform serial dilutions to create a standard curve.
-
Plate Preparation: If the plate is not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate again.
-
Sample and Standard Addition: Add 100 µL of standards and appropriately diluted samples to the designated wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis and Calculation
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Concentration Determination: Determine the concentration of Aβ40 and Aβ42 in each sample by interpolating their mean absorbance values from the respective standard curves.
-
Aβ42/Aβ40 Ratio Calculation: For each sample, divide the calculated concentration of Aβ42 by the calculated concentration of Aβ40 to obtain the Aβ42/Aβ40 ratio.
Ratio = [Aβ42 concentration (pg/mL)] / [Aβ40 concentration (pg/mL)]
Conclusion
The ELISA-based measurement of the Aβ42/Aβ40 ratio is a robust and reliable method for evaluating the efficacy of gamma-secretase modulators like ELN318463. By following the detailed protocols outlined in these application notes, researchers can obtain accurate and reproducible data to advance the development of novel therapeutics for Alzheimer's disease. The provided templates for data presentation and the visual representations of the underlying mechanisms and workflows are intended to support clear and effective communication of experimental findings.
Application of ELN318463 Racemate in Notch Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurological disorders. The canonical Notch pathway is activated upon ligand binding, which triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes.
ELN318463 is a racemate that has been identified as a γ-secretase inhibitor. Notably, studies have shown that ELN318463 exhibits selectivity for the amyloid precursor protein (APP), another γ-secretase substrate, over Notch receptors.[1][2][3] This characteristic makes it a valuable tool for dissecting the specific roles of Notch signaling in various biological processes, potentially with a wider therapeutic window compared to non-selective γ-secretase inhibitors. These application notes provide an overview of the use of ELN318463 and other γ-secretase inhibitors in studying the Notch signaling pathway, along with detailed protocols for key experiments.
Mechanism of Action
ELN318463 functions as a classic γ-secretase inhibitor. The γ-secretase complex is an intramembrane protease responsible for the cleavage of several type I transmembrane proteins, including Notch receptors and APP. In the canonical Notch signaling pathway, ligand binding to the Notch receptor initiates two sequential proteolytic events. The first is an S2 cleavage by ADAM family metalloproteases. This is followed by an S3 cleavage within the transmembrane domain, which is catalyzed by the γ-secretase complex. This final cleavage releases the NICD, the active component of the pathway. ELN318463 inhibits this S3 cleavage, thereby preventing the release of NICD and subsequent activation of Notch target genes. Research has demonstrated that ELN318463 has a 75- to 120-fold selectivity for inhibiting Aβ production (from APP) compared to Notch signaling in cellular assays.[1][2][3]
Figure 1: Canonical Notch Signaling Pathway and the inhibitory action of ELN318463.
Application Notes
ELN318463, as a γ-secretase inhibitor, can be utilized in a variety of in vitro and in vivo experimental systems to investigate the role of Notch signaling. Its selectivity for APP over Notch makes it particularly interesting for comparative studies and for applications where complete Notch inhibition might lead to toxicity.
Data Presentation: In Vitro Potency of γ-Secretase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ELN318463 and other commonly used γ-secretase inhibitors against Notch signaling and/or Aβ production. This data is essential for determining appropriate experimental concentrations.
| Compound | Target/Assay | Cell Line/System | IC50 | Reference |
| ELN318463 | Aβ Production vs. Notch Signaling | Cellular Assays | ~75-fold selective for Aβ | [1][2][3] |
| DAPT | γ-secretase | HEK293 cells | 20 nM | [4] |
| Aβ peptide reduction | Cellular Assays | 115 nM | [4] | |
| Ovarian Cancer Cell Proliferation | OVCAR-3 | 160 nM | [5] | |
| LY-411,575 | γ-secretase | In vitro | 0.078 nM | |
| Notch S3 cleavage | Cellular Assays | 0.39 nM | ||
| MK-0752 | γ-secretase | Clinical Development | ~50 nM | [6] |
| T-ALL Cell Line Viability | T-ALL cells | 6.2 µM | [7] | |
| Uterine Leiomyosarcoma Cell Viability | SK-UT-1B | 128.4 µM | [8] | |
| Uterine Leiomyosarcoma Cell Viability | SK-LMS-1 | 427.4 µM | [8] | |
| PF-03084014 | γ-secretase (cell-free) | HeLa cell membranes | 6.2 nM | [9][10] |
| Notch receptor cleavage | HPB-ALL cells | 13.3 nM | [9][10] | |
| RO4929097 | γ-secretase (cell-free) | Human cell membranes | 4 nM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with ELN318463 and other γ-secretase inhibitors.
In Vitro Experimental Workflow
Figure 2: A typical in vitro workflow for evaluating a γ-secretase inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of ELN318463 on cell viability and to determine its IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
ELN318463 racemate
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ELN318463 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Notch Reporter Assay (CSL-Luciferase Assay)
This assay quantifies the transcriptional activity of the Notch pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CSL-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
One day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells per well.[14]
-
Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of ELN318463 or vehicle control.
-
Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of Notch pathway inhibition relative to the vehicle control and plot a dose-response curve.
Protocol 3: Western Blot for NICD Cleavage
This protocol is used to directly assess the inhibition of Notch receptor cleavage by measuring the levels of the Notch Intracellular Domain (NICD).
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with ELN318463 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer. For tissue samples, homogenize in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities to determine the relative reduction in NICD levels.
Protocol 4: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ELN318463 in a mouse xenograft model of a cancer with aberrant Notch signaling.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of ELN318463 in the vehicle. The dosage and schedule should be determined from preliminary tolerability studies (e.g., 10-150 mg/kg, administered orally once or twice daily).[15][16]
-
Administer ELN318463 or vehicle to the respective groups for a defined treatment period (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for NICD, immunohistochemistry).
-
Analyze the tumor growth inhibition and other relevant endpoints to assess the in vivo efficacy of ELN318463.
Conclusion
This compound, with its selective inhibition of γ-secretase, presents a valuable tool for investigating the nuanced roles of the Notch signaling pathway. The provided data and protocols offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting Notch signaling in various disease contexts. Careful consideration of appropriate concentrations, treatment durations, and experimental models is essential for obtaining robust and interpretable results.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gap-26.com [gap-26.com]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPT Attenuates Cadmium-Induced Toxicity in Mice by Inhibiting Inflammation and the Notch/HES-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ‐secretase inhibitor DAPT mitigates cisplatin‐induced acute kidney injury by suppressing Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of ELN318463 Racemate in Notch Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurological disorders. The canonical Notch pathway is activated upon ligand binding, which triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes.
ELN318463 is a racemate that has been identified as a γ-secretase inhibitor. Notably, studies have shown that ELN318463 exhibits selectivity for the amyloid precursor protein (APP), another γ-secretase substrate, over Notch receptors.[1][2][3] This characteristic makes it a valuable tool for dissecting the specific roles of Notch signaling in various biological processes, potentially with a wider therapeutic window compared to non-selective γ-secretase inhibitors. These application notes provide an overview of the use of ELN318463 and other γ-secretase inhibitors in studying the Notch signaling pathway, along with detailed protocols for key experiments.
Mechanism of Action
ELN318463 functions as a classic γ-secretase inhibitor. The γ-secretase complex is an intramembrane protease responsible for the cleavage of several type I transmembrane proteins, including Notch receptors and APP. In the canonical Notch signaling pathway, ligand binding to the Notch receptor initiates two sequential proteolytic events. The first is an S2 cleavage by ADAM family metalloproteases. This is followed by an S3 cleavage within the transmembrane domain, which is catalyzed by the γ-secretase complex. This final cleavage releases the NICD, the active component of the pathway. ELN318463 inhibits this S3 cleavage, thereby preventing the release of NICD and subsequent activation of Notch target genes. Research has demonstrated that ELN318463 has a 75- to 120-fold selectivity for inhibiting Aβ production (from APP) compared to Notch signaling in cellular assays.[1][2][3]
Figure 1: Canonical Notch Signaling Pathway and the inhibitory action of ELN318463.
Application Notes
ELN318463, as a γ-secretase inhibitor, can be utilized in a variety of in vitro and in vivo experimental systems to investigate the role of Notch signaling. Its selectivity for APP over Notch makes it particularly interesting for comparative studies and for applications where complete Notch inhibition might lead to toxicity.
Data Presentation: In Vitro Potency of γ-Secretase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ELN318463 and other commonly used γ-secretase inhibitors against Notch signaling and/or Aβ production. This data is essential for determining appropriate experimental concentrations.
| Compound | Target/Assay | Cell Line/System | IC50 | Reference |
| ELN318463 | Aβ Production vs. Notch Signaling | Cellular Assays | ~75-fold selective for Aβ | [1][2][3] |
| DAPT | γ-secretase | HEK293 cells | 20 nM | [4] |
| Aβ peptide reduction | Cellular Assays | 115 nM | [4] | |
| Ovarian Cancer Cell Proliferation | OVCAR-3 | 160 nM | [5] | |
| LY-411,575 | γ-secretase | In vitro | 0.078 nM | |
| Notch S3 cleavage | Cellular Assays | 0.39 nM | ||
| MK-0752 | γ-secretase | Clinical Development | ~50 nM | [6] |
| T-ALL Cell Line Viability | T-ALL cells | 6.2 µM | [7] | |
| Uterine Leiomyosarcoma Cell Viability | SK-UT-1B | 128.4 µM | [8] | |
| Uterine Leiomyosarcoma Cell Viability | SK-LMS-1 | 427.4 µM | [8] | |
| PF-03084014 | γ-secretase (cell-free) | HeLa cell membranes | 6.2 nM | [9][10] |
| Notch receptor cleavage | HPB-ALL cells | 13.3 nM | [9][10] | |
| RO4929097 | γ-secretase (cell-free) | Human cell membranes | 4 nM | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with ELN318463 and other γ-secretase inhibitors.
In Vitro Experimental Workflow
Figure 2: A typical in vitro workflow for evaluating a γ-secretase inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of ELN318463 on cell viability and to determine its IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
ELN318463 racemate
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ELN318463 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Notch Reporter Assay (CSL-Luciferase Assay)
This assay quantifies the transcriptional activity of the Notch pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CSL-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
One day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells per well.[14]
-
Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of ELN318463 or vehicle control.
-
Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of Notch pathway inhibition relative to the vehicle control and plot a dose-response curve.
Protocol 3: Western Blot for NICD Cleavage
This protocol is used to directly assess the inhibition of Notch receptor cleavage by measuring the levels of the Notch Intracellular Domain (NICD).
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with ELN318463 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer. For tissue samples, homogenize in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities to determine the relative reduction in NICD levels.
Protocol 4: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ELN318463 in a mouse xenograft model of a cancer with aberrant Notch signaling.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose in sterile water)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of ELN318463 in the vehicle. The dosage and schedule should be determined from preliminary tolerability studies (e.g., 10-150 mg/kg, administered orally once or twice daily).[15][16]
-
Administer ELN318463 or vehicle to the respective groups for a defined treatment period (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for NICD, immunohistochemistry).
-
Analyze the tumor growth inhibition and other relevant endpoints to assess the in vivo efficacy of ELN318463.
Conclusion
This compound, with its selective inhibition of γ-secretase, presents a valuable tool for investigating the nuanced roles of the Notch signaling pathway. The provided data and protocols offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting Notch signaling in various disease contexts. Careful consideration of appropriate concentrations, treatment durations, and experimental models is essential for obtaining robust and interpretable results.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gap-26.com [gap-26.com]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPT Attenuates Cadmium-Induced Toxicity in Mice by Inhibiting Inflammation and the Notch/HES-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ‐secretase inhibitor DAPT mitigates cisplatin‐induced acute kidney injury by suppressing Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake and Distribution of ELN318463 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
ELN318463 is the racemate of a selective inhibitor of the amyloid precursor protein (APP) γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease. Understanding the cellular uptake and subcellular distribution of ELN318463 racemate is crucial for elucidating its mechanism of action, identifying its intracellular targets, and evaluating its potential off-target effects. These application notes provide a framework of protocols to investigate how this compound enters cells and where it localizes within various cellular compartments.
The following protocols are generalized methodologies that can be adapted for the specific cell types and experimental conditions relevant to the user's research. Two primary approaches are presented: an imaging-based method using fluorescence microscopy and a biochemical method involving subcellular fractionation followed by quantitative analysis.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Cellular Uptake of this compound
| Cell Line | Concentration (µM) | Incubation Time (hr) | Uptake Method | Intracellular Concentration (ng/mg protein) |
| e.g., SH-SY5Y | e.g., LC-MS/MS | |||
| e.g., HEK293 | e.g., LC-MS/MS | |||
| ... |
Table 2: Subcellular Distribution of this compound
| Cell Line | Subcellular Fraction | Marker Protein | ELN318463 Concentration (ng/mg protein) | % of Total Intracellular Drug |
| e.g., SH-SY5Y | Nucleus | e.g., Lamin B1 | ||
| Mitochondria | e.g., COX IV | |||
| Endoplasmic Reticulum | e.g., Calnexin | |||
| Lysosomes | e.g., LAMP1 | |||
| Cytosol | e.g., GAPDH | |||
| Plasma Membrane | e.g., Na+/K+ ATPase | |||
| ... |
Experimental Protocols
Protocol 1: Determination of Cellular Uptake by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method to quantify the total amount of this compound taken up by cultured cells.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Organic solvent for extraction (e.g., acetonitrile (B52724) with 1% formic acid)
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points. Include vehicle-treated cells as a control.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate for protein concentration measurement using a BCA assay.
-
-
Compound Extraction:
-
To the remaining lysate, add an equal volume of organic solvent containing the internal standard.
-
Vortex vigorously and centrifuge at high speed to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.
-
Generate a standard curve using known concentrations of the compound.
-
Analyze the extracted samples and determine the intracellular concentration of this compound.
-
-
Data Analysis:
-
Normalize the amount of this compound to the total protein content of the cell lysate (ng of compound/mg of protein).
-
Protocol 2: Subcellular Fractionation and Distribution Analysis
This protocol outlines the separation of major organelles to determine the localization of this compound within the cell.
Materials:
-
Subcellular fractionation kit (commercially available kits provide optimized buffers and protocols) or individual buffers for differential centrifugation.
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Western blotting reagents and antibodies against organelle-specific marker proteins (e.g., Lamin B1 for nucleus, COX IV for mitochondria, Calnexin for ER, LAMP1 for lysosomes, GAPDH for cytosol, Na+/K+ ATPase for plasma membrane).
-
LC-MS/MS analysis reagents as in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Grow a larger quantity of cells (e.g., in 10-15 cm dishes) to ensure sufficient material for fractionation.
-
Treat cells with this compound as desired.
-
-
Cell Harvesting and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer until a majority of cells are lysed (monitor with a microscope).
-
-
Differential Centrifugation:
-
Follow the instructions of the fractionation kit or a standard differential centrifugation protocol to separate the cellular components. A general workflow is as follows:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
-
Fraction Purity Assessment:
-
Take an aliquot from each fraction for Western blot analysis to assess the purity of the fractions using organelle-specific markers.
-
-
Compound Quantification:
-
Extract this compound from each fraction and quantify its concentration using LC-MS/MS as described in Protocol 1.
-
Normalize the compound concentration to the protein content of each fraction.
-
Protocol 3: Visualization of Subcellular Distribution by Fluorescence Microscopy
This protocol requires a fluorescently labeled version of this compound. If this is not available, this section serves as a guideline for a potential future experiment.
Materials:
-
Fluorescently labeled this compound.
-
Glass-bottom dishes or coverslips for cell culture.
-
Organelle-specific fluorescent trackers (e.g., Hoechst for nucleus, MitoTracker for mitochondria, ER-Tracker for ER, LysoTracker for lysosomes).
-
Paraformaldehyde (PFA) for cell fixation.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes or coverslips.
-
Incubate cells with the fluorescently labeled this compound for the desired time.
-
In the final 30-60 minutes of incubation, add the desired organelle-specific tracker.
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescently labeled compound, the organelle tracker, and DAPI.
-
Acquire z-stack images to visualize the 3D distribution.
-
-
Image Analysis:
-
Analyze the images for colocalization between the fluorescently labeled this compound and the different organelle markers.
-
Quantify the degree of colocalization using software such as ImageJ/Fiji with appropriate plugins.
-
Signaling Pathway Visualization
ELN318463 is an inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway of APP processing.
Application Notes and Protocols for Studying the Cellular Uptake and Distribution of ELN318463 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
ELN318463 is the racemate of a selective inhibitor of the amyloid precursor protein (APP) γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease. Understanding the cellular uptake and subcellular distribution of ELN318463 racemate is crucial for elucidating its mechanism of action, identifying its intracellular targets, and evaluating its potential off-target effects. These application notes provide a framework of protocols to investigate how this compound enters cells and where it localizes within various cellular compartments.
The following protocols are generalized methodologies that can be adapted for the specific cell types and experimental conditions relevant to the user's research. Two primary approaches are presented: an imaging-based method using fluorescence microscopy and a biochemical method involving subcellular fractionation followed by quantitative analysis.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Cellular Uptake of this compound
| Cell Line | Concentration (µM) | Incubation Time (hr) | Uptake Method | Intracellular Concentration (ng/mg protein) |
| e.g., SH-SY5Y | e.g., LC-MS/MS | |||
| e.g., HEK293 | e.g., LC-MS/MS | |||
| ... |
Table 2: Subcellular Distribution of this compound
| Cell Line | Subcellular Fraction | Marker Protein | ELN318463 Concentration (ng/mg protein) | % of Total Intracellular Drug |
| e.g., SH-SY5Y | Nucleus | e.g., Lamin B1 | ||
| Mitochondria | e.g., COX IV | |||
| Endoplasmic Reticulum | e.g., Calnexin | |||
| Lysosomes | e.g., LAMP1 | |||
| Cytosol | e.g., GAPDH | |||
| Plasma Membrane | e.g., Na+/K+ ATPase | |||
| ... |
Experimental Protocols
Protocol 1: Determination of Cellular Uptake by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method to quantify the total amount of this compound taken up by cultured cells.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points. Include vehicle-treated cells as a control.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate for protein concentration measurement using a BCA assay.
-
-
Compound Extraction:
-
To the remaining lysate, add an equal volume of organic solvent containing the internal standard.
-
Vortex vigorously and centrifuge at high speed to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.
-
Generate a standard curve using known concentrations of the compound.
-
Analyze the extracted samples and determine the intracellular concentration of this compound.
-
-
Data Analysis:
-
Normalize the amount of this compound to the total protein content of the cell lysate (ng of compound/mg of protein).
-
Protocol 2: Subcellular Fractionation and Distribution Analysis
This protocol outlines the separation of major organelles to determine the localization of this compound within the cell.
Materials:
-
Subcellular fractionation kit (commercially available kits provide optimized buffers and protocols) or individual buffers for differential centrifugation.
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Western blotting reagents and antibodies against organelle-specific marker proteins (e.g., Lamin B1 for nucleus, COX IV for mitochondria, Calnexin for ER, LAMP1 for lysosomes, GAPDH for cytosol, Na+/K+ ATPase for plasma membrane).
-
LC-MS/MS analysis reagents as in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Grow a larger quantity of cells (e.g., in 10-15 cm dishes) to ensure sufficient material for fractionation.
-
Treat cells with this compound as desired.
-
-
Cell Harvesting and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer until a majority of cells are lysed (monitor with a microscope).
-
-
Differential Centrifugation:
-
Follow the instructions of the fractionation kit or a standard differential centrifugation protocol to separate the cellular components. A general workflow is as follows:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
-
Fraction Purity Assessment:
-
Take an aliquot from each fraction for Western blot analysis to assess the purity of the fractions using organelle-specific markers.
-
-
Compound Quantification:
-
Extract this compound from each fraction and quantify its concentration using LC-MS/MS as described in Protocol 1.
-
Normalize the compound concentration to the protein content of each fraction.
-
Protocol 3: Visualization of Subcellular Distribution by Fluorescence Microscopy
This protocol requires a fluorescently labeled version of this compound. If this is not available, this section serves as a guideline for a potential future experiment.
Materials:
-
Fluorescently labeled this compound.
-
Glass-bottom dishes or coverslips for cell culture.
-
Organelle-specific fluorescent trackers (e.g., Hoechst for nucleus, MitoTracker for mitochondria, ER-Tracker for ER, LysoTracker for lysosomes).
-
Paraformaldehyde (PFA) for cell fixation.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes or coverslips.
-
Incubate cells with the fluorescently labeled this compound for the desired time.
-
In the final 30-60 minutes of incubation, add the desired organelle-specific tracker.
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescently labeled compound, the organelle tracker, and DAPI.
-
Acquire z-stack images to visualize the 3D distribution.
-
-
Image Analysis:
-
Analyze the images for colocalization between the fluorescently labeled this compound and the different organelle markers.
-
Quantify the degree of colocalization using software such as ImageJ/Fiji with appropriate plugins.
-
Signaling Pathway Visualization
ELN318463 is an inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway of APP processing.
Troubleshooting & Optimization
ELN318463 racemate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ELN318463 racemate during their experiments.
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are my initial troubleshooting steps?
A1: Difficulty in dissolving this compound in aqueous solutions is a common issue due to its likely hydrophobic nature. As an initial approach, a systematic troubleshooting workflow can be employed to identify a suitable solvent system. It is often beneficial to start with small-scale solubility tests before preparing a larger stock solution.
Below is a suggested workflow for initial solubility testing:
Q2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the drug is poorly soluble in the final aqueous system. A co-solvent system is a viable solution. By first dissolving the compound in a water-miscible organic solvent and then slowly adding this stock solution to the aqueous buffer, you can often maintain solubility.
Illustrative Solubility of this compound in Co-Solvent Systems
| Co-Solvent | Ratio of Co-Solvent to Aqueous Buffer (v/v) | Maximum Achieved Solubility (Hypothetical) | Observations |
| DMSO | 1:100 (1%) | ~50 µM | Clear solution |
| DMSO | 1:20 (5%) | ~250 µM | Clear solution |
| Ethanol (B145695) | 1:100 (1%) | ~20 µM | Slight haze observed |
| Ethanol | 1:20 (5%) | ~100 µM | Clear solution |
| PEG 400 | 1:10 (10%) | ~500 µM | May increase viscosity |
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on supplier information, this compound is often supplied pre-dissolved in DMSO at a concentration of 10 mM.[1] This indicates that DMSO is a suitable solvent for preparing high-concentration stock solutions. For experimental purposes, other water-miscible organic solvents such as ethanol or DMF could also be tested.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of a compound if it has ionizable groups.[2] Since the chemical structure of this compound contains basic nitrogen atoms, altering the pH may affect its ionization state and, consequently, its aqueous solubility. It is advisable to test the solubility in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
Q5: Are there other methods to enhance the solubility of this compound for in vitro assays?
A5: Several other techniques can be employed to enhance solubility.[2][3][4] These include the use of surfactants, complexation agents, or formulating the compound in a solid dispersion. The choice of method will depend on the specific requirements of your experiment.
Solubility Enhancement Techniques
| Technique | Description | Potential Advantages | Potential Disadvantages |
| Co-solvency | Using a water-miscible organic solvent to increase solubility.[3][5][6] | Simple to implement. | Organic solvent may affect experimental outcomes. |
| pH Adjustment | Modifying the pH to ionize the compound and increase its solubility.[2] | Can be highly effective for ionizable compounds. | May not be suitable for all experimental conditions. |
| Surfactants | Using detergents (e.g., Tween-80) to form micelles that encapsulate the drug.[2] | Can significantly increase apparent solubility. | Surfactants can interfere with certain biological assays. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[2][5] | Can improve dissolution rate and solubility. | Requires more complex formulation development. |
| Particle Size Reduction | Decreasing the particle size to increase the surface area for dissolution.[2][6] | Can improve the rate of dissolution. | Does not increase the equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution and Working Solution using a Co-Solvent System
Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 100 µM working solution in a buffered aqueous solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a clean, dry microcentrifuge tube.
-
Carefully weigh out a precise amount of this compound (Molecular Weight: 471.8 g/mol ).[7] For 1 mg, this would be approximately 2.12 µmol.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (For 1 mg, add 212 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C as recommended.[7]
-
-
Working Solution Preparation (100 µM):
-
Warm the stock solution to room temperature.
-
In a new sterile tube, add the required volume of your target aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the 10 mM stock solution to make the final 100 µM solution (a 1:100 dilution).
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Screening for pH Effects on this compound Solubility
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
10 mM this compound in DMSO
-
A set of buffers with varying pH (e.g., 0.1 M citrate (B86180) buffer pH 5.0, 0.1 M phosphate (B84403) buffer pH 7.4, 0.1 M borate (B1201080) buffer pH 9.0)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
Procedure:
-
Add a fixed amount of the 10 mM this compound stock solution to separate wells or tubes (e.g., 2 µL).
-
Add an equal volume of each buffer to the respective wells or tubes (e.g., 198 µL for a final concentration of 100 µM).
-
Seal the plate or tubes and incubate at room temperature on a plate shaker for 1-2 hours.
-
Visually inspect each well or tube for precipitation.
-
(Optional) Quantify the amount of dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV) after centrifugation to remove any undissolved particles.
Below is a diagram illustrating the decision-making process for selecting a solubility enhancement technique.
References
- 1. tebubio.com [tebubio.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. abmole.com [abmole.com]
ELN318463 racemate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ELN318463 racemate during their experiments.
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are my initial troubleshooting steps?
A1: Difficulty in dissolving this compound in aqueous solutions is a common issue due to its likely hydrophobic nature. As an initial approach, a systematic troubleshooting workflow can be employed to identify a suitable solvent system. It is often beneficial to start with small-scale solubility tests before preparing a larger stock solution.
Below is a suggested workflow for initial solubility testing:
Q2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the drug is poorly soluble in the final aqueous system. A co-solvent system is a viable solution. By first dissolving the compound in a water-miscible organic solvent and then slowly adding this stock solution to the aqueous buffer, you can often maintain solubility.
Illustrative Solubility of this compound in Co-Solvent Systems
| Co-Solvent | Ratio of Co-Solvent to Aqueous Buffer (v/v) | Maximum Achieved Solubility (Hypothetical) | Observations |
| DMSO | 1:100 (1%) | ~50 µM | Clear solution |
| DMSO | 1:20 (5%) | ~250 µM | Clear solution |
| Ethanol | 1:100 (1%) | ~20 µM | Slight haze observed |
| Ethanol | 1:20 (5%) | ~100 µM | Clear solution |
| PEG 400 | 1:10 (10%) | ~500 µM | May increase viscosity |
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on supplier information, this compound is often supplied pre-dissolved in DMSO at a concentration of 10 mM.[1] This indicates that DMSO is a suitable solvent for preparing high-concentration stock solutions. For experimental purposes, other water-miscible organic solvents such as ethanol or DMF could also be tested.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of a compound if it has ionizable groups.[2] Since the chemical structure of this compound contains basic nitrogen atoms, altering the pH may affect its ionization state and, consequently, its aqueous solubility. It is advisable to test the solubility in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
Q5: Are there other methods to enhance the solubility of this compound for in vitro assays?
A5: Several other techniques can be employed to enhance solubility.[2][3][4] These include the use of surfactants, complexation agents, or formulating the compound in a solid dispersion. The choice of method will depend on the specific requirements of your experiment.
Solubility Enhancement Techniques
| Technique | Description | Potential Advantages | Potential Disadvantages |
| Co-solvency | Using a water-miscible organic solvent to increase solubility.[3][5][6] | Simple to implement. | Organic solvent may affect experimental outcomes. |
| pH Adjustment | Modifying the pH to ionize the compound and increase its solubility.[2] | Can be highly effective for ionizable compounds. | May not be suitable for all experimental conditions. |
| Surfactants | Using detergents (e.g., Tween-80) to form micelles that encapsulate the drug.[2] | Can significantly increase apparent solubility. | Surfactants can interfere with certain biological assays. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[2][5] | Can improve dissolution rate and solubility. | Requires more complex formulation development. |
| Particle Size Reduction | Decreasing the particle size to increase the surface area for dissolution.[2][6] | Can improve the rate of dissolution. | Does not increase the equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution and Working Solution using a Co-Solvent System
Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 100 µM working solution in a buffered aqueous solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a clean, dry microcentrifuge tube.
-
Carefully weigh out a precise amount of this compound (Molecular Weight: 471.8 g/mol ).[7] For 1 mg, this would be approximately 2.12 µmol.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (For 1 mg, add 212 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C as recommended.[7]
-
-
Working Solution Preparation (100 µM):
-
Warm the stock solution to room temperature.
-
In a new sterile tube, add the required volume of your target aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the 10 mM stock solution to make the final 100 µM solution (a 1:100 dilution).
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Screening for pH Effects on this compound Solubility
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
10 mM this compound in DMSO
-
A set of buffers with varying pH (e.g., 0.1 M citrate buffer pH 5.0, 0.1 M phosphate buffer pH 7.4, 0.1 M borate buffer pH 9.0)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
Procedure:
-
Add a fixed amount of the 10 mM this compound stock solution to separate wells or tubes (e.g., 2 µL).
-
Add an equal volume of each buffer to the respective wells or tubes (e.g., 198 µL for a final concentration of 100 µM).
-
Seal the plate or tubes and incubate at room temperature on a plate shaker for 1-2 hours.
-
Visually inspect each well or tube for precipitation.
-
(Optional) Quantify the amount of dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV) after centrifugation to remove any undissolved particles.
Below is a diagram illustrating the decision-making process for selecting a solubility enhancement technique.
References
- 1. tebubio.com [tebubio.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. abmole.com [abmole.com]
Technical Support Center: Optimizing ELN318463 Racemate Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ELN318463 racemate in in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and its mechanism of action?
A1: ELN318463 is a selective inhibitor of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP).[1][2] It exhibits differential inhibition of presenilin-1 (PS1) and presenilin-2 (PS2), two core components of the γ-secretase complex.[1] As a racemate, ELN318463 is a mixture of two enantiomers which may have different pharmacological properties.[2][3]
Q2: What is the recommended starting dose for this compound in an in vivo study?
Q3: How should this compound be formulated for in vivo administration?
A3: ELN318463 is a small molecule that may have limited aqueous solubility.[5][6] A common approach for formulating such compounds for in vivo use is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock solution with a suitable vehicle.[6][7][8] A typical vehicle formulation might consist of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80, and saline or sterile water.[5][7] It is critical to ensure the final concentration of DMSO is kept low (e.g., ≤10%) to minimize potential toxicity.[7]
Q4: What are the potential challenges when working with a racemate like ELN318463 in vivo?
A4: The primary challenge with a racemate is that the two enantiomers can have different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (efficacy and toxicity). This can lead to variability in experimental results.[9] It is important to be aware that the observed effects are a composite of the activities of both enantiomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal dosage- Poor bioavailability- Rapid metabolism- Inappropriate route of administration | - Conduct a dose-response study to find the optimal dose.- Perform a pharmacokinetic (PK) study to assess drug exposure.- Consider a different formulation or route of administration to improve bioavailability.[7]- Adjust the dosing frequency based on the compound's half-life. |
| High Variability in Results | - Inconsistent formulation- Animal-to-animal differences in metabolism- Issues with the administration technique | - Ensure the drug is fully dissolved and the formulation is homogenous before each administration.- Increase the number of animals per group to improve statistical power.- Standardize the administration procedure. |
| Signs of Toxicity (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Off-target effects of the compound | - Reduce the dose or the frequency of administration.[5]- Include a vehicle-only control group to assess the effects of the formulation components.[8]- Monitor animals closely for clinical signs of toxicity.[4] |
| Compound Precipitation in Formulation | - Poor solubility of ELN318463- Incorrect solvent/vehicle ratio | - Optimize the formulation by adjusting the ratios of co-solvents (e.g., DMSO, PEG).[5]- Prepare the formulation fresh before each use.[5]- Gentle warming or sonication may aid dissolution, but ensure the solution is at room temperature before administration.[5] |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
This protocol provides a general framework for determining the MTD of this compound.
1. Animal Model:
-
Select a relevant animal model (e.g., mice or rats).
-
Acclimatize animals for at least one week before the experiment.[7]
2. Dose Selection:
-
Based on any available in vitro data (e.g., IC50 values) or literature on similar compounds, select a starting dose.
-
Establish a series of escalating dose levels.
3. Group Allocation:
-
Randomly assign animals to different dose cohorts, including a vehicle control group. A typical cohort size is 3-5 animals.[5]
4. Drug Administration:
-
Prepare the this compound formulation.
-
Administer the compound via the chosen route (e.g., intraperitoneal, oral).
5. Monitoring:
-
Observe the animals daily for clinical signs of toxicity, such as changes in weight, behavior, and appearance.[4][7]
-
Record body weight at baseline and at regular intervals.[4]
6. Data Analysis:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Protocol 2: In Vivo Efficacy Study
This protocol outlines a general workflow for an in vivo efficacy study.
1. Animal Model and Tumor/Disease Induction:
-
Use an appropriate animal model for the disease of interest.
-
If applicable, implant tumor cells or induce the disease state.
2. Randomization and Group Formation:
-
When tumors reach a specific size or the disease is established, randomize animals into control and treatment groups.[7]
3. Treatment:
-
Administer this compound or vehicle control at the predetermined dose, route, and schedule.
4. Efficacy Assessment:
-
Monitor tumor growth (e.g., by caliper measurements) or other relevant disease markers throughout the study.[7]
5. Health Monitoring:
-
Monitor animal health daily for any signs of toxicity.[7]
6. Endpoint Analysis:
-
At the end of the study, collect tissues for pharmacodynamic biomarker analysis (e.g., levels of Aβ peptides as a downstream marker of γ-secretase inhibition).
Visualizations
Signaling Pathway
Caption: Mechanism of action of ELN318463 as a γ-secretase inhibitor.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common in vivo experiment issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing ELN318463 Racemate Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ELN318463 racemate in in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and its mechanism of action?
A1: ELN318463 is a selective inhibitor of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP).[1][2] It exhibits differential inhibition of presenilin-1 (PS1) and presenilin-2 (PS2), two core components of the γ-secretase complex.[1] As a racemate, ELN318463 is a mixture of two enantiomers which may have different pharmacological properties.[2][3]
Q2: What is the recommended starting dose for this compound in an in vivo study?
Q3: How should this compound be formulated for in vivo administration?
A3: ELN318463 is a small molecule that may have limited aqueous solubility.[5][6] A common approach for formulating such compounds for in vivo use is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock solution with a suitable vehicle.[6][7][8] A typical vehicle formulation might consist of a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline or sterile water.[5][7] It is critical to ensure the final concentration of DMSO is kept low (e.g., ≤10%) to minimize potential toxicity.[7]
Q4: What are the potential challenges when working with a racemate like ELN318463 in vivo?
A4: The primary challenge with a racemate is that the two enantiomers can have different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (efficacy and toxicity). This can lead to variability in experimental results.[9] It is important to be aware that the observed effects are a composite of the activities of both enantiomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal dosage- Poor bioavailability- Rapid metabolism- Inappropriate route of administration | - Conduct a dose-response study to find the optimal dose.- Perform a pharmacokinetic (PK) study to assess drug exposure.- Consider a different formulation or route of administration to improve bioavailability.[7]- Adjust the dosing frequency based on the compound's half-life. |
| High Variability in Results | - Inconsistent formulation- Animal-to-animal differences in metabolism- Issues with the administration technique | - Ensure the drug is fully dissolved and the formulation is homogenous before each administration.- Increase the number of animals per group to improve statistical power.- Standardize the administration procedure. |
| Signs of Toxicity (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Off-target effects of the compound | - Reduce the dose or the frequency of administration.[5]- Include a vehicle-only control group to assess the effects of the formulation components.[8]- Monitor animals closely for clinical signs of toxicity.[4] |
| Compound Precipitation in Formulation | - Poor solubility of ELN318463- Incorrect solvent/vehicle ratio | - Optimize the formulation by adjusting the ratios of co-solvents (e.g., DMSO, PEG).[5]- Prepare the formulation fresh before each use.[5]- Gentle warming or sonication may aid dissolution, but ensure the solution is at room temperature before administration.[5] |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
This protocol provides a general framework for determining the MTD of this compound.
1. Animal Model:
-
Select a relevant animal model (e.g., mice or rats).
-
Acclimatize animals for at least one week before the experiment.[7]
2. Dose Selection:
-
Based on any available in vitro data (e.g., IC50 values) or literature on similar compounds, select a starting dose.
-
Establish a series of escalating dose levels.
3. Group Allocation:
-
Randomly assign animals to different dose cohorts, including a vehicle control group. A typical cohort size is 3-5 animals.[5]
4. Drug Administration:
-
Prepare the this compound formulation.
-
Administer the compound via the chosen route (e.g., intraperitoneal, oral).
5. Monitoring:
-
Observe the animals daily for clinical signs of toxicity, such as changes in weight, behavior, and appearance.[4][7]
-
Record body weight at baseline and at regular intervals.[4]
6. Data Analysis:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Protocol 2: In Vivo Efficacy Study
This protocol outlines a general workflow for an in vivo efficacy study.
1. Animal Model and Tumor/Disease Induction:
-
Use an appropriate animal model for the disease of interest.
-
If applicable, implant tumor cells or induce the disease state.
2. Randomization and Group Formation:
-
When tumors reach a specific size or the disease is established, randomize animals into control and treatment groups.[7]
3. Treatment:
-
Administer this compound or vehicle control at the predetermined dose, route, and schedule.
4. Efficacy Assessment:
-
Monitor tumor growth (e.g., by caliper measurements) or other relevant disease markers throughout the study.[7]
5. Health Monitoring:
-
Monitor animal health daily for any signs of toxicity.[7]
6. Endpoint Analysis:
-
At the end of the study, collect tissues for pharmacodynamic biomarker analysis (e.g., levels of Aβ peptides as a downstream marker of γ-secretase inhibition).
Visualizations
Signaling Pathway
Caption: Mechanism of action of ELN318463 as a γ-secretase inhibitor.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common in vivo experiment issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Potential off-target effects of ELN318463 racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ELN318463 racemate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ELN318463?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It functions by inhibiting the γ-secretase enzyme, which is involved in the cleavage of APP, a key step in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[3][4]
Q2: What is the selectivity profile of ELN318463?
A2: ELN318463 exhibits selectivity for the presenilin-1 (PS1) subunit over the presenilin-2 (PS2) subunit of the γ-secretase complex.[1] It is approximately 51-fold more selective for PS1. Furthermore, it demonstrates a significant selectivity for inhibiting Aβ production over Notch signaling, a critical off-target concern for γ-secretase inhibitors. In cellular assays, ELN318463 was found to be 75- to 120-fold more selective for inhibiting Aβ production compared to its effect on Notch signaling.
Q3: What are the potential off-target effects of ELN318463?
A3: The primary off-target concern for γ-secretase inhibitors is the inhibition of Notch signaling. The γ-secretase enzyme is also responsible for the cleavage of the Notch receptor, a process essential for cell-to-cell communication and development. Inhibition of Notch signaling can lead to various toxicities. ELN318463 has been specifically designed to be APP-selective to minimize this off-target effect.
Q4: I am observing unexpected results in my in vivo experiments with ELN318463. What could be the cause?
A4: Researchers have reported discordant efficacy of ELN318463 in reducing brain Aβ levels between different mouse models. Specifically, its effectiveness in the PDAPP transgenic mouse model of Alzheimer's disease differed from that in wild-type FVB mice. It is recommended to validate the in vivo potency of γ-secretase inhibitors in wild-type mice alongside transgenic models to account for potential model-specific effects.
Q5: Are there any known safety or toxicity issues with ELN318463?
A5: While specific safety studies on ELN318463 are not detailed in the available literature, a related compound, ELN475516, which is also an APP-selective γ-secretase inhibitor, has undergone repeat-dose safety studies in mice. In these studies, ELN475516 did not show overt in-life or post-mortem indications of systemic toxicity, nor were there any RNA or histological signs of toxicity related to Notch signaling inhibition at the tested doses. This suggests that the APP-selective approach may offer an improved safety profile over non-selective γ-secretase inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for ELN318463.
| Parameter | Value | Notes |
| EC50 for PS1-comprised γ-secretase | 12 nM | |
| EC50 for PS2-comprised γ-secretase | 656 nM | |
| Selectivity for PS1 over PS2 | 51-fold | |
| Selectivity for Aβ production vs. Notch signaling | 75- to 120-fold | In cellular assays |
Experimental Protocols
Assessment of γ-Secretase Inhibition in Cell-Based Assays
This protocol provides a general workflow for determining the potency and selectivity of γ-secretase inhibitors like ELN318463.
Caption: Workflow for assessing γ-secretase inhibitor potency and selectivity.
Visualizations
Signaling Pathway: On-Target vs. Off-Target Effects of γ-Secretase Inhibition
This diagram illustrates the intended on-target effect of ELN318463 on APP processing and its potential off-target effect on Notch signaling.
Caption: On-target and potential off-target pathways of γ-secretase inhibition.
Logical Relationship: Troubleshooting In Vivo Efficacy Discrepancies
This diagram outlines the logical steps for troubleshooting unexpected in vivo results with ELN318463.
Caption: Troubleshooting guide for in vivo efficacy of ELN318463.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ELN318463 racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ELN318463 racemate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ELN318463?
A1: ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] It functions by inhibiting the γ-secretase enzyme, which is involved in the cleavage of APP, a key step in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[3][4]
Q2: What is the selectivity profile of ELN318463?
A2: ELN318463 exhibits selectivity for the presenilin-1 (PS1) subunit over the presenilin-2 (PS2) subunit of the γ-secretase complex.[1] It is approximately 51-fold more selective for PS1. Furthermore, it demonstrates a significant selectivity for inhibiting Aβ production over Notch signaling, a critical off-target concern for γ-secretase inhibitors. In cellular assays, ELN318463 was found to be 75- to 120-fold more selective for inhibiting Aβ production compared to its effect on Notch signaling.
Q3: What are the potential off-target effects of ELN318463?
A3: The primary off-target concern for γ-secretase inhibitors is the inhibition of Notch signaling. The γ-secretase enzyme is also responsible for the cleavage of the Notch receptor, a process essential for cell-to-cell communication and development. Inhibition of Notch signaling can lead to various toxicities. ELN318463 has been specifically designed to be APP-selective to minimize this off-target effect.
Q4: I am observing unexpected results in my in vivo experiments with ELN318463. What could be the cause?
A4: Researchers have reported discordant efficacy of ELN318463 in reducing brain Aβ levels between different mouse models. Specifically, its effectiveness in the PDAPP transgenic mouse model of Alzheimer's disease differed from that in wild-type FVB mice. It is recommended to validate the in vivo potency of γ-secretase inhibitors in wild-type mice alongside transgenic models to account for potential model-specific effects.
Q5: Are there any known safety or toxicity issues with ELN318463?
A5: While specific safety studies on ELN318463 are not detailed in the available literature, a related compound, ELN475516, which is also an APP-selective γ-secretase inhibitor, has undergone repeat-dose safety studies in mice. In these studies, ELN475516 did not show overt in-life or post-mortem indications of systemic toxicity, nor were there any RNA or histological signs of toxicity related to Notch signaling inhibition at the tested doses. This suggests that the APP-selective approach may offer an improved safety profile over non-selective γ-secretase inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for ELN318463.
| Parameter | Value | Notes |
| EC50 for PS1-comprised γ-secretase | 12 nM | |
| EC50 for PS2-comprised γ-secretase | 656 nM | |
| Selectivity for PS1 over PS2 | 51-fold | |
| Selectivity for Aβ production vs. Notch signaling | 75- to 120-fold | In cellular assays |
Experimental Protocols
Assessment of γ-Secretase Inhibition in Cell-Based Assays
This protocol provides a general workflow for determining the potency and selectivity of γ-secretase inhibitors like ELN318463.
Caption: Workflow for assessing γ-secretase inhibitor potency and selectivity.
Visualizations
Signaling Pathway: On-Target vs. Off-Target Effects of γ-Secretase Inhibition
This diagram illustrates the intended on-target effect of ELN318463 on APP processing and its potential off-target effect on Notch signaling.
Caption: On-target and potential off-target pathways of γ-secretase inhibition.
Logical Relationship: Troubleshooting In Vivo Efficacy Discrepancies
This diagram outlines the logical steps for troubleshooting unexpected in vivo results with ELN318463.
Caption: Troubleshooting guide for in vivo efficacy of ELN318463.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with ELN318463 Racemate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the γ-secretase inhibitor, ELN318463 racemate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] As a racemate, it is a 1:1 mixture of two enantiomers, which are mirror-image stereoisomers of the molecule. Its primary mechanism of action is the inhibition of γ-secretase, an enzyme complex crucial in the processing of APP. Specifically, ELN318463 shows differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase.[1][2]
Q2: Why am I observing inconsistent results in my experiments with this compound?
Inconsistent results with a racemic compound like ELN318463 can stem from its stereochemistry. Enantiomers can have different pharmacological and pharmacokinetic properties. One enantiomer may be more active than the other, or they may even have opposing effects. This inherent variability in the activity of the enantiomeric mixture can lead to fluctuating experimental outcomes.
Q3: How should I handle and store this compound to ensure stability?
For optimal stability, it is recommended to store this compound as a powder at -20°C for up to three years. If stored in a solvent such as DMSO, it should be kept at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability in IC50 values for γ-secretase inhibition.
-
Possible Cause: The two enantiomers of ELN318463 may have different binding affinities for the γ-secretase complex. The observed IC50 value can be an average of the potencies of the two enantiomers, which can fluctuate based on minor variations in experimental conditions that may favor one enantiomer over the other.
-
Troubleshooting Steps:
-
Ensure Consistent Assay Conditions: Strictly control all assay parameters, including incubation times, temperature, pH, and reagent concentrations.
-
Solvent Preparation: Prepare fresh stock solutions in a suitable solvent like DMSO and use a consistent final solvent concentration in your assays (typically <0.5%).
-
Consider Enantiomer-Specific Activity (Hypothetical): If possible, and if the individual enantiomers become available, test them separately to determine their individual potencies. This will provide a clearer understanding of the racemate's behavior.
-
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause: One enantiomer might be responsible for the desired on-target activity (γ-secretase inhibition), while the other could be interacting with unintended biological targets, leading to off-target effects or toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range for on-target versus off-target effects.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known, structurally different γ-secretase inhibitors. If the phenotype is unique to ELN318463, it may be an off-target effect.
-
Rescue Experiments: If feasible, perform rescue experiments by overexpressing the intended target (γ-secretase components) to see if the phenotype can be reversed.
-
Issue 3: Poor or inconsistent in vivo efficacy.
-
Possible Cause: The enantiomers of ELN318463 may have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). One enantiomer might be metabolized and cleared more rapidly than the other, leading to a change in the effective ratio of the two enantiomers at the target site over time.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both enantiomers over time.
-
Dosing Regimen Optimization: Experiment with different dosing schedules and routes of administration to see if a more consistent therapeutic window can be achieved.
-
Data Presentation
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Reference |
| EC50 (PS1) | 12 nM | [1][2] |
| EC50 (PS2) | 656 nM | [1][2] |
| Selectivity | 51-fold for PS1 over PS2 | [1][2] |
Table 2: Hypothetical Comparative Data for ELN318463 Enantiomers (for illustrative purposes)
Disclaimer: The following data is hypothetical and intended to illustrate the potential differences in activity between enantiomers. Actual values may differ.
| Enantiomer | EC50 (PS1) | EC50 (PS2) | Potential Off-Target Activity |
| (R)-ELN318463 | 5 nM | 400 nM | Minimal |
| (S)-ELN318463 | 150 nM | >1000 nM | Inhibition of kinase X |
Experimental Protocols
Protocol: In Vitro γ-Secretase Activity Assay
This protocol provides a general framework for measuring the activity of γ-secretase in the presence of inhibitors.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.8, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO).
-
Substrate: Use a commercially available fluorogenic γ-secretase substrate (e.g., a peptide derived from APP with a fluorescent reporter).
-
Enzyme Source: Prepare cell membranes from a cell line overexpressing γ-secretase components (e.g., HEK293 cells).
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 48 µL of the enzyme preparation (cell membranes) to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Amyloid Precursor Protein (APP) signaling pathways.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with ELN318463 Racemate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the γ-secretase inhibitor, ELN318463 racemate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2] As a racemate, it is a 1:1 mixture of two enantiomers, which are mirror-image stereoisomers of the molecule. Its primary mechanism of action is the inhibition of γ-secretase, an enzyme complex crucial in the processing of APP. Specifically, ELN318463 shows differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase.[1][2]
Q2: Why am I observing inconsistent results in my experiments with this compound?
Inconsistent results with a racemic compound like ELN318463 can stem from its stereochemistry. Enantiomers can have different pharmacological and pharmacokinetic properties. One enantiomer may be more active than the other, or they may even have opposing effects. This inherent variability in the activity of the enantiomeric mixture can lead to fluctuating experimental outcomes.
Q3: How should I handle and store this compound to ensure stability?
For optimal stability, it is recommended to store this compound as a powder at -20°C for up to three years. If stored in a solvent such as DMSO, it should be kept at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability in IC50 values for γ-secretase inhibition.
-
Possible Cause: The two enantiomers of ELN318463 may have different binding affinities for the γ-secretase complex. The observed IC50 value can be an average of the potencies of the two enantiomers, which can fluctuate based on minor variations in experimental conditions that may favor one enantiomer over the other.
-
Troubleshooting Steps:
-
Ensure Consistent Assay Conditions: Strictly control all assay parameters, including incubation times, temperature, pH, and reagent concentrations.
-
Solvent Preparation: Prepare fresh stock solutions in a suitable solvent like DMSO and use a consistent final solvent concentration in your assays (typically <0.5%).
-
Consider Enantiomer-Specific Activity (Hypothetical): If possible, and if the individual enantiomers become available, test them separately to determine their individual potencies. This will provide a clearer understanding of the racemate's behavior.
-
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause: One enantiomer might be responsible for the desired on-target activity (γ-secretase inhibition), while the other could be interacting with unintended biological targets, leading to off-target effects or toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range for on-target versus off-target effects.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known, structurally different γ-secretase inhibitors. If the phenotype is unique to ELN318463, it may be an off-target effect.
-
Rescue Experiments: If feasible, perform rescue experiments by overexpressing the intended target (γ-secretase components) to see if the phenotype can be reversed.
-
Issue 3: Poor or inconsistent in vivo efficacy.
-
Possible Cause: The enantiomers of ELN318463 may have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). One enantiomer might be metabolized and cleared more rapidly than the other, leading to a change in the effective ratio of the two enantiomers at the target site over time.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both enantiomers over time.
-
Dosing Regimen Optimization: Experiment with different dosing schedules and routes of administration to see if a more consistent therapeutic window can be achieved.
-
Data Presentation
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Reference |
| EC50 (PS1) | 12 nM | [1][2] |
| EC50 (PS2) | 656 nM | [1][2] |
| Selectivity | 51-fold for PS1 over PS2 | [1][2] |
Table 2: Hypothetical Comparative Data for ELN318463 Enantiomers (for illustrative purposes)
Disclaimer: The following data is hypothetical and intended to illustrate the potential differences in activity between enantiomers. Actual values may differ.
| Enantiomer | EC50 (PS1) | EC50 (PS2) | Potential Off-Target Activity |
| (R)-ELN318463 | 5 nM | 400 nM | Minimal |
| (S)-ELN318463 | 150 nM | >1000 nM | Inhibition of kinase X |
Experimental Protocols
Protocol: In Vitro γ-Secretase Activity Assay
This protocol provides a general framework for measuring the activity of γ-secretase in the presence of inhibitors.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.8, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO).
-
Substrate: Use a commercially available fluorogenic γ-secretase substrate (e.g., a peptide derived from APP with a fluorescent reporter).
-
Enzyme Source: Prepare cell membranes from a cell line overexpressing γ-secretase components (e.g., HEK293 cells).
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 48 µL of the enzyme preparation (cell membranes) to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Amyloid Precursor Protein (APP) signaling pathways.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Minimizing Cytotoxicity of ELN318463 Racemate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of the novel compound, ELN318463 racemate. Given the limited publicly available information on this specific molecule, the following guidance is based on established principles for managing the cytotoxicity of novel small molecules in cell culture.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with ELN318463 in a question-and-answer format.
Question 1: I'm observing significant cell death even at low concentrations of ELN318463. What are my initial troubleshooting steps?
Answer: High cytotoxicity at low concentrations is a common challenge with novel compounds. A systematic approach is crucial to identify the cause.[1]
-
Verify Compound Purity and Identity: Impurities from synthesis can contribute significantly to cytotoxicity. Confirm the purity of your ELN318463 stock using appropriate analytical methods like HPLC or LC-MS.
-
Conduct a Dose-Response and Time-Course Experiment: This is the most critical initial step. It will help you determine the half-maximal inhibitory concentration (IC50) and establish a potential therapeutic window for your specific cell line.[1][2] We recommend testing a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours).
-
Evaluate Solvent Toxicity: The solvent used to dissolve ELN318463 can be toxic to cells, especially at higher concentrations. Always include a vehicle control (the solvent without the compound) at the same concentrations used in your experiments to assess its contribution to cell death.[2] For most cell lines, the final concentration of common solvents like DMSO should be kept below 0.5%.[1]
-
Check Cell Seeding Density: Both sparse and overly confluent cell cultures can be more susceptible to stress and toxic insults. Ensure you are using a consistent and optimal cell seeding density for your experiments.
Question 2: My cytotoxicity results for ELN318463 are inconsistent between experiments. What could be the cause?
Answer: Variability in cytotoxicity data can stem from several factors.
-
Inconsistent Cell Culture Conditions: Standardize cell passage number, seeding density, and media components for all experiments to improve reproducibility.
-
Compound Degradation: Prepare fresh stock solutions of ELN318463 for each experiment and avoid long-term storage of diluted solutions, as the compound may degrade over time.
-
Improper Compound Handling: Ensure the compound is stored correctly, protected from light, and subjected to minimal freeze-thaw cycles.
Question 3: I am observing conflicting cytotoxicity results between different types of assays (e.g., MTT vs. LDH release). Why is this happening?
Answer: Different cytotoxicity assays measure different cellular endpoints, which can lead to varied results.
-
An MTT assay measures metabolic activity, which is an indicator of cell viability but not a direct measure of cell death.
-
An LDH release assay measures the leakage of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.
It is often advisable to use multiple assays that probe different mechanisms of cell death (e.g., apoptosis, necrosis, metabolic activity) to gain a more complete understanding of ELN318463's cytotoxic profile.
Frequently Asked Questions (FAQs)
Q1: What are some general strategies to proactively reduce the cytotoxicity of ELN318463 in my cell culture experiments?
A1: Several strategies can be employed to mitigate the off-target toxicity of a novel compound:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of ELN318463 for the shortest duration necessary to achieve the desired biological effect.
-
Increase Serum Concentration: In some instances, increasing the serum percentage in the culture medium can reduce the free concentration of the compound, thereby mitigating its toxicity.
-
Co-treatment with Cytoprotective Agents: If you suspect ELN318463 induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Consider a Different Cell Line: The sensitivity to a compound can vary significantly between different cell types. Testing ELN318463 on a more robust cell line might be an option.
Q2: How can I determine if ELN318463 is causing a cytotoxic or a cytostatic effect?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a direct cell count using a hemocytometer with trypan blue exclusion. Trypan blue will stain dead cells blue, allowing you to quantify both viable and non-viable cells.
Q3: Could the racemate nature of ELN318463 be contributing to its cytotoxicity?
A3: It is possible that one enantiomer of the racemate is responsible for the desired biological activity, while the other contributes to the observed cytotoxicity. If feasible, testing the individual enantiomers of ELN318463 could provide valuable insights and potentially lead to the use of a less toxic, single-enantiomer formulation.
Experimental Protocols
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ELN318463 in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used to dissolve ELN318463.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the blank control.
Data Presentation
Table 1: Key Parameters for Cytotoxicity Assessment of ELN318463
| Parameter | Description | Importance |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of ELN318463 that inhibits 50% of a biological or biochemical function. | A key measure of the compound's potency and a starting point for determining therapeutic windows. |
| CC50 (Half-maximal Cytotoxic Concentration) | The concentration of ELN318463 that causes the death of 50% of viable cells. | Directly quantifies the cytotoxicity of the compound. |
| Therapeutic Index (TI) | The ratio of CC50 to IC50 (CC50/IC50). | A measure of the selectivity of the compound for its intended target over general cytotoxicity. A higher TI is desirable. |
| Time Dependence | The effect of exposure duration on cytotoxicity. | Helps in optimizing experimental protocols to minimize toxicity while achieving the desired effect. |
Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of ELN318463 Racemate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of the novel compound, ELN318463 racemate. Given the limited publicly available information on this specific molecule, the following guidance is based on established principles for managing the cytotoxicity of novel small molecules in cell culture.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with ELN318463 in a question-and-answer format.
Question 1: I'm observing significant cell death even at low concentrations of ELN318463. What are my initial troubleshooting steps?
Answer: High cytotoxicity at low concentrations is a common challenge with novel compounds. A systematic approach is crucial to identify the cause.[1]
-
Verify Compound Purity and Identity: Impurities from synthesis can contribute significantly to cytotoxicity. Confirm the purity of your ELN318463 stock using appropriate analytical methods like HPLC or LC-MS.
-
Conduct a Dose-Response and Time-Course Experiment: This is the most critical initial step. It will help you determine the half-maximal inhibitory concentration (IC50) and establish a potential therapeutic window for your specific cell line.[1][2] We recommend testing a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours).
-
Evaluate Solvent Toxicity: The solvent used to dissolve ELN318463 can be toxic to cells, especially at higher concentrations. Always include a vehicle control (the solvent without the compound) at the same concentrations used in your experiments to assess its contribution to cell death.[2] For most cell lines, the final concentration of common solvents like DMSO should be kept below 0.5%.[1]
-
Check Cell Seeding Density: Both sparse and overly confluent cell cultures can be more susceptible to stress and toxic insults. Ensure you are using a consistent and optimal cell seeding density for your experiments.
Question 2: My cytotoxicity results for ELN318463 are inconsistent between experiments. What could be the cause?
Answer: Variability in cytotoxicity data can stem from several factors.
-
Inconsistent Cell Culture Conditions: Standardize cell passage number, seeding density, and media components for all experiments to improve reproducibility.
-
Compound Degradation: Prepare fresh stock solutions of ELN318463 for each experiment and avoid long-term storage of diluted solutions, as the compound may degrade over time.
-
Improper Compound Handling: Ensure the compound is stored correctly, protected from light, and subjected to minimal freeze-thaw cycles.
Question 3: I am observing conflicting cytotoxicity results between different types of assays (e.g., MTT vs. LDH release). Why is this happening?
Answer: Different cytotoxicity assays measure different cellular endpoints, which can lead to varied results.
-
An MTT assay measures metabolic activity, which is an indicator of cell viability but not a direct measure of cell death.
-
An LDH release assay measures the leakage of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.
It is often advisable to use multiple assays that probe different mechanisms of cell death (e.g., apoptosis, necrosis, metabolic activity) to gain a more complete understanding of ELN318463's cytotoxic profile.
Frequently Asked Questions (FAQs)
Q1: What are some general strategies to proactively reduce the cytotoxicity of ELN318463 in my cell culture experiments?
A1: Several strategies can be employed to mitigate the off-target toxicity of a novel compound:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of ELN318463 for the shortest duration necessary to achieve the desired biological effect.
-
Increase Serum Concentration: In some instances, increasing the serum percentage in the culture medium can reduce the free concentration of the compound, thereby mitigating its toxicity.
-
Co-treatment with Cytoprotective Agents: If you suspect ELN318463 induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Consider a Different Cell Line: The sensitivity to a compound can vary significantly between different cell types. Testing ELN318463 on a more robust cell line might be an option.
Q2: How can I determine if ELN318463 is causing a cytotoxic or a cytostatic effect?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a direct cell count using a hemocytometer with trypan blue exclusion. Trypan blue will stain dead cells blue, allowing you to quantify both viable and non-viable cells.
Q3: Could the racemate nature of ELN318463 be contributing to its cytotoxicity?
A3: It is possible that one enantiomer of the racemate is responsible for the desired biological activity, while the other contributes to the observed cytotoxicity. If feasible, testing the individual enantiomers of ELN318463 could provide valuable insights and potentially lead to the use of a less toxic, single-enantiomer formulation.
Experimental Protocols
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ELN318463 in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used to dissolve ELN318463.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the blank control.
Data Presentation
Table 1: Key Parameters for Cytotoxicity Assessment of ELN318463
| Parameter | Description | Importance |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of ELN318463 that inhibits 50% of a biological or biochemical function. | A key measure of the compound's potency and a starting point for determining therapeutic windows. |
| CC50 (Half-maximal Cytotoxic Concentration) | The concentration of ELN318463 that causes the death of 50% of viable cells. | Directly quantifies the cytotoxicity of the compound. |
| Therapeutic Index (TI) | The ratio of CC50 to IC50 (CC50/IC50). | A measure of the selectivity of the compound for its intended target over general cytotoxicity. A higher TI is desirable. |
| Time Dependence | The effect of exposure duration on cytotoxicity. | Helps in optimizing experimental protocols to minimize toxicity while achieving the desired effect. |
Visualizations
References
ELN318463 Racemate Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELN318463. The information provided is intended to assist in addressing potential issues related to the stability of the ELN318463 racemate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and why is its chiral nature important?
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1] It is supplied as a racemate, which is a 1:1 mixture of its two enantiomers.[2][3][4] Enantiomers are non-superimposable mirror images of a molecule that can have different pharmacological and toxicological profiles.[5][6] Therefore, maintaining the enantiomeric integrity of the racemate in solution is critical for obtaining accurate and reproducible experimental results.
Q2: What is racemization and why is it a concern for ELN318463?
Racemization is the process where one enantiomer of a chiral compound converts into its counterpart, leading to a change in the enantiomeric ratio.[7] If ELN318463 racemizes in solution, the intended 1:1 ratio of enantiomers will be altered. This can lead to variability in experimental outcomes, as the individual enantiomers may exhibit different potencies and off-target effects.[6]
Q3: What are the common factors that can induce racemization of ELN318463 in solution?
Several factors can promote the racemization of chiral molecules in solution. These include:
-
pH: Both acidic and basic conditions can catalyze racemization.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.
-
Light: Exposure to UV or fluorescent light can sometimes induce photochemical racemization.
-
Presence of Impurities: Catalytic amounts of acidic, basic, or metallic impurities can also affect stability.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with ELN318463 solutions.
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be an indication of ELN318463 degradation or racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Verify Solution Preparation and Storage:
-
Confirm that the correct solvent and concentration were used.
-
Review storage conditions (temperature, light exposure). It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[3]
-
-
Assess Racemic Integrity:
-
Investigate Potential Racemization Factors:
-
pH: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider buffering the solution.
-
Temperature: Evaluate if the solution was exposed to high temperatures during preparation or experimentation.
-
Solvent Effects: Prepare fresh solutions in different recommended solvents to assess any solvent-dependent degradation.
-
Issue 2: Observing peak splitting, broadening, or shifting in chiral HPLC analysis.
These chromatographic changes can suggest on-column racemization or interaction with the stationary phase.
Troubleshooting Steps:
-
Lower the column temperature: Running the analysis at a lower temperature can reduce the rate of on-column racemization.
-
Modify the mobile phase: Adjusting the mobile phase composition or pH might improve peak shape and resolution.
-
Check for column degradation: Ensure the chiral stationary phase is still performing optimally by running a standard with known enantiomeric purity.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of ELN318463
This protocol provides a general method for the chiral separation of ELN318463 enantiomers. Method development and optimization will likely be required.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral separations.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. For basic compounds like ELN318463, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength.
Illustrative Data:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol:DEA (85:15:0.1) |
| Resolution | 1.2 | >1.5 |
| Enantiomer 1 tR (min) | 5.4 | 6.2 |
| Enantiomer 2 tR (min) | 5.9 | 7.8 |
Protocol 2: Forced Degradation Study to Assess Racemate Stability
This study is designed to identify conditions that may lead to the racemization of ELN318463.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation and stability study.
Methodology:
-
Prepare a stock solution of ELN318463 in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply the following stress conditions:
-
Acidic: Add 0.1N HCl and incubate at room temperature.
-
Basic: Add 0.1N NaOH and incubate at room temperature.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light.
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze each sample by the validated chiral HPLC method to determine the enantiomeric ratio and identify any degradation products.
Hypothetical Stability Data Summary:
| Condition | Time (hours) | Enantiomeric Ratio (E1:E2) | % Degradation |
| Control (RT) | 24 | 50.1 : 49.9 | < 0.5% |
| 0.1N HCl (RT) | 8 | 52.3 : 47.7 | 2.1% |
| 0.1N NaOH (RT) | 8 | 65.8 : 34.2 | 8.5% |
| 60°C | 24 | 58.9 : 41.1 | 5.3% |
| UV Light | 24 | 50.5 : 49.5 | 1.2% |
Interpretation:
Based on this hypothetical data, ELN318463 shows a higher propensity for racemization under basic and thermal stress conditions. This information is crucial for defining appropriate solution preparation and storage procedures to maintain the integrity of the racemate.
References
- 1. ELN 318463 | CAS#:851600-86-7 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. abmole.com [abmole.com]
- 4. echemi.com [echemi.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
ELN318463 Racemate Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELN318463. The information provided is intended to assist in addressing potential issues related to the stability of the ELN318463 racemate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and why is its chiral nature important?
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1] It is supplied as a racemate, which is a 1:1 mixture of its two enantiomers.[2][3][4] Enantiomers are non-superimposable mirror images of a molecule that can have different pharmacological and toxicological profiles.[5][6] Therefore, maintaining the enantiomeric integrity of the racemate in solution is critical for obtaining accurate and reproducible experimental results.
Q2: What is racemization and why is it a concern for ELN318463?
Racemization is the process where one enantiomer of a chiral compound converts into its counterpart, leading to a change in the enantiomeric ratio.[7] If ELN318463 racemizes in solution, the intended 1:1 ratio of enantiomers will be altered. This can lead to variability in experimental outcomes, as the individual enantiomers may exhibit different potencies and off-target effects.[6]
Q3: What are the common factors that can induce racemization of ELN318463 in solution?
Several factors can promote the racemization of chiral molecules in solution. These include:
-
pH: Both acidic and basic conditions can catalyze racemization.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.
-
Light: Exposure to UV or fluorescent light can sometimes induce photochemical racemization.
-
Presence of Impurities: Catalytic amounts of acidic, basic, or metallic impurities can also affect stability.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with ELN318463 solutions.
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be an indication of ELN318463 degradation or racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Verify Solution Preparation and Storage:
-
Confirm that the correct solvent and concentration were used.
-
Review storage conditions (temperature, light exposure). It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[3]
-
-
Assess Racemic Integrity:
-
Investigate Potential Racemization Factors:
-
pH: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider buffering the solution.
-
Temperature: Evaluate if the solution was exposed to high temperatures during preparation or experimentation.
-
Solvent Effects: Prepare fresh solutions in different recommended solvents to assess any solvent-dependent degradation.
-
Issue 2: Observing peak splitting, broadening, or shifting in chiral HPLC analysis.
These chromatographic changes can suggest on-column racemization or interaction with the stationary phase.
Troubleshooting Steps:
-
Lower the column temperature: Running the analysis at a lower temperature can reduce the rate of on-column racemization.
-
Modify the mobile phase: Adjusting the mobile phase composition or pH might improve peak shape and resolution.
-
Check for column degradation: Ensure the chiral stationary phase is still performing optimally by running a standard with known enantiomeric purity.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of ELN318463
This protocol provides a general method for the chiral separation of ELN318463 enantiomers. Method development and optimization will likely be required.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral separations.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like ELN318463, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength.
Illustrative Data:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol:DEA (85:15:0.1) |
| Resolution | 1.2 | >1.5 |
| Enantiomer 1 tR (min) | 5.4 | 6.2 |
| Enantiomer 2 tR (min) | 5.9 | 7.8 |
Protocol 2: Forced Degradation Study to Assess Racemate Stability
This study is designed to identify conditions that may lead to the racemization of ELN318463.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation and stability study.
Methodology:
-
Prepare a stock solution of ELN318463 in a suitable solvent (e.g., acetonitrile or DMSO).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply the following stress conditions:
-
Acidic: Add 0.1N HCl and incubate at room temperature.
-
Basic: Add 0.1N NaOH and incubate at room temperature.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light.
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze each sample by the validated chiral HPLC method to determine the enantiomeric ratio and identify any degradation products.
Hypothetical Stability Data Summary:
| Condition | Time (hours) | Enantiomeric Ratio (E1:E2) | % Degradation |
| Control (RT) | 24 | 50.1 : 49.9 | < 0.5% |
| 0.1N HCl (RT) | 8 | 52.3 : 47.7 | 2.1% |
| 0.1N NaOH (RT) | 8 | 65.8 : 34.2 | 8.5% |
| 60°C | 24 | 58.9 : 41.1 | 5.3% |
| UV Light | 24 | 50.5 : 49.5 | 1.2% |
Interpretation:
Based on this hypothetical data, ELN318463 shows a higher propensity for racemization under basic and thermal stress conditions. This information is crucial for defining appropriate solution preparation and storage procedures to maintain the integrity of the racemate.
References
- 1. ELN 318463 | CAS#:851600-86-7 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. abmole.com [abmole.com]
- 4. echemi.com [echemi.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Brain Penetration of ELN318463 Racemate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor brain penetration of the hypothetical compound ELN318463 racemate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a small molecule like ELN318463 might exhibit poor brain penetration?
Poor brain penetration of a small molecule is often attributed to several factors related to the blood-brain barrier (BBB), a protective barrier of endothelial cells. Key reasons include:
-
Low Passive Permeability : The compound may have physicochemical properties that hinder its ability to diffuse across the lipid membranes of the BBB endothelial cells.[1][2]
-
Efflux Transporter Activity : The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[1][3]
-
High Plasma Protein Binding : A high fraction of the compound bound to plasma proteins is not available to cross the BBB.
-
Metabolism : The compound may be rapidly metabolized in the periphery or at the BBB itself.
Q2: What initial in vitro assays are recommended to diagnose the cause of poor brain penetration for ELN318463?
A tiered approach is recommended, starting with simple, high-throughput assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : To assess passive permeability.[4][5]
-
Caco-2 or MDCK-MDR1 Permeability Assays : To evaluate both passive permeability and active transport, particularly P-gp mediated efflux.[5]
-
Plasma Protein Binding Assay : To determine the unbound fraction of the compound in plasma.
-
Microsomal Stability Assay : To assess metabolic stability in liver and brain microsomes.
Q3: What are the key physicochemical properties influencing brain penetration?
Several properties are critical for optimal brain penetration:
-
Lipophilicity (LogP/LogD) : A LogD in the range of 1.5-2.5 is often considered optimal.[6] Higher lipophilicity can improve passive diffusion but may also increase non-specific binding and metabolism.[7]
-
Molecular Weight (MW) : Generally, a lower molecular weight (< 400 Da) is preferred.
-
Polar Surface Area (PSA) : A lower PSA (< 90 Ų) is generally associated with better brain penetration.
-
Hydrogen Bond Donors (HBD) : Fewer hydrogen bond donors are favorable for crossing the BBB.
Troubleshooting Guides
Guide 1: Low Passive Permeability Observed in PAMPA-BBB Assay
If ELN318463 shows low permeability in the PAMPA-BBB assay, it suggests that its intrinsic ability to cross a lipid membrane is poor.
Troubleshooting Steps:
-
Physicochemical Property Analysis :
-
Action : Re-evaluate the LogP, PSA, and number of hydrogen bond donors of ELN318463.
-
Interpretation : If these properties are outside the optimal range, medicinal chemistry efforts may be needed.
-
-
Medicinal Chemistry Approaches :
-
Action : Synthesize and test analogs of ELN318463 with modified properties. For example, mask polar functional groups to reduce PSA or increase lipophilicity.[6]
-
Example : Introduce a lipophilic group or replace a hydrogen bond donor with a non-donor group.
-
-
Prodrug Strategy :
Guide 2: High Efflux Ratio Observed in Caco-2/MDCK-MDR1 Assay
A high efflux ratio (Papp B-A / Papp A-B > 2) in these cell-based assays indicates that ELN318463 is likely a substrate of an efflux transporter like P-gp.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity :
-
Action : Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A).
-
Interpretation : A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Structural Modification :
-
Action : Design and synthesize analogs that are not recognized by P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond acceptors/donors or by modifying the overall molecular shape.
-
-
Co-administration with a P-gp Inhibitor :
-
Action : In preclinical in vivo studies, consider co-administering ELN318463 with a P-gp inhibitor to increase its brain concentration.
-
Caution : This approach has clinical limitations due to potential drug-drug interactions.
-
-
Nanoparticle-based Delivery :
Data Presentation
Table 1: In Vitro Characterization of this compound
| Parameter | Result | Implication for Brain Penetration |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 1.5 | Low Passive Permeability |
| Caco-2 Papp A-B (10⁻⁶ cm/s) | 0.8 | Low Apparent Permeability |
| Caco-2 Papp B-A (10⁻⁶ cm/s) | 4.2 | High Efflux |
| Caco-2 Efflux Ratio | 5.25 | P-gp Substrate |
| Plasma Protein Binding (%) | 98.5% | Low Free Fraction |
| LogD at pH 7.4 | 3.8 | High Lipophilicity |
| Molecular Weight (Da) | 480 | Moderate |
| Polar Surface Area (Ų) | 110 | High |
Table 2: In Vivo Brain Penetration of ELN318463 in Mice
| Compound | Dosing Route & Dose | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain/Plasma Ratio |
| ELN318463 | IV, 5 mg/kg | 1250 | 50 | 0.04 |
| ELN318463 + Verapamil | IV, 5 mg/kg + 10 mg/kg | 1300 | 250 | 0.19 |
| ELN318463 Prodrug | IV, 5 mg/kg | 1100 | 330 | 0.30 |
| ELN318463 Nanoparticles | IV, 5 mg/kg | 1500 | 450 | 0.30 |
Experimental Protocols
Protocol 1: PAMPA-BBB Assay
Objective : To assess the passive permeability of ELN318463 across an artificial lipid membrane simulating the BBB.
Methodology :
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of ELN318463 in a phosphate (B84403) buffer at pH 7.4.
-
The acceptor wells are filled with the same buffer.
-
The plate is incubated for a specified time (e.g., 4-18 hours).
-
The concentration of ELN318463 in both donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using a standard formula.
Protocol 2: In Vivo Brain Penetration Study in Mice
Objective : To determine the brain-to-plasma concentration ratio of ELN318463.
Methodology :
-
Administer ELN318463 to a cohort of mice via intravenous (IV) injection.
-
At various time points post-administration, collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the brain with saline to remove residual blood.
-
Harvest the brain tissue.
-
Homogenize the brain tissue and extract the compound.
-
Analyze the concentration of ELN318463 in plasma and brain homogenate using LC-MS/MS.
-
Calculate the brain-to-plasma ratio at each time point. In vivo microdialysis can also be used to measure the unbound drug concentration in the brain.[13][14]
Visualizations
Caption: Troubleshooting workflow for poor brain penetration.
Caption: Conceptual strategies for ELN318463 brain delivery.
References
- 1. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal chemistry based approaches and nanotechnology-based systems to improve CNS drug targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Brain Penetration of ELN318463 Racemate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor brain penetration of the hypothetical compound ELN318463 racemate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a small molecule like ELN318463 might exhibit poor brain penetration?
Poor brain penetration of a small molecule is often attributed to several factors related to the blood-brain barrier (BBB), a protective barrier of endothelial cells. Key reasons include:
-
Low Passive Permeability : The compound may have physicochemical properties that hinder its ability to diffuse across the lipid membranes of the BBB endothelial cells.[1][2]
-
Efflux Transporter Activity : The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[1][3]
-
High Plasma Protein Binding : A high fraction of the compound bound to plasma proteins is not available to cross the BBB.
-
Metabolism : The compound may be rapidly metabolized in the periphery or at the BBB itself.
Q2: What initial in vitro assays are recommended to diagnose the cause of poor brain penetration for ELN318463?
A tiered approach is recommended, starting with simple, high-throughput assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : To assess passive permeability.[4][5]
-
Caco-2 or MDCK-MDR1 Permeability Assays : To evaluate both passive permeability and active transport, particularly P-gp mediated efflux.[5]
-
Plasma Protein Binding Assay : To determine the unbound fraction of the compound in plasma.
-
Microsomal Stability Assay : To assess metabolic stability in liver and brain microsomes.
Q3: What are the key physicochemical properties influencing brain penetration?
Several properties are critical for optimal brain penetration:
-
Lipophilicity (LogP/LogD) : A LogD in the range of 1.5-2.5 is often considered optimal.[6] Higher lipophilicity can improve passive diffusion but may also increase non-specific binding and metabolism.[7]
-
Molecular Weight (MW) : Generally, a lower molecular weight (< 400 Da) is preferred.
-
Polar Surface Area (PSA) : A lower PSA (< 90 Ų) is generally associated with better brain penetration.
-
Hydrogen Bond Donors (HBD) : Fewer hydrogen bond donors are favorable for crossing the BBB.
Troubleshooting Guides
Guide 1: Low Passive Permeability Observed in PAMPA-BBB Assay
If ELN318463 shows low permeability in the PAMPA-BBB assay, it suggests that its intrinsic ability to cross a lipid membrane is poor.
Troubleshooting Steps:
-
Physicochemical Property Analysis :
-
Action : Re-evaluate the LogP, PSA, and number of hydrogen bond donors of ELN318463.
-
Interpretation : If these properties are outside the optimal range, medicinal chemistry efforts may be needed.
-
-
Medicinal Chemistry Approaches :
-
Action : Synthesize and test analogs of ELN318463 with modified properties. For example, mask polar functional groups to reduce PSA or increase lipophilicity.[6]
-
Example : Introduce a lipophilic group or replace a hydrogen bond donor with a non-donor group.
-
-
Prodrug Strategy :
Guide 2: High Efflux Ratio Observed in Caco-2/MDCK-MDR1 Assay
A high efflux ratio (Papp B-A / Papp A-B > 2) in these cell-based assays indicates that ELN318463 is likely a substrate of an efflux transporter like P-gp.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity :
-
Action : Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).
-
Interpretation : A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Structural Modification :
-
Action : Design and synthesize analogs that are not recognized by P-gp. This can sometimes be achieved by altering the number and position of hydrogen bond acceptors/donors or by modifying the overall molecular shape.
-
-
Co-administration with a P-gp Inhibitor :
-
Action : In preclinical in vivo studies, consider co-administering ELN318463 with a P-gp inhibitor to increase its brain concentration.
-
Caution : This approach has clinical limitations due to potential drug-drug interactions.
-
-
Nanoparticle-based Delivery :
Data Presentation
Table 1: In Vitro Characterization of this compound
| Parameter | Result | Implication for Brain Penetration |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 1.5 | Low Passive Permeability |
| Caco-2 Papp A-B (10⁻⁶ cm/s) | 0.8 | Low Apparent Permeability |
| Caco-2 Papp B-A (10⁻⁶ cm/s) | 4.2 | High Efflux |
| Caco-2 Efflux Ratio | 5.25 | P-gp Substrate |
| Plasma Protein Binding (%) | 98.5% | Low Free Fraction |
| LogD at pH 7.4 | 3.8 | High Lipophilicity |
| Molecular Weight (Da) | 480 | Moderate |
| Polar Surface Area (Ų) | 110 | High |
Table 2: In Vivo Brain Penetration of ELN318463 in Mice
| Compound | Dosing Route & Dose | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain/Plasma Ratio |
| ELN318463 | IV, 5 mg/kg | 1250 | 50 | 0.04 |
| ELN318463 + Verapamil | IV, 5 mg/kg + 10 mg/kg | 1300 | 250 | 0.19 |
| ELN318463 Prodrug | IV, 5 mg/kg | 1100 | 330 | 0.30 |
| ELN318463 Nanoparticles | IV, 5 mg/kg | 1500 | 450 | 0.30 |
Experimental Protocols
Protocol 1: PAMPA-BBB Assay
Objective : To assess the passive permeability of ELN318463 across an artificial lipid membrane simulating the BBB.
Methodology :
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of ELN318463 in a phosphate buffer at pH 7.4.
-
The acceptor wells are filled with the same buffer.
-
The plate is incubated for a specified time (e.g., 4-18 hours).
-
The concentration of ELN318463 in both donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using a standard formula.
Protocol 2: In Vivo Brain Penetration Study in Mice
Objective : To determine the brain-to-plasma concentration ratio of ELN318463.
Methodology :
-
Administer ELN318463 to a cohort of mice via intravenous (IV) injection.
-
At various time points post-administration, collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the brain with saline to remove residual blood.
-
Harvest the brain tissue.
-
Homogenize the brain tissue and extract the compound.
-
Analyze the concentration of ELN318463 in plasma and brain homogenate using LC-MS/MS.
-
Calculate the brain-to-plasma ratio at each time point. In vivo microdialysis can also be used to measure the unbound drug concentration in the brain.[13][14]
Visualizations
Caption: Troubleshooting workflow for poor brain penetration.
Caption: Conceptual strategies for ELN318463 brain delivery.
References
- 1. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal chemistry based approaches and nanotechnology-based systems to improve CNS drug targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Changes in Notch Signaling with ELN318463
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected changes in Notch signaling during experiments with ELN318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and what is its expected effect on Notch signaling?
A1: ELN318463 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of multiple transmembrane proteins, including APP and Notch receptors. ELN318463 has been specifically designed to be APP-selective, with a reported 75- to 120-fold greater potency for inhibiting Amyloid-beta (Aβ) production compared to Notch signaling in cellular assays[1][2]. Therefore, at appropriate concentrations, ELN318463 is expected to significantly reduce Aβ levels with minimal impact on Notch signaling.
Q2: Why is γ-secretase inhibitor selectivity for APP over Notch important?
A2: The Notch signaling pathway is crucial for numerous cellular processes, including cell fate determination, proliferation, and differentiation[3]. Broad-spectrum inhibition of γ-secretase, which is required for the final cleavage and activation of Notch receptors, can lead to significant toxicity and adverse effects due to the disruption of these essential biological functions[4][5]. APP-selective inhibitors like ELN318463 aim to circumvent these toxicities by specifically targeting the γ-secretase activity associated with APP processing, which is implicated in Alzheimer's disease, while sparing the necessary processing of Notch.
Q3: What are the key experimental readouts to assess the impact of ELN318463 on Notch signaling?
A3: The primary methods to evaluate Notch signaling activity include:
-
Luciferase Reporter Assays: To measure the transcriptional activity of Notch target genes.
-
Western Blotting: To detect the levels of the cleaved, active form of the Notch receptor, the Notch Intracellular Domain (NICD).
-
Quantitative Real-Time PCR (qPCR): To quantify the mRNA expression levels of direct Notch target genes, such as HES1 and HEY1.
Troubleshooting Unexpected Notch Signaling Changes
This section addresses specific issues you might encounter during your experiments with ELN318463.
Issue 1: Significant Inhibition of Notch Signaling Observed with ELN318463
You are using ELN318463, an APP-selective γ-secretase inhibitor, but your results from a luciferase reporter assay, Western blot for NICD, or qPCR for Notch target genes show a significant decrease in Notch pathway activity.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | ELN318463's selectivity is dose-dependent. At high concentrations, its selectivity for APP over Notch may be lost. 1. Verify Concentration: Double-check your calculations and the stock solution concentration. 2. Perform a Dose-Response Curve: Titrate ELN318463 over a wide range of concentrations to determine the optimal concentration that inhibits Aβ production without significantly affecting Notch signaling. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to γ-secretase inhibitors due to differences in the expression levels of γ-secretase subunits, Notch receptors, or other interacting proteins. 1. Characterize Your Cell Line: If possible, quantify the relative expression levels of PSEN1 and PSEN2, the catalytic subunits of γ-secretase, as some inhibitors show selectivity towards one over the other[6]. 2. Test in Multiple Cell Lines: If feasible, confirm your findings in a different cell line to rule out cell-type-specific effects. |
| Experimental Conditions | Various experimental parameters can influence Notch signaling and the inhibitor's efficacy. 1. Cell Density: Notch signaling can be activated by high cell density due to increased cell-cell contact[7][8][9]. Ensure consistent cell seeding densities across all experiments. Consider that very high confluency might lead to a stronger Notch signal that is more susceptible to inhibition. 2. Serum Concentration: Components in serum can affect signaling pathways. Serum starvation has been shown to influence the activity of secretases[2]. Maintain consistent serum concentrations or test the effect of serum-free conditions if appropriate for your experiment. |
| Off-Target Effects Beyond Notch | While designed to be APP-selective, at certain concentrations or in specific cellular contexts, ELN318463 might have unforeseen off-target effects that indirectly impact the Notch pathway. 1. Review Literature: Search for any newly published data on the off-target profile of ELN318463 or similar compounds. 2. Control Experiments: Include a well-characterized, non-selective γ-secretase inhibitor (e.g., DAPT) as a positive control for Notch inhibition to compare the magnitude of the effect. |
Issue 2: High Variability in Notch Signaling Readouts
You are observing inconsistent results between replicate experiments when measuring Notch activity in the presence of ELN318463.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | As mentioned previously, factors like cell density and passage number can significantly impact Notch signaling. 1. Standardize Seeding Density: Use a precise cell counting method to ensure consistent cell numbers in each well/plate. 2. Control Passage Number: Use cells within a defined, narrow passage number range for all experiments. |
| Assay-Specific Technical Issues | Each assay has its own potential sources of variability. 1. Luciferase Assay: Ensure complete cell lysis, accurate pipetting of reagents, and use a dual-luciferase system to normalize for transfection efficiency and cell number[10][11]. Check for potential quenching of the luciferase signal by the compound. 2. Western Blot: Ensure consistent protein loading, complete transfer, and appropriate antibody dilutions. Use a reliable loading control. 3. qPCR: Use high-quality RNA, check for primer efficiency, and use appropriate housekeeping genes for normalization. |
| Crosstalk with Other Signaling Pathways | Notch signaling is known to interact with other pathways such as Wnt, Hedgehog, and PI3K/Akt[1][12][13][14]. Variations in the activation state of these pathways due to subtle experimental differences could lead to variable Notch readouts. 1. Consistent Culture Conditions: Maintain highly consistent cell culture conditions to minimize variability in basal signaling activity. 2. Pathway Analysis: If variability persists, consider investigating the status of key interacting pathways in your experimental system. |
Issue 3: Unexpected Increase in Notch Signaling with ELN318463
In rare cases, you might observe a paradoxical increase in a Notch signaling readout.
| Potential Cause | Troubleshooting Steps |
| Feedback Mechanisms | Inhibition of one part of a signaling network can sometimes lead to compensatory upregulation of another. Chronic inhibition of γ-secretase has been shown to sometimes lead to an increase in the levels of presenilin-1 (PS1), the catalytic subunit[15]. 1. Time-Course Experiment: Perform a time-course experiment to see if the increase in Notch signaling is a late-onset effect. 2. Analyze γ-Secretase Subunit Levels: Use Western blotting to check the protein levels of PS1 and other γ-secretase components after prolonged treatment with ELN318463. |
| Assay Artifact | The observed increase might be an artifact of the detection method. 1. Luciferase Assay: Some compounds can directly interact with and enhance luciferase activity. Run a control with the luciferase enzyme and the compound in a cell-free system. 2. Confirm with a Different Assay: If you observe an increase with one method (e.g., luciferase assay), try to confirm this finding using an orthogonal method (e.g., qPCR for Notch target genes). |
| Complex Cellular Response | The cellular response to γ-secretase inhibition can be complex and may involve activation of other signaling pathways that can indirectly influence the Notch reporter system. 1. Investigate Crosstalk: As mentioned before, explore potential crosstalk with other signaling pathways that might be activated by ELN318463 and could indirectly affect your Notch readout. |
Experimental Protocols
Dual-Luciferase Reporter Assay for Notch Signaling
This protocol is for assessing Notch transcriptional activity.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (containing CSL/RBP-Jk binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing ELN318463 at various concentrations or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Western Blot for NICD Detection
This protocol is for detecting the active form of the Notch receptor.
-
Cell Treatment and Lysis:
-
Plate cells and treat with ELN318463 or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved Notch1 intracellular domain (Val1744) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the NICD signal to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qPCR) for Notch Target Genes
This protocol is for measuring the expression of Notch target genes.
-
Cell Treatment and RNA Extraction:
-
Treat cells with ELN318463 or vehicle control.
-
Extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Notch target genes (e.g., HES1, HEY1) and one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene(s).
-
Visualizations
Caption: Canonical Notch signaling pathway and the point of inhibition by ELN318463.
Caption: Workflow for assessing the impact of ELN318463 on Notch signaling.
Caption: Troubleshooting logic for unexpected Notch inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Serum Starvation Induces BACE1 Processing and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling regulates cell density-dependent apoptosis of NIH 3T3 through an IL-6/STAT3 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notch signaling regulates cell density-dependent apoptosis of NIH 3T3 through an IL-6/STAT3 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 12. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Notch and its oncogenic signaling crosstalk in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Changes in Notch Signaling with ELN318463
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected changes in Notch signaling during experiments with ELN318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ELN318463 and what is its expected effect on Notch signaling?
A1: ELN318463 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of multiple transmembrane proteins, including APP and Notch receptors. ELN318463 has been specifically designed to be APP-selective, with a reported 75- to 120-fold greater potency for inhibiting Amyloid-beta (Aβ) production compared to Notch signaling in cellular assays[1][2]. Therefore, at appropriate concentrations, ELN318463 is expected to significantly reduce Aβ levels with minimal impact on Notch signaling.
Q2: Why is γ-secretase inhibitor selectivity for APP over Notch important?
A2: The Notch signaling pathway is crucial for numerous cellular processes, including cell fate determination, proliferation, and differentiation[3]. Broad-spectrum inhibition of γ-secretase, which is required for the final cleavage and activation of Notch receptors, can lead to significant toxicity and adverse effects due to the disruption of these essential biological functions[4][5]. APP-selective inhibitors like ELN318463 aim to circumvent these toxicities by specifically targeting the γ-secretase activity associated with APP processing, which is implicated in Alzheimer's disease, while sparing the necessary processing of Notch.
Q3: What are the key experimental readouts to assess the impact of ELN318463 on Notch signaling?
A3: The primary methods to evaluate Notch signaling activity include:
-
Luciferase Reporter Assays: To measure the transcriptional activity of Notch target genes.
-
Western Blotting: To detect the levels of the cleaved, active form of the Notch receptor, the Notch Intracellular Domain (NICD).
-
Quantitative Real-Time PCR (qPCR): To quantify the mRNA expression levels of direct Notch target genes, such as HES1 and HEY1.
Troubleshooting Unexpected Notch Signaling Changes
This section addresses specific issues you might encounter during your experiments with ELN318463.
Issue 1: Significant Inhibition of Notch Signaling Observed with ELN318463
You are using ELN318463, an APP-selective γ-secretase inhibitor, but your results from a luciferase reporter assay, Western blot for NICD, or qPCR for Notch target genes show a significant decrease in Notch pathway activity.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | ELN318463's selectivity is dose-dependent. At high concentrations, its selectivity for APP over Notch may be lost. 1. Verify Concentration: Double-check your calculations and the stock solution concentration. 2. Perform a Dose-Response Curve: Titrate ELN318463 over a wide range of concentrations to determine the optimal concentration that inhibits Aβ production without significantly affecting Notch signaling. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to γ-secretase inhibitors due to differences in the expression levels of γ-secretase subunits, Notch receptors, or other interacting proteins. 1. Characterize Your Cell Line: If possible, quantify the relative expression levels of PSEN1 and PSEN2, the catalytic subunits of γ-secretase, as some inhibitors show selectivity towards one over the other[6]. 2. Test in Multiple Cell Lines: If feasible, confirm your findings in a different cell line to rule out cell-type-specific effects. |
| Experimental Conditions | Various experimental parameters can influence Notch signaling and the inhibitor's efficacy. 1. Cell Density: Notch signaling can be activated by high cell density due to increased cell-cell contact[7][8][9]. Ensure consistent cell seeding densities across all experiments. Consider that very high confluency might lead to a stronger Notch signal that is more susceptible to inhibition. 2. Serum Concentration: Components in serum can affect signaling pathways. Serum starvation has been shown to influence the activity of secretases[2]. Maintain consistent serum concentrations or test the effect of serum-free conditions if appropriate for your experiment. |
| Off-Target Effects Beyond Notch | While designed to be APP-selective, at certain concentrations or in specific cellular contexts, ELN318463 might have unforeseen off-target effects that indirectly impact the Notch pathway. 1. Review Literature: Search for any newly published data on the off-target profile of ELN318463 or similar compounds. 2. Control Experiments: Include a well-characterized, non-selective γ-secretase inhibitor (e.g., DAPT) as a positive control for Notch inhibition to compare the magnitude of the effect. |
Issue 2: High Variability in Notch Signaling Readouts
You are observing inconsistent results between replicate experiments when measuring Notch activity in the presence of ELN318463.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | As mentioned previously, factors like cell density and passage number can significantly impact Notch signaling. 1. Standardize Seeding Density: Use a precise cell counting method to ensure consistent cell numbers in each well/plate. 2. Control Passage Number: Use cells within a defined, narrow passage number range for all experiments. |
| Assay-Specific Technical Issues | Each assay has its own potential sources of variability. 1. Luciferase Assay: Ensure complete cell lysis, accurate pipetting of reagents, and use a dual-luciferase system to normalize for transfection efficiency and cell number[10][11]. Check for potential quenching of the luciferase signal by the compound. 2. Western Blot: Ensure consistent protein loading, complete transfer, and appropriate antibody dilutions. Use a reliable loading control. 3. qPCR: Use high-quality RNA, check for primer efficiency, and use appropriate housekeeping genes for normalization. |
| Crosstalk with Other Signaling Pathways | Notch signaling is known to interact with other pathways such as Wnt, Hedgehog, and PI3K/Akt[1][12][13][14]. Variations in the activation state of these pathways due to subtle experimental differences could lead to variable Notch readouts. 1. Consistent Culture Conditions: Maintain highly consistent cell culture conditions to minimize variability in basal signaling activity. 2. Pathway Analysis: If variability persists, consider investigating the status of key interacting pathways in your experimental system. |
Issue 3: Unexpected Increase in Notch Signaling with ELN318463
In rare cases, you might observe a paradoxical increase in a Notch signaling readout.
| Potential Cause | Troubleshooting Steps |
| Feedback Mechanisms | Inhibition of one part of a signaling network can sometimes lead to compensatory upregulation of another. Chronic inhibition of γ-secretase has been shown to sometimes lead to an increase in the levels of presenilin-1 (PS1), the catalytic subunit[15]. 1. Time-Course Experiment: Perform a time-course experiment to see if the increase in Notch signaling is a late-onset effect. 2. Analyze γ-Secretase Subunit Levels: Use Western blotting to check the protein levels of PS1 and other γ-secretase components after prolonged treatment with ELN318463. |
| Assay Artifact | The observed increase might be an artifact of the detection method. 1. Luciferase Assay: Some compounds can directly interact with and enhance luciferase activity. Run a control with the luciferase enzyme and the compound in a cell-free system. 2. Confirm with a Different Assay: If you observe an increase with one method (e.g., luciferase assay), try to confirm this finding using an orthogonal method (e.g., qPCR for Notch target genes). |
| Complex Cellular Response | The cellular response to γ-secretase inhibition can be complex and may involve activation of other signaling pathways that can indirectly influence the Notch reporter system. 1. Investigate Crosstalk: As mentioned before, explore potential crosstalk with other signaling pathways that might be activated by ELN318463 and could indirectly affect your Notch readout. |
Experimental Protocols
Dual-Luciferase Reporter Assay for Notch Signaling
This protocol is for assessing Notch transcriptional activity.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (containing CSL/RBP-Jk binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing ELN318463 at various concentrations or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Western Blot for NICD Detection
This protocol is for detecting the active form of the Notch receptor.
-
Cell Treatment and Lysis:
-
Plate cells and treat with ELN318463 or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved Notch1 intracellular domain (Val1744) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the NICD signal to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qPCR) for Notch Target Genes
This protocol is for measuring the expression of Notch target genes.
-
Cell Treatment and RNA Extraction:
-
Treat cells with ELN318463 or vehicle control.
-
Extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Notch target genes (e.g., HES1, HEY1) and one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene(s).
-
Visualizations
Caption: Canonical Notch signaling pathway and the point of inhibition by ELN318463.
Caption: Workflow for assessing the impact of ELN318463 on Notch signaling.
Caption: Troubleshooting logic for unexpected Notch inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Serum Starvation Induces BACE1 Processing and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling regulates cell density-dependent apoptosis of NIH 3T3 through an IL-6/STAT3 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notch signaling regulates cell density-dependent apoptosis of NIH 3T3 through an IL-6/STAT3 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 12. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Notch and its oncogenic signaling crosstalk in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to control for ELN318463 racemate vehicle effects
This technical support center provides guidance on controlling for vehicle effects when working with the racemic compound ELN318463. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to select an appropriate vehicle for ELN318463 racemate?
A1: The selection of a suitable vehicle for in vivo studies is critical and should begin with a thorough characterization of the compound's physicochemical properties. For a novel compound like ELN318463, where public data is scarce, initial laboratory work should focus on determining its solubility in a panel of common, well-tolerated vehicles. It is also crucial to consider the intended route of administration (e.g., oral, intravenous, subcutaneous) as this will heavily influence the choice of appropriate excipients.
Q2: How can I systematically test the solubility of ELN318463 in different vehicles?
A2: A tiered approach is recommended for solubility testing. Start with simple, aqueous-based vehicles and progress to more complex co-solvent or lipid-based systems if necessary. A typical workflow would involve:
-
Aqueous Buffers: Test solubility in phosphate-buffered saline (PBS) at various physiological pH values (e.g., 6.5, 7.4).
-
Co-solvents: If solubility is low in aqueous buffers, introduce co-solvents such as DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol. It is important to keep the percentage of the co-solvent as low as possible to minimize potential toxicity.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to improve solubility and stability.
-
Lipid-based Vehicles: For highly lipophilic compounds, lipid-based formulations such as corn oil, sesame oil, or other commercially available lipid emulsions should be evaluated.
All solubility assessments should be performed at the intended storage and administration temperatures.
Q3: What are the key considerations when using a racemate like ELN318463?
A3: Working with a racemate introduces specific complexities. The two enantiomers may have different pharmacological activities, toxicological profiles, and pharmacokinetic properties.[2][3][4] Although the initial studies might be conducted with the racemate, it is important to be aware that the vehicle could potentially interact differently with each enantiomer, although this is less common. More importantly, the pharmacokinetic profile of each isomer should be characterized.[2]
Q4: How do I design an experiment to specifically control for the effects of the vehicle?
A4: A dedicated vehicle control group is an essential component of any preclinical study.[5][6][7] This group should receive the identical vehicle formulation, at the same volume and by the same route of administration as the drug-treated groups, but without the active pharmaceutical ingredient (API), ELN318463.[1] This allows for the differentiation of effects caused by the compound from those induced by the vehicle itself.
Q5: What are common signs of vehicle-induced toxicity or adverse effects?
A5: Vehicle-related adverse effects can range from mild to severe. Common observations include:
-
Irritation, inflammation, or necrosis at the injection site.
-
Changes in body weight, food, or water consumption.
-
Behavioral changes such as lethargy or agitation.
-
Clinical signs of distress (e.g., ruffled fur, hunched posture).
-
Alterations in hematological or clinical chemistry parameters.
If any of these signs are observed in the vehicle control group, it is a strong indication that the vehicle is not well-tolerated and an alternative formulation should be considered.
Experimental Protocols
Protocol 1: Tiered Solubility Screen for this compound
-
Objective: To determine the approximate solubility of ELN318463 in a panel of common vehicles.
-
Materials: this compound, PBS (pH 7.4), DMSO, PEG 400, Tween® 80, Corn Oil, 1.5 mL microcentrifuge tubes, shaker/vortexer, analytical balance.
-
Procedure:
-
Weigh out a small, precise amount of ELN318463 (e.g., 1-5 mg) into each microcentrifuge tube.
-
Add a measured volume of the first vehicle (e.g., PBS) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube on a shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for undissolved particles. If the compound has dissolved, add more and repeat until saturation is reached.
-
If the compound is not fully dissolved, centrifuge the tube to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of ELN318463 using a suitable analytical method (e.g., HPLC-UV).
-
Repeat for all vehicles in the panel.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Vehicle | Target Concentration (mg/mL) | Visual Observation | Quantitative Solubility (mg/mL) |
| PBS (pH 7.4) | 1 | Insoluble | < 0.1 |
| 10% DMSO in PBS | 1 | Soluble | > 1 |
| 10% PEG 400 in PBS | 1 | Soluble | > 1 |
| 5% Tween® 80 in PBS | 1 | Soluble | > 1 |
| Corn Oil | 1 | Soluble | > 1 |
| 10% DMSO / 40% PEG 400 / 50% Water | 10 | Soluble | > 10 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for ELN318463.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review and meta-analysis protocol for efficacy and safety of Momordica charantia L. on animal models of type 2 diabetes mellitus | springermedizin.de [springermedizin.de]
How to control for ELN318463 racemate vehicle effects
This technical support center provides guidance on controlling for vehicle effects when working with the racemic compound ELN318463. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to select an appropriate vehicle for ELN318463 racemate?
A1: The selection of a suitable vehicle for in vivo studies is critical and should begin with a thorough characterization of the compound's physicochemical properties. For a novel compound like ELN318463, where public data is scarce, initial laboratory work should focus on determining its solubility in a panel of common, well-tolerated vehicles. It is also crucial to consider the intended route of administration (e.g., oral, intravenous, subcutaneous) as this will heavily influence the choice of appropriate excipients.
Q2: How can I systematically test the solubility of ELN318463 in different vehicles?
A2: A tiered approach is recommended for solubility testing. Start with simple, aqueous-based vehicles and progress to more complex co-solvent or lipid-based systems if necessary. A typical workflow would involve:
-
Aqueous Buffers: Test solubility in phosphate-buffered saline (PBS) at various physiological pH values (e.g., 6.5, 7.4).
-
Co-solvents: If solubility is low in aqueous buffers, introduce co-solvents such as DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol. It is important to keep the percentage of the co-solvent as low as possible to minimize potential toxicity.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to improve solubility and stability.
-
Lipid-based Vehicles: For highly lipophilic compounds, lipid-based formulations such as corn oil, sesame oil, or other commercially available lipid emulsions should be evaluated.
All solubility assessments should be performed at the intended storage and administration temperatures.
Q3: What are the key considerations when using a racemate like ELN318463?
A3: Working with a racemate introduces specific complexities. The two enantiomers may have different pharmacological activities, toxicological profiles, and pharmacokinetic properties.[2][3][4] Although the initial studies might be conducted with the racemate, it is important to be aware that the vehicle could potentially interact differently with each enantiomer, although this is less common. More importantly, the pharmacokinetic profile of each isomer should be characterized.[2]
Q4: How do I design an experiment to specifically control for the effects of the vehicle?
A4: A dedicated vehicle control group is an essential component of any preclinical study.[5][6][7] This group should receive the identical vehicle formulation, at the same volume and by the same route of administration as the drug-treated groups, but without the active pharmaceutical ingredient (API), ELN318463.[1] This allows for the differentiation of effects caused by the compound from those induced by the vehicle itself.
Q5: What are common signs of vehicle-induced toxicity or adverse effects?
A5: Vehicle-related adverse effects can range from mild to severe. Common observations include:
-
Irritation, inflammation, or necrosis at the injection site.
-
Changes in body weight, food, or water consumption.
-
Behavioral changes such as lethargy or agitation.
-
Clinical signs of distress (e.g., ruffled fur, hunched posture).
-
Alterations in hematological or clinical chemistry parameters.
If any of these signs are observed in the vehicle control group, it is a strong indication that the vehicle is not well-tolerated and an alternative formulation should be considered.
Experimental Protocols
Protocol 1: Tiered Solubility Screen for this compound
-
Objective: To determine the approximate solubility of ELN318463 in a panel of common vehicles.
-
Materials: this compound, PBS (pH 7.4), DMSO, PEG 400, Tween® 80, Corn Oil, 1.5 mL microcentrifuge tubes, shaker/vortexer, analytical balance.
-
Procedure:
-
Weigh out a small, precise amount of ELN318463 (e.g., 1-5 mg) into each microcentrifuge tube.
-
Add a measured volume of the first vehicle (e.g., PBS) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube on a shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for undissolved particles. If the compound has dissolved, add more and repeat until saturation is reached.
-
If the compound is not fully dissolved, centrifuge the tube to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of ELN318463 using a suitable analytical method (e.g., HPLC-UV).
-
Repeat for all vehicles in the panel.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Vehicle | Target Concentration (mg/mL) | Visual Observation | Quantitative Solubility (mg/mL) |
| PBS (pH 7.4) | 1 | Insoluble | < 0.1 |
| 10% DMSO in PBS | 1 | Soluble | > 1 |
| 10% PEG 400 in PBS | 1 | Soluble | > 1 |
| 5% Tween® 80 in PBS | 1 | Soluble | > 1 |
| Corn Oil | 1 | Soluble | > 1 |
| 10% DMSO / 40% PEG 400 / 50% Water | 10 | Soluble | > 10 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for ELN318463.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review and meta-analysis protocol for efficacy and safety of Momordica charantia L. on animal models of type 2 diabetes mellitus | springermedizin.de [springermedizin.de]
Technical Support Center: Preventing Degradation of Research Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the degradation of research compounds like ELN318463 racemate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: The degradation of a chemical compound during storage can be attributed to several factors. The most common causes include:
-
Hydrolysis: Reaction with ambient moisture can lead to the breakdown of susceptible functional groups.
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation, especially for electron-rich moieties.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the compound.[1]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[1]
-
Incompatibility with Storage Matrix: The compound may react with impurities in the solvent or with the storage container material.
Q2: What are the recommended general storage conditions for a racemic compound like ELN318463?
A2: While specific conditions depend on the compound's unique properties, general best practices for storing chiral small molecules include:
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down kinetic degradation processes.
-
Light: Protect from light by using amber vials or by storing the container in the dark.
-
Atmosphere: For compounds sensitive to oxidation or hydrolysis, store under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: If in solution, use a high-purity, anhydrous, and aprotic solvent if the compound is susceptible to hydrolysis.
Q3: How can I determine the specific cause of degradation for my compound?
A3: A systematic approach is necessary to identify the root cause of degradation. This typically involves a forced degradation study where the compound is exposed to various stress conditions (e.g., acid, base, heat, light, oxidation) to identify its vulnerabilities.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis
Potential Cause: Degradation of the compound into one or more new chemical entities.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after preparation, analyze a freshly prepared sample to establish a baseline chromatogram.
-
Review Storage Conditions: Verify that the stored sample was protected from light, stored at the correct temperature, and sealed properly to prevent solvent evaporation or moisture ingress.
-
Conduct a Forced Degradation Study: As outlined in the experimental protocols below, subject the compound to stress conditions to replicate the degradation and identify the degradation products.
Issue: Loss of Potency or Inconsistent Biological Activity
Potential Cause: Degradation of the active compound, or potential racemization if one enantiomer is more active than the other.
Troubleshooting Steps:
-
Confirm Purity: Use an appropriate analytical method (e.g., HPLC, LC-MS) to check the purity of the compound.
-
Assess Chiral Purity: For racemic mixtures, it's important to ensure the 50:50 ratio of enantiomers is maintained, as changes could affect biological activity. A chiral chromatography method may be necessary to confirm this.
-
Evaluate Formulation Components: If the compound is in a formulation, assess the compatibility of the compound with all excipients.
Data Presentation
The following tables represent hypothetical data from a forced degradation study on a research compound.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants |
| 0.1 M HCl | 24 | 99.8 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 99.8 | 70.5 | 3 |
| 3% H₂O₂ | 24 | 99.8 | 92.1 | 1 |
| Heat (80°C) | 48 | 99.8 | 98.5 | 1 |
| Light (Xenon lamp) | 48 | 99.8 | 95.3 | 2 |
Table 2: Stability of Compound in Different Solvents at Room Temperature
| Solvent | Storage Time (days) | Purity (%) |
| Acetonitrile | 30 | 99.5 |
| DMSO | 30 | 98.2 |
| Methanol | 30 | 96.8 |
| Water | 30 | 91.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the chemical stability of a compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample of the compound to light in a photostability chamber for 48 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Long-Term Stability Study
This protocol is designed to evaluate the stability of a compound under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple aliquots of the compound, both as a solid and in solution (in various relevant solvents), in appropriate storage vials.
-
Storage: Store the aliquots under the proposed long-term storage conditions (e.g., -20°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, retrieve an aliquot of the solid and each solution. Analyze for purity and the presence of degradants using a validated HPLC method.
Mandatory Visualizations
Caption: Potential degradation pathways for a research compound.
Caption: A workflow for troubleshooting compound degradation.
References
Technical Support Center: Preventing Degradation of Research Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the degradation of research compounds like ELN318463 racemate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: The degradation of a chemical compound during storage can be attributed to several factors. The most common causes include:
-
Hydrolysis: Reaction with ambient moisture can lead to the breakdown of susceptible functional groups.
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation, especially for electron-rich moieties.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the compound.[1]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[1]
-
Incompatibility with Storage Matrix: The compound may react with impurities in the solvent or with the storage container material.
Q2: What are the recommended general storage conditions for a racemic compound like ELN318463?
A2: While specific conditions depend on the compound's unique properties, general best practices for storing chiral small molecules include:
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down kinetic degradation processes.
-
Light: Protect from light by using amber vials or by storing the container in the dark.
-
Atmosphere: For compounds sensitive to oxidation or hydrolysis, store under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: If in solution, use a high-purity, anhydrous, and aprotic solvent if the compound is susceptible to hydrolysis.
Q3: How can I determine the specific cause of degradation for my compound?
A3: A systematic approach is necessary to identify the root cause of degradation. This typically involves a forced degradation study where the compound is exposed to various stress conditions (e.g., acid, base, heat, light, oxidation) to identify its vulnerabilities.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis
Potential Cause: Degradation of the compound into one or more new chemical entities.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after preparation, analyze a freshly prepared sample to establish a baseline chromatogram.
-
Review Storage Conditions: Verify that the stored sample was protected from light, stored at the correct temperature, and sealed properly to prevent solvent evaporation or moisture ingress.
-
Conduct a Forced Degradation Study: As outlined in the experimental protocols below, subject the compound to stress conditions to replicate the degradation and identify the degradation products.
Issue: Loss of Potency or Inconsistent Biological Activity
Potential Cause: Degradation of the active compound, or potential racemization if one enantiomer is more active than the other.
Troubleshooting Steps:
-
Confirm Purity: Use an appropriate analytical method (e.g., HPLC, LC-MS) to check the purity of the compound.
-
Assess Chiral Purity: For racemic mixtures, it's important to ensure the 50:50 ratio of enantiomers is maintained, as changes could affect biological activity. A chiral chromatography method may be necessary to confirm this.
-
Evaluate Formulation Components: If the compound is in a formulation, assess the compatibility of the compound with all excipients.
Data Presentation
The following tables represent hypothetical data from a forced degradation study on a research compound.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants |
| 0.1 M HCl | 24 | 99.8 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 99.8 | 70.5 | 3 |
| 3% H₂O₂ | 24 | 99.8 | 92.1 | 1 |
| Heat (80°C) | 48 | 99.8 | 98.5 | 1 |
| Light (Xenon lamp) | 48 | 99.8 | 95.3 | 2 |
Table 2: Stability of Compound in Different Solvents at Room Temperature
| Solvent | Storage Time (days) | Purity (%) |
| Acetonitrile | 30 | 99.5 |
| DMSO | 30 | 98.2 |
| Methanol | 30 | 96.8 |
| Water | 30 | 91.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the chemical stability of a compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample of the compound to light in a photostability chamber for 48 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Long-Term Stability Study
This protocol is designed to evaluate the stability of a compound under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple aliquots of the compound, both as a solid and in solution (in various relevant solvents), in appropriate storage vials.
-
Storage: Store the aliquots under the proposed long-term storage conditions (e.g., -20°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, retrieve an aliquot of the solid and each solution. Analyze for purity and the presence of degradants using a validated HPLC method.
Mandatory Visualizations
Caption: Potential degradation pathways for a research compound.
Caption: A workflow for troubleshooting compound degradation.
References
Validation & Comparative
Validating γ-Secretase Inhibition by ELN318463 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γ-secretase inhibitor ELN318463 racemate with other relevant compounds. The information presented herein is intended to assist researchers in evaluating its potential for preclinical and clinical studies in Alzheimer's disease and other relevant research areas. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2][3] It demonstrates significant selectivity for inhibiting the production of amyloid-β (Aβ) peptides over the processing of Notch, a critical signaling protein, thereby potentially offering a safer therapeutic window compared to pan-γ-secretase inhibitors.[3][4] Furthermore, ELN318463 exhibits preferential inhibition of presenilin-1 (PS1)-containing γ-secretase complexes over those containing presenilin-2 (PS2).[1][2][5] This guide presents in vitro and in vivo data to validate these claims and provides detailed methodologies to enable replication and further investigation.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of ELN318463 in comparison to other notable γ-secretase inhibitors.
Table 1: In Vitro Potency of γ-Secretase Inhibitors
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| ELN318463 | PS1 γ-secretase | Cellular | 12 | [1][2] |
| PS2 γ-secretase | Cellular | 656 | [1][2] | |
| LY411575 | γ-secretase | Cellular | 0.08 | |
| L-685,458 | γ-secretase | Enzymatic | 0.32 |
Table 2: In Vitro Selectivity of γ-Secretase Inhibitors (Aβ vs. Notch)
| Compound | Aβ Production IC50 (nM) | Notch Signaling IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ IC50) | Reference |
| ELN318463 | 23.4 | 2818 | 120 | [3] |
| LY411575 | 0.08 | 0.14 | 1.75 | |
| L-685,458 | 0.78 | 0.61 | 0.78 |
Table 3: In Vivo Efficacy of ELN318463
| Animal Model | Dose (mg/kg) | Brain Levels (µM) | Outcome | Reference |
| FVB Mice | 30 | 0.754 | Acute reduction of brain Aβ | [1][2] |
| 100 | 2.7 | Acute reduction of brain Aβ | [1][2] | |
| PDAPP Transgenic Mice | 30 | 0.69 | Acute reduction of brain Aβ | [1][2] |
| 100 | 1.87 | Acute reduction of brain Aβ | [1][2] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical processing of Amyloid Precursor Protein (APP) and Notch by γ-secretase and the inhibitory action of ELN318463.
Caption: γ-Secretase processing of APP and Notch and inhibition by ELN318463.
Experimental Workflow for Inhibitor Validation
The diagram below outlines a typical workflow for validating a novel γ-secretase inhibitor.
Caption: Experimental workflow for γ-secretase inhibitor validation.
Detailed Experimental Protocols
Cell-Based Aβ Production Assay
This protocol is designed to quantify the effect of γ-secretase inhibitors on the production of Aβ peptides in a cellular context.
Materials:
-
Human neuroglioma (H4) cells stably expressing wild-type human APP.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Test compounds (e.g., ELN318463) dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Cell Plating: Seed H4-APP cells in 96-well plates at a density that allows for confluence after 24-48 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Replace the existing medium with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known γ-secretase inhibitor) wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Conditioned Media Collection: After incubation, carefully collect the conditioned media from each well for Aβ analysis.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay to normalize for cell viability.
-
Aβ ELISA: Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration for each well. Plot the percentage of Aβ inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Notch Signaling Assay (Reporter Gene Assay)
This assay evaluates the effect of γ-secretase inhibitors on Notch signaling by measuring the activity of a downstream reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a constitutively active form of Notch1 (NotchΔE) and a reporter construct containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable reporter cell line in white, clear-bottom 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 18-24 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the compound concentration to determine the IC50 value.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a general procedure for assessing the in vivo efficacy of a γ-secretase inhibitor in reducing brain Aβ levels.
Materials:
-
Transgenic mice overexpressing human APP with a familial Alzheimer's disease mutation (e.g., PDAPP mice).
-
Test compound (ELN318463) formulated for oral administration.
-
Vehicle control.
-
Brain homogenization buffer.
-
Aβ ELISA kits.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer the test compound or vehicle to the mice via oral gavage at the desired dose(s) and frequency.
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and harvest the brains.
-
Brain Homogenization: Homogenize one hemisphere of the brain in a suitable buffer containing protease inhibitors.
-
Aβ Extraction: Perform a series of extractions to isolate soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISAs.
-
Data Analysis: Compare the brain Aβ levels in the compound-treated group to the vehicle-treated group to determine the percentage of Aβ reduction.
Conclusion
The data presented in this guide validate ELN318463 as a potent and selective inhibitor of γ-secretase, with a clear preference for APP processing over Notch signaling. Its differential activity towards PS1- and PS2-containing complexes further refines its pharmacological profile. The provided experimental protocols offer a framework for researchers to independently verify these findings and to further explore the therapeutic potential of ELN318463 and other γ-secretase modulators. The continued investigation of such selective inhibitors is crucial for the development of safer and more effective treatments for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Validating γ-Secretase Inhibition by ELN318463 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γ-secretase inhibitor ELN318463 racemate with other relevant compounds. The information presented herein is intended to assist researchers in evaluating its potential for preclinical and clinical studies in Alzheimer's disease and other relevant research areas. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[1][2][3] It demonstrates significant selectivity for inhibiting the production of amyloid-β (Aβ) peptides over the processing of Notch, a critical signaling protein, thereby potentially offering a safer therapeutic window compared to pan-γ-secretase inhibitors.[3][4] Furthermore, ELN318463 exhibits preferential inhibition of presenilin-1 (PS1)-containing γ-secretase complexes over those containing presenilin-2 (PS2).[1][2][5] This guide presents in vitro and in vivo data to validate these claims and provides detailed methodologies to enable replication and further investigation.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of ELN318463 in comparison to other notable γ-secretase inhibitors.
Table 1: In Vitro Potency of γ-Secretase Inhibitors
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| ELN318463 | PS1 γ-secretase | Cellular | 12 | [1][2] |
| PS2 γ-secretase | Cellular | 656 | [1][2] | |
| LY411575 | γ-secretase | Cellular | 0.08 | |
| L-685,458 | γ-secretase | Enzymatic | 0.32 |
Table 2: In Vitro Selectivity of γ-Secretase Inhibitors (Aβ vs. Notch)
| Compound | Aβ Production IC50 (nM) | Notch Signaling IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ IC50) | Reference |
| ELN318463 | 23.4 | 2818 | 120 | [3] |
| LY411575 | 0.08 | 0.14 | 1.75 | |
| L-685,458 | 0.78 | 0.61 | 0.78 |
Table 3: In Vivo Efficacy of ELN318463
| Animal Model | Dose (mg/kg) | Brain Levels (µM) | Outcome | Reference |
| FVB Mice | 30 | 0.754 | Acute reduction of brain Aβ | [1][2] |
| 100 | 2.7 | Acute reduction of brain Aβ | [1][2] | |
| PDAPP Transgenic Mice | 30 | 0.69 | Acute reduction of brain Aβ | [1][2] |
| 100 | 1.87 | Acute reduction of brain Aβ | [1][2] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical processing of Amyloid Precursor Protein (APP) and Notch by γ-secretase and the inhibitory action of ELN318463.
Caption: γ-Secretase processing of APP and Notch and inhibition by ELN318463.
Experimental Workflow for Inhibitor Validation
The diagram below outlines a typical workflow for validating a novel γ-secretase inhibitor.
Caption: Experimental workflow for γ-secretase inhibitor validation.
Detailed Experimental Protocols
Cell-Based Aβ Production Assay
This protocol is designed to quantify the effect of γ-secretase inhibitors on the production of Aβ peptides in a cellular context.
Materials:
-
Human neuroglioma (H4) cells stably expressing wild-type human APP.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Test compounds (e.g., ELN318463) dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
Cell lysis buffer.
-
BCA protein assay kit.
Procedure:
-
Cell Plating: Seed H4-APP cells in 96-well plates at a density that allows for confluence after 24-48 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Replace the existing medium with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known γ-secretase inhibitor) wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Conditioned Media Collection: After incubation, carefully collect the conditioned media from each well for Aβ analysis.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay to normalize for cell viability.
-
Aβ ELISA: Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration for each well. Plot the percentage of Aβ inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Notch Signaling Assay (Reporter Gene Assay)
This assay evaluates the effect of γ-secretase inhibitors on Notch signaling by measuring the activity of a downstream reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a constitutively active form of Notch1 (NotchΔE) and a reporter construct containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable reporter cell line in white, clear-bottom 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 18-24 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the compound concentration to determine the IC50 value.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a general procedure for assessing the in vivo efficacy of a γ-secretase inhibitor in reducing brain Aβ levels.
Materials:
-
Transgenic mice overexpressing human APP with a familial Alzheimer's disease mutation (e.g., PDAPP mice).
-
Test compound (ELN318463) formulated for oral administration.
-
Vehicle control.
-
Brain homogenization buffer.
-
Aβ ELISA kits.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer the test compound or vehicle to the mice via oral gavage at the desired dose(s) and frequency.
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and harvest the brains.
-
Brain Homogenization: Homogenize one hemisphere of the brain in a suitable buffer containing protease inhibitors.
-
Aβ Extraction: Perform a series of extractions to isolate soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISAs.
-
Data Analysis: Compare the brain Aβ levels in the compound-treated group to the vehicle-treated group to determine the percentage of Aβ reduction.
Conclusion
The data presented in this guide validate ELN318463 as a potent and selective inhibitor of γ-secretase, with a clear preference for APP processing over Notch signaling. Its differential activity towards PS1- and PS2-containing complexes further refines its pharmacological profile. The provided experimental protocols offer a framework for researchers to independently verify these findings and to further explore the therapeutic potential of ELN318463 and other γ-secretase modulators. The continued investigation of such selective inhibitors is crucial for the development of safer and more effective treatments for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Comparing ELN318463 racemate with other γ-secretase inhibitors
An Objective Comparison of ELN318463 Racemate and Other γ-Secretase Inhibitors for Alzheimer's Disease Research
Introduction to γ-Secretase Inhibition
Gamma-secretase (γ-secretase) is an intramembrane protease complex essential for the processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. In the context of Alzheimer's disease (AD), the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD, leading to the formation of senile plaques in the brain.[1][2]
This central role in Aβ production has made γ-secretase a prime therapeutic target for AD.[2][3][4] However, the development of γ-secretase inhibitors (GSIs) has been complicated by their "on-target" toxicity related to the inhibition of Notch signaling.[2][3][5] The γ-secretase-mediated cleavage of Notch is crucial for cell development and differentiation in adult tissues.[5] Consequently, non-selective inhibition of γ-secretase can lead to severe side effects, limiting the clinical utility of many first-generation GSIs.[3][4] This has driven the search for next-generation inhibitors that selectively target APP processing over Notch cleavage.
This guide provides a detailed comparison of this compound, an APP-selective GSI, with other notable γ-secretase inhibitors, supported by experimental data and protocols.
Profile of this compound
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[6][7] The term "racemate" indicates that it is a mixture of equal amounts of its enantiomers.[6][8] A key characteristic of ELN318463 is its preferential inhibition of γ-secretase complexes containing presenilin-1 (PS1) over those containing presenilin-2 (PS2). Presenilin serves as the catalytic core of the γ-secretase complex.[6][7] This selectivity is significant as PS1 is the dominant form in the brain.
Studies have shown that ELN318463 exhibits a 75- to 120-fold greater selectivity for inhibiting Aβ production compared to its effect on Notch signaling in cellular assays.[4][6][7] This APP-selective profile represents a potential advancement in mitigating the toxicity associated with non-selective GSIs.
Quantitative Comparison of γ-Secretase Inhibitors
The following table summarizes the potency and selectivity of ELN318463 and other well-characterized γ-secretase inhibitors. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of the inhibitor required to reduce the respective activity by 50%. A higher selectivity ratio (Notch IC50 / Aβ IC50) is desirable, indicating a wider therapeutic window.
| Compound | Aβ40 IC50/EC50 (nM) | Aβ42 IC50/EC50 (nM) | Notch IC50/EC50 (nM) | Selectivity Ratio (Notch/Aβ) | Key Characteristics |
| ELN318463 | ~12 (PS1) | N/A | N/A | 75-120 fold (Aβ vs. Notch) | APP-selective; 51-fold more selective for PS1 over PS2 (EC50 of 656 nM).[6][7] |
| Semagacestat | 12.1 | 10.9 | 14.1 | ~1.2 | Non-selective; development halted in Phase III trials.[9] |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~2.9 | Potent, but with a narrow selectivity window.[9] |
| Begacestat (GSI-953) | 15 | N/A | N/A | 15-fold (APP vs. Notch) | Selective for APP over Notch.[5][9] |
| DAPT | 115 | 200 | N/A | N/A | Widely used research tool; potent Notch inhibitor.[9] |
| Compound E | 0.24 | 0.37 | 0.32 | ~1 | Highly potent, non-selective inhibitor.[9] |
| LY-411575 | 0.082 | N/A | 0.39 | ~4.8 | Potent inhibitor of both APP and Notch cleavage.[9] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and processes discussed, the following diagrams were generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Role of γ-Secretase in the Notch Signaling Pathway.
Caption: Experimental Workflow for γ-Secretase Inhibitor Testing.
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Cell-Based)
This protocol describes a general method to measure the inhibitory effect of a compound on γ-secretase activity in a cellular context.
Objective: To determine the EC50 of a test compound for the inhibition of Aβ production.
Methodology:
-
Cell Culture: U2OS or HEK293 cells stably expressing a fluorescently tagged APP C-terminal fragment (C99), the direct substrate for γ-secretase, are cultured in 96-well plates.[1]
-
Compound Treatment: Cells are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a set period, typically 24 hours.[1][10]
-
Lysis and Detection:
-
For assays measuring Aβ, the cell culture supernatant is collected. The levels of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
For assays monitoring substrate accumulation, cells are lysed. In fluorescent reporter assays, the inhibition of γ-secretase leads to the accumulation of the C99 substrate, which can be detected by fluorescence microscopy or a plate reader.[11]
-
-
Data Analysis: The Aβ levels or fluorescence intensity at each compound concentration are normalized to the vehicle control. The EC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Aβ Reduction Study in a Transgenic Mouse Model
This protocol outlines a general procedure to assess a compound's ability to lower brain Aβ levels in an animal model of Alzheimer's disease.
Objective: To evaluate the in vivo efficacy of a test compound in reducing brain Aβ levels.
Methodology:
-
Animal Model: An Alzheimer's disease transgenic mouse model, such as the PDAPP or Tg2576 model, which overexpresses human APP and develops age-dependent amyloid plaques, is used.[4][12] Wild-type mice of the same strain (e.g., FVB) are often used as controls to assess potential transgene-specific effects.[4][12]
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage, at various doses (e.g., 30 mg/kg, 100 mg/kg).[7] The treatment can be a single acute dose or a chronic regimen over several days or weeks.
-
Tissue Collection: At a specific time point after the final dose, mice are euthanized. The brain is rapidly harvested and dissected. Blood and cerebrospinal fluid (CSF) may also be collected.
-
Aβ Quantification:
-
The brain tissue is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions.
-
Aβ40 and Aβ42 levels in the brain homogenates, plasma, and CSF are measured using sandwich ELISAs.
-
-
Data Analysis: Brain Aβ levels from the treated groups are compared to those from the vehicle-treated control group to determine the percentage of Aβ reduction at each dose.
Conclusion
The development of γ-secretase inhibitors for Alzheimer's disease has evolved from potent, non-selective compounds to more refined, APP-selective molecules. This compound exemplifies this progress, demonstrating significant selectivity for inhibiting Aβ production over Notch signaling in preclinical models.[4][6][7] As the data table illustrates, this selectivity profile is a marked improvement over earlier inhibitors like Semagacestat and Compound E, offering a potentially safer therapeutic window. The discordant in vivo activity of ELN318463 observed between transgenic and wild-type mice highlights the importance of comprehensive testing in multiple models to accurately predict inhibitor potency.[4][12] The continued investigation of APP-selective inhibitors, guided by the robust experimental workflows detailed here, remains a promising strategy in the pursuit of a disease-modifying therapy for Alzheimer's disease.
References
- 1. innoprot.com [innoprot.com]
- 2. ovid.com [ovid.com]
- 3. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
Comparing ELN318463 racemate with other γ-secretase inhibitors
An Objective Comparison of ELN318463 Racemate and Other γ-Secretase Inhibitors for Alzheimer's Disease Research
Introduction to γ-Secretase Inhibition
Gamma-secretase (γ-secretase) is an intramembrane protease complex essential for the processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. In the context of Alzheimer's disease (AD), the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD, leading to the formation of senile plaques in the brain.[1][2]
This central role in Aβ production has made γ-secretase a prime therapeutic target for AD.[2][3][4] However, the development of γ-secretase inhibitors (GSIs) has been complicated by their "on-target" toxicity related to the inhibition of Notch signaling.[2][3][5] The γ-secretase-mediated cleavage of Notch is crucial for cell development and differentiation in adult tissues.[5] Consequently, non-selective inhibition of γ-secretase can lead to severe side effects, limiting the clinical utility of many first-generation GSIs.[3][4] This has driven the search for next-generation inhibitors that selectively target APP processing over Notch cleavage.
This guide provides a detailed comparison of this compound, an APP-selective GSI, with other notable γ-secretase inhibitors, supported by experimental data and protocols.
Profile of this compound
ELN318463 is an amyloid precursor protein (APP) selective γ-secretase inhibitor.[6][7] The term "racemate" indicates that it is a mixture of equal amounts of its enantiomers.[6][8] A key characteristic of ELN318463 is its preferential inhibition of γ-secretase complexes containing presenilin-1 (PS1) over those containing presenilin-2 (PS2). Presenilin serves as the catalytic core of the γ-secretase complex.[6][7] This selectivity is significant as PS1 is the dominant form in the brain.
Studies have shown that ELN318463 exhibits a 75- to 120-fold greater selectivity for inhibiting Aβ production compared to its effect on Notch signaling in cellular assays.[4][6][7] This APP-selective profile represents a potential advancement in mitigating the toxicity associated with non-selective GSIs.
Quantitative Comparison of γ-Secretase Inhibitors
The following table summarizes the potency and selectivity of ELN318463 and other well-characterized γ-secretase inhibitors. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of the inhibitor required to reduce the respective activity by 50%. A higher selectivity ratio (Notch IC50 / Aβ IC50) is desirable, indicating a wider therapeutic window.
| Compound | Aβ40 IC50/EC50 (nM) | Aβ42 IC50/EC50 (nM) | Notch IC50/EC50 (nM) | Selectivity Ratio (Notch/Aβ) | Key Characteristics |
| ELN318463 | ~12 (PS1) | N/A | N/A | 75-120 fold (Aβ vs. Notch) | APP-selective; 51-fold more selective for PS1 over PS2 (EC50 of 656 nM).[6][7] |
| Semagacestat | 12.1 | 10.9 | 14.1 | ~1.2 | Non-selective; development halted in Phase III trials.[9] |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~2.9 | Potent, but with a narrow selectivity window.[9] |
| Begacestat (GSI-953) | 15 | N/A | N/A | 15-fold (APP vs. Notch) | Selective for APP over Notch.[5][9] |
| DAPT | 115 | 200 | N/A | N/A | Widely used research tool; potent Notch inhibitor.[9] |
| Compound E | 0.24 | 0.37 | 0.32 | ~1 | Highly potent, non-selective inhibitor.[9] |
| LY-411575 | 0.082 | N/A | 0.39 | ~4.8 | Potent inhibitor of both APP and Notch cleavage.[9] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and processes discussed, the following diagrams were generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Role of γ-Secretase in the Notch Signaling Pathway.
Caption: Experimental Workflow for γ-Secretase Inhibitor Testing.
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Cell-Based)
This protocol describes a general method to measure the inhibitory effect of a compound on γ-secretase activity in a cellular context.
Objective: To determine the EC50 of a test compound for the inhibition of Aβ production.
Methodology:
-
Cell Culture: U2OS or HEK293 cells stably expressing a fluorescently tagged APP C-terminal fragment (C99), the direct substrate for γ-secretase, are cultured in 96-well plates.[1]
-
Compound Treatment: Cells are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a set period, typically 24 hours.[1][10]
-
Lysis and Detection:
-
For assays measuring Aβ, the cell culture supernatant is collected. The levels of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
For assays monitoring substrate accumulation, cells are lysed. In fluorescent reporter assays, the inhibition of γ-secretase leads to the accumulation of the C99 substrate, which can be detected by fluorescence microscopy or a plate reader.[11]
-
-
Data Analysis: The Aβ levels or fluorescence intensity at each compound concentration are normalized to the vehicle control. The EC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Aβ Reduction Study in a Transgenic Mouse Model
This protocol outlines a general procedure to assess a compound's ability to lower brain Aβ levels in an animal model of Alzheimer's disease.
Objective: To evaluate the in vivo efficacy of a test compound in reducing brain Aβ levels.
Methodology:
-
Animal Model: An Alzheimer's disease transgenic mouse model, such as the PDAPP or Tg2576 model, which overexpresses human APP and develops age-dependent amyloid plaques, is used.[4][12] Wild-type mice of the same strain (e.g., FVB) are often used as controls to assess potential transgene-specific effects.[4][12]
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage, at various doses (e.g., 30 mg/kg, 100 mg/kg).[7] The treatment can be a single acute dose or a chronic regimen over several days or weeks.
-
Tissue Collection: At a specific time point after the final dose, mice are euthanized. The brain is rapidly harvested and dissected. Blood and cerebrospinal fluid (CSF) may also be collected.
-
Aβ Quantification:
-
The brain tissue is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions.
-
Aβ40 and Aβ42 levels in the brain homogenates, plasma, and CSF are measured using sandwich ELISAs.
-
-
Data Analysis: Brain Aβ levels from the treated groups are compared to those from the vehicle-treated control group to determine the percentage of Aβ reduction at each dose.
Conclusion
The development of γ-secretase inhibitors for Alzheimer's disease has evolved from potent, non-selective compounds to more refined, APP-selective molecules. This compound exemplifies this progress, demonstrating significant selectivity for inhibiting Aβ production over Notch signaling in preclinical models.[4][6][7] As the data table illustrates, this selectivity profile is a marked improvement over earlier inhibitors like Semagacestat and Compound E, offering a potentially safer therapeutic window. The discordant in vivo activity of ELN318463 observed between transgenic and wild-type mice highlights the importance of comprehensive testing in multiple models to accurately predict inhibitor potency.[4][12] The continued investigation of APP-selective inhibitors, guided by the robust experimental workflows detailed here, remains a promising strategy in the pursuit of a disease-modifying therapy for Alzheimer's disease.
References
- 1. innoprot.com [innoprot.com]
- 2. ovid.com [ovid.com]
- 3. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
A Tale of Two γ-Secretase Inhibitors: A Comparative Analysis of ELN318463 Racemate and Semagacestat
For researchers, scientists, and drug development professionals, the quest for a disease-modifying therapy for Alzheimer's disease has been fraught with challenges. The amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of the disease, has led to the development of numerous therapeutic agents targeting Aβ production. Among these, γ-secretase inhibitors have been a key area of focus. This guide provides a detailed comparison of two such inhibitors: the preclinical candidate ELN318463 racemate and the clinically tested Semagacestat.
This comparative guide delves into the efficacy and side effect profiles of this compound and Semagacestat, supported by available experimental data. While Semagacestat underwent extensive clinical evaluation, providing a wealth of data on its performance in humans, information on this compound is limited to preclinical findings. This guide aims to provide an objective comparison based on the available scientific literature.
At a Glance: Key Differences
| Feature | This compound | Semagacestat (LY-450139) |
| Development Stage | Preclinical | Phase III Clinical Trials (Terminated) |
| Selectivity | APP-selective; 75- to 120-fold selectivity for Aβ production over Notch signaling.[1][2] 51-fold more selective for Presenilin-1 (PS1) over Presenilin-2 (PS2).[3][4] | Non-selective; inhibits cleavage of multiple γ-secretase substrates, including Notch.[4] |
| Reported Efficacy | Preclinical: Demonstrated acute reduction of brain Aβ in mouse models.[1][3] | Clinical: Failed to slow disease progression.[3] Associated with worsening of clinical measures of cognition.[3] |
| Reported Side Effects | Preclinical: Data not available in humans. The high selectivity for APP over Notch was intended to minimize Notch-related side effects.[2] | Clinical: Increased incidence of skin cancer, infections, gastrointestinal issues, and weight loss.[3][5][6] Worsening of cognitive and functional abilities.[3][6] |
Mechanism of Action: A Shared Target, A Different Approach
Both this compound and Semagacestat are designed to inhibit γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[3] However, their selectivity for this target and its various substrates differs significantly.
Semagacestat is a non-selective inhibitor of γ-secretase.[4] This lack of specificity means that in addition to APP, it also blocks the processing of other substrates, most notably the Notch receptor.[4] Notch signaling is crucial for various cellular processes, and its inhibition is believed to be responsible for many of the adverse effects observed with Semagacestat.[7]
In contrast, ELN318463 was developed as an APP-selective γ-secretase inhibitor.[3][4] Preclinical studies have shown that it is 75 to 120 times more selective for inhibiting Aβ production compared to Notch signaling.[1][2] This selectivity was a key design feature aimed at improving the safety profile compared to non-selective inhibitors like Semagacestat. Furthermore, ELN318463 demonstrates a 51-fold higher selectivity for γ-secretase complexes containing presenilin-1 (PS1) over those with presenilin-2 (PS2).[3][4]
Figure 1. Simplified signaling pathway illustrating the action of Semagacestat and ELN318463 on γ-secretase.
Efficacy: A Preclinical Promise vs. Clinical Disappointment
The evaluation of efficacy for these two compounds is marked by a stark contrast in the available data.
This compound: Preclinical Evidence
The efficacy of ELN318463 has only been assessed in preclinical animal models. Studies in both wild-type and PDAPP transgenic mice (an Alzheimer's disease model) demonstrated that oral administration of ELN318463 led to an acute reduction in brain Aβ levels.[1][3] However, one study noted a discordant efficacy in reducing brain Aβ between the PDAPP and wild-type FVB mouse strains, suggesting that the genetic background of the animal model could influence the inhibitor's potency.[1][2] There is no publicly available data on the cognitive effects of ELN318463 in these animal models, nor has it been tested in humans.
Semagacestat: Clinical Trial Outcomes
Semagacestat progressed to large-scale Phase III clinical trials, known as the IDENTITY trials.[3] These trials were ultimately terminated due to a lack of efficacy and safety concerns.[3] The interim analysis of the IDENTITY trials revealed that, compared to placebo, Semagacestat not only failed to slow cognitive decline but was associated with a worsening of cognitive and functional abilities.[3][6]
| Efficacy Endpoint | Semagacestat (100 mg) vs. Placebo (Mean Change from Baseline at Week 76) | Semagacestat (140 mg) vs. Placebo (Mean Change from Baseline at Week 76) |
| ADAS-cog Score (Worsening) | 7.5 vs. 6.4 (p=0.15) | 7.8 vs. 6.4 (p=0.07) |
| ADCS-ADL Score (Worsening) | -10.5 vs. -9.0 (p=0.14) | -12.6 vs. -9.0 (p<0.001) |
Data from the terminated Phase III IDENTITY trial.[6]
Side Effects: The Critical Role of Selectivity
The differing selectivity profiles of ELN318463 and Semagacestat have significant implications for their potential side effects.
This compound: A Theoretical Advantage
As ELN318463 has not been tested in humans, its side effect profile remains unknown. However, its high selectivity for inhibiting Aβ production over Notch signaling was a deliberate strategy to avoid the mechanism-based toxicities associated with non-selective γ-secretase inhibitors.[2] It was hypothesized that this selectivity would lead to a better safety and tolerability profile.
Semagacestat: A Clinically Documented Profile
The clinical development of Semagacestat was halted due to an unfavorable risk-benefit profile.[5] The most significant adverse events observed in the Phase III trials included:
-
Increased incidence of skin cancer: This is a known potential consequence of Notch inhibition.[3][6]
-
Infections: Also linked to the disruption of Notch signaling, which plays a role in immune cell development.[6]
-
Gastrointestinal side effects: Including diarrhea and nausea.[5]
-
Weight loss [6]
Experimental Protocols
Detailed experimental protocols for ELN318463 are not publicly available. However, the methodologies used to evaluate Semagacestat are well-documented and provide a framework for assessing γ-secretase inhibitors.
In Vitro γ-Secretase Inhibition Assay (Hypothetical for ELN318463, based on Semagacestat methods)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the γ-secretase inhibitor (e.g., this compound or Semagacestat) for a specified period (e.g., 24 hours).
-
Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Aβ inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Brain Aβ Reduction in a Transgenic Mouse Model (Hypothetical for ELN318463, based on Semagacestat methods)
-
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP, are used.
-
Compound Administration: The γ-secretase inhibitor is administered orally at various doses.
-
Brain Tissue Collection: At a specified time point after dosing, the mice are euthanized, and their brains are harvested.
-
Aβ Extraction and Quantification: The brain tissue is homogenized, and Aβ peptides are extracted. The levels of Aβ40 and Aβ42 are then measured by ELISA.
-
Data Analysis: The percentage reduction in brain Aβ levels is calculated for each dose group compared to a vehicle-treated control group.
Figure 2. A generalized experimental workflow for the preclinical evaluation of γ-secretase inhibitors.
Conclusion
The comparison between this compound and Semagacestat highlights a critical evolution in the development of γ-secretase inhibitors for Alzheimer's disease. Semagacestat, as a non-selective inhibitor, demonstrated the potential perils of targeting γ-secretase broadly, with its clinical failure underscoring the importance of on-target and off-target toxicities. This compound represents a more refined, second-generation approach, with its selectivity for APP over Notch offering a potential solution to the safety issues that plagued earlier inhibitors.
However, without clinical data for ELN318463, its therapeutic potential remains purely theoretical. The discordant preclinical efficacy data also raises questions that would need to be addressed in further studies. The story of these two compounds serves as a valuable lesson for drug developers: while a clear mechanistic hypothesis is a strong starting point, the complexities of in vivo pharmacology and the imperative of clinical safety and efficacy are the ultimate determinants of a drug's success or failure. Future research in this area will likely focus on even more nuanced approaches, such as γ-secretase modulators, that aim to shift Aβ production towards shorter, less amyloidogenic forms without completely inhibiting the enzyme's activity.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two γ-Secretase Inhibitors: A Comparative Analysis of ELN318463 Racemate and Semagacestat
For researchers, scientists, and drug development professionals, the quest for a disease-modifying therapy for Alzheimer's disease has been fraught with challenges. The amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of the disease, has led to the development of numerous therapeutic agents targeting Aβ production. Among these, γ-secretase inhibitors have been a key area of focus. This guide provides a detailed comparison of two such inhibitors: the preclinical candidate ELN318463 racemate and the clinically tested Semagacestat.
This comparative guide delves into the efficacy and side effect profiles of this compound and Semagacestat, supported by available experimental data. While Semagacestat underwent extensive clinical evaluation, providing a wealth of data on its performance in humans, information on this compound is limited to preclinical findings. This guide aims to provide an objective comparison based on the available scientific literature.
At a Glance: Key Differences
| Feature | This compound | Semagacestat (LY-450139) |
| Development Stage | Preclinical | Phase III Clinical Trials (Terminated) |
| Selectivity | APP-selective; 75- to 120-fold selectivity for Aβ production over Notch signaling.[1][2] 51-fold more selective for Presenilin-1 (PS1) over Presenilin-2 (PS2).[3][4] | Non-selective; inhibits cleavage of multiple γ-secretase substrates, including Notch.[4] |
| Reported Efficacy | Preclinical: Demonstrated acute reduction of brain Aβ in mouse models.[1][3] | Clinical: Failed to slow disease progression.[3] Associated with worsening of clinical measures of cognition.[3] |
| Reported Side Effects | Preclinical: Data not available in humans. The high selectivity for APP over Notch was intended to minimize Notch-related side effects.[2] | Clinical: Increased incidence of skin cancer, infections, gastrointestinal issues, and weight loss.[3][5][6] Worsening of cognitive and functional abilities.[3][6] |
Mechanism of Action: A Shared Target, A Different Approach
Both this compound and Semagacestat are designed to inhibit γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[3] However, their selectivity for this target and its various substrates differs significantly.
Semagacestat is a non-selective inhibitor of γ-secretase.[4] This lack of specificity means that in addition to APP, it also blocks the processing of other substrates, most notably the Notch receptor.[4] Notch signaling is crucial for various cellular processes, and its inhibition is believed to be responsible for many of the adverse effects observed with Semagacestat.[7]
In contrast, ELN318463 was developed as an APP-selective γ-secretase inhibitor.[3][4] Preclinical studies have shown that it is 75 to 120 times more selective for inhibiting Aβ production compared to Notch signaling.[1][2] This selectivity was a key design feature aimed at improving the safety profile compared to non-selective inhibitors like Semagacestat. Furthermore, ELN318463 demonstrates a 51-fold higher selectivity for γ-secretase complexes containing presenilin-1 (PS1) over those with presenilin-2 (PS2).[3][4]
Figure 1. Simplified signaling pathway illustrating the action of Semagacestat and ELN318463 on γ-secretase.
Efficacy: A Preclinical Promise vs. Clinical Disappointment
The evaluation of efficacy for these two compounds is marked by a stark contrast in the available data.
This compound: Preclinical Evidence
The efficacy of ELN318463 has only been assessed in preclinical animal models. Studies in both wild-type and PDAPP transgenic mice (an Alzheimer's disease model) demonstrated that oral administration of ELN318463 led to an acute reduction in brain Aβ levels.[1][3] However, one study noted a discordant efficacy in reducing brain Aβ between the PDAPP and wild-type FVB mouse strains, suggesting that the genetic background of the animal model could influence the inhibitor's potency.[1][2] There is no publicly available data on the cognitive effects of ELN318463 in these animal models, nor has it been tested in humans.
Semagacestat: Clinical Trial Outcomes
Semagacestat progressed to large-scale Phase III clinical trials, known as the IDENTITY trials.[3] These trials were ultimately terminated due to a lack of efficacy and safety concerns.[3] The interim analysis of the IDENTITY trials revealed that, compared to placebo, Semagacestat not only failed to slow cognitive decline but was associated with a worsening of cognitive and functional abilities.[3][6]
| Efficacy Endpoint | Semagacestat (100 mg) vs. Placebo (Mean Change from Baseline at Week 76) | Semagacestat (140 mg) vs. Placebo (Mean Change from Baseline at Week 76) |
| ADAS-cog Score (Worsening) | 7.5 vs. 6.4 (p=0.15) | 7.8 vs. 6.4 (p=0.07) |
| ADCS-ADL Score (Worsening) | -10.5 vs. -9.0 (p=0.14) | -12.6 vs. -9.0 (p<0.001) |
Data from the terminated Phase III IDENTITY trial.[6]
Side Effects: The Critical Role of Selectivity
The differing selectivity profiles of ELN318463 and Semagacestat have significant implications for their potential side effects.
This compound: A Theoretical Advantage
As ELN318463 has not been tested in humans, its side effect profile remains unknown. However, its high selectivity for inhibiting Aβ production over Notch signaling was a deliberate strategy to avoid the mechanism-based toxicities associated with non-selective γ-secretase inhibitors.[2] It was hypothesized that this selectivity would lead to a better safety and tolerability profile.
Semagacestat: A Clinically Documented Profile
The clinical development of Semagacestat was halted due to an unfavorable risk-benefit profile.[5] The most significant adverse events observed in the Phase III trials included:
-
Increased incidence of skin cancer: This is a known potential consequence of Notch inhibition.[3][6]
-
Infections: Also linked to the disruption of Notch signaling, which plays a role in immune cell development.[6]
-
Gastrointestinal side effects: Including diarrhea and nausea.[5]
-
Weight loss [6]
Experimental Protocols
Detailed experimental protocols for ELN318463 are not publicly available. However, the methodologies used to evaluate Semagacestat are well-documented and provide a framework for assessing γ-secretase inhibitors.
In Vitro γ-Secretase Inhibition Assay (Hypothetical for ELN318463, based on Semagacestat methods)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the γ-secretase inhibitor (e.g., this compound or Semagacestat) for a specified period (e.g., 24 hours).
-
Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Aβ inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Brain Aβ Reduction in a Transgenic Mouse Model (Hypothetical for ELN318463, based on Semagacestat methods)
-
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP, are used.
-
Compound Administration: The γ-secretase inhibitor is administered orally at various doses.
-
Brain Tissue Collection: At a specified time point after dosing, the mice are euthanized, and their brains are harvested.
-
Aβ Extraction and Quantification: The brain tissue is homogenized, and Aβ peptides are extracted. The levels of Aβ40 and Aβ42 are then measured by ELISA.
-
Data Analysis: The percentage reduction in brain Aβ levels is calculated for each dose group compared to a vehicle-treated control group.
Figure 2. A generalized experimental workflow for the preclinical evaluation of γ-secretase inhibitors.
Conclusion
The comparison between this compound and Semagacestat highlights a critical evolution in the development of γ-secretase inhibitors for Alzheimer's disease. Semagacestat, as a non-selective inhibitor, demonstrated the potential perils of targeting γ-secretase broadly, with its clinical failure underscoring the importance of on-target and off-target toxicities. This compound represents a more refined, second-generation approach, with its selectivity for APP over Notch offering a potential solution to the safety issues that plagued earlier inhibitors.
However, without clinical data for ELN318463, its therapeutic potential remains purely theoretical. The discordant preclinical efficacy data also raises questions that would need to be addressed in further studies. The story of these two compounds serves as a valuable lesson for drug developers: while a clear mechanistic hypothesis is a strong starting point, the complexities of in vivo pharmacology and the imperative of clinical safety and efficacy are the ultimate determinants of a drug's success or failure. Future research in this area will likely focus on even more nuanced approaches, such as γ-secretase modulators, that aim to shift Aβ production towards shorter, less amyloidogenic forms without completely inhibiting the enzyme's activity.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aβ-Targeted Therapies in PDAPP Mice: AN-1792 (Aβ Immunotherapy) vs. Ibuprofen (NSAID)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct therapeutic strategies for Alzheimer's disease (AD), active immunization with AN-1792 (a synthetic Aβ peptide) and treatment with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), as validated in transgenic mouse models of AD. The data presented here is derived from key preclinical studies and aims to offer a clear comparison of their efficacy in mitigating hallmark AD pathologies.
Performance Comparison: AN-1792 vs. Ibuprofen
The following tables summarize the quantitative outcomes of AN-1792 and ibuprofen treatment on amyloid plaque pathology, neuroinflammation, and cognitive function in transgenic mice expressing mutant human amyloid precursor protein (APP), which recapitulate key aspects of AD pathology.
Table 1: Effects on Amyloid-β Pathology
| Parameter | AN-1792 (in PDAPP Mice) | Ibuprofen (in Tg2576 Mice) |
| Aβ Plaque Burden | Near complete prevention of β-amyloid deposits in young, treated mice.[1] | Significant diminution in the number and total area of β-amyloid deposits.[2][3] |
| Insoluble Aβ Levels | Markedly reduced Aβ deposition in older, treated mice.[1] | Significantly decreased SDS-insoluble Aβ.[2] |
| Soluble Aβ Levels | Not explicitly quantified in the initial study. | Significant reduction in soluble Aβ, particularly Aβ42.[4] |
Table 2: Effects on Neuroinflammation and Neuropathology
| Parameter | AN-1792 (in PDAPP Mice) | Ibuprofen (in Tg2576 Mice) |
| Astrogliosis | Prevented development in young, treated mice and reduced in older, treated mice.[1] | 20% decrease in Glial Fibrillary Acidic Protein (GFAP) levels.[3] |
| Microgliosis | Not explicitly quantified in the initial study. | Decreased percentage area of anti-phosphotyrosine-labeled microglia per plaque.[2] |
| Neuritic Dystrophy | Prevented development in young, treated mice and reduced in older, treated mice.[1] | Decreased numbers of ubiquitin-labeled dystrophic neurites.[2] |
| Interleukin-1β (IL-1β) | Not explicitly quantified. | 64.7% decrease in brain IL-1β levels.[3] |
Table 3: Effects on Cognitive Function
| Parameter | AN-1792 (in TgCRND8 Mice) | Ibuprofen (in APPsw Mice) |
| Spatial Learning & Memory | Reduced behavioral impairment in a spatial navigation task (Morris Water Maze).[5] | Restored open-field behavior to levels similar to non-transgenic mice.[4] |
| Working Memory | Protected against age-related deficits in the radial-arm water maze.[6] | No specific data on working memory available from the cited study. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vivo validation of AD therapies in mouse models.
Figure 1. The Amyloid Cascade Hypothesis.
Figure 2. In Vivo Validation Workflow.
Experimental Protocols
AN-1792 (Aβ Immunization) in PDAPP Mice
-
Animal Model: Heterozygous PDAPP transgenic mice overexpressing a mutant human APP gene (V717F).[1]
-
Preventative Treatment Regimen:
-
Therapeutic Treatment Regimen:
-
Cognitive Assessment (in TgCRND8 mice):
-
Morris Water Maze: Mice were trained to find a hidden platform in a pool of water. Parameters measured included the time (latency) to find the platform and the path length.[5]
-
-
Pathological Assessment:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify plaque burden. Astrogliosis was assessed by staining for Glial Fibrillary Acidic Protein (GFAP), and dystrophic neurites were identified by ubiquitin staining.[1]
-
Ibuprofen Treatment in Transgenic AD Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPsw).[2][3]
-
Treatment Regimen:
-
Biochemical Analysis:
-
Aβ ELISA: Brain tissue was homogenized and subjected to a multi-step extraction process to separate soluble and insoluble Aβ fractions.[9] The levels of Aβ40 and Aβ42 in these fractions were then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[10][11][12][13]
-
IL-1β ELISA: Brain homogenates were analyzed for levels of the pro-inflammatory cytokine IL-1β using a specific ELISA kit.[3]
-
-
Histological Analysis:
-
Behavioral Assessment (in APPsw mice):
-
Open Field Test: The locomotor activity and exploratory behavior of the mice were monitored in an open field arena.[4]
-
This guide highlights the distinct yet effective mechanisms of Aβ immunotherapy and NSAID treatment in preclinical models of Alzheimer's disease. While AN-1792 directly targets the removal of Aβ plaques, ibuprofen appears to exert its beneficial effects through a combination of anti-inflammatory actions and modulation of Aβ pathology. These findings underscore the potential of multifaceted therapeutic approaches for this complex neurodegenerative disorder.
References
- 1. Immunization with amyloid-beta attenuates Alzheimer-disease-like pathology in the PDAPP mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Ibuprofen effects on Alzheimer pathology and open field activity in APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A beta peptide immunization reduces behavioural impairment and plaques in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A beta peptide vaccination prevents memory loss in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active β-Amyloid Immunization Restores Spatial Learning in PDAPP Mice Displaying Very Low Levels of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ibuprofen on Cognition and NMDA Receptor Subunit Expression Across Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 12. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aβ-Targeted Therapies in PDAPP Mice: AN-1792 (Aβ Immunotherapy) vs. Ibuprofen (NSAID)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct therapeutic strategies for Alzheimer's disease (AD), active immunization with AN-1792 (a synthetic Aβ peptide) and treatment with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, as validated in transgenic mouse models of AD. The data presented here is derived from key preclinical studies and aims to offer a clear comparison of their efficacy in mitigating hallmark AD pathologies.
Performance Comparison: AN-1792 vs. Ibuprofen
The following tables summarize the quantitative outcomes of AN-1792 and ibuprofen treatment on amyloid plaque pathology, neuroinflammation, and cognitive function in transgenic mice expressing mutant human amyloid precursor protein (APP), which recapitulate key aspects of AD pathology.
Table 1: Effects on Amyloid-β Pathology
| Parameter | AN-1792 (in PDAPP Mice) | Ibuprofen (in Tg2576 Mice) |
| Aβ Plaque Burden | Near complete prevention of β-amyloid deposits in young, treated mice.[1] | Significant diminution in the number and total area of β-amyloid deposits.[2][3] |
| Insoluble Aβ Levels | Markedly reduced Aβ deposition in older, treated mice.[1] | Significantly decreased SDS-insoluble Aβ.[2] |
| Soluble Aβ Levels | Not explicitly quantified in the initial study. | Significant reduction in soluble Aβ, particularly Aβ42.[4] |
Table 2: Effects on Neuroinflammation and Neuropathology
| Parameter | AN-1792 (in PDAPP Mice) | Ibuprofen (in Tg2576 Mice) |
| Astrogliosis | Prevented development in young, treated mice and reduced in older, treated mice.[1] | 20% decrease in Glial Fibrillary Acidic Protein (GFAP) levels.[3] |
| Microgliosis | Not explicitly quantified in the initial study. | Decreased percentage area of anti-phosphotyrosine-labeled microglia per plaque.[2] |
| Neuritic Dystrophy | Prevented development in young, treated mice and reduced in older, treated mice.[1] | Decreased numbers of ubiquitin-labeled dystrophic neurites.[2] |
| Interleukin-1β (IL-1β) | Not explicitly quantified. | 64.7% decrease in brain IL-1β levels.[3] |
Table 3: Effects on Cognitive Function
| Parameter | AN-1792 (in TgCRND8 Mice) | Ibuprofen (in APPsw Mice) |
| Spatial Learning & Memory | Reduced behavioral impairment in a spatial navigation task (Morris Water Maze).[5] | Restored open-field behavior to levels similar to non-transgenic mice.[4] |
| Working Memory | Protected against age-related deficits in the radial-arm water maze.[6] | No specific data on working memory available from the cited study. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vivo validation of AD therapies in mouse models.
Figure 1. The Amyloid Cascade Hypothesis.
Figure 2. In Vivo Validation Workflow.
Experimental Protocols
AN-1792 (Aβ Immunization) in PDAPP Mice
-
Animal Model: Heterozygous PDAPP transgenic mice overexpressing a mutant human APP gene (V717F).[1]
-
Preventative Treatment Regimen:
-
Therapeutic Treatment Regimen:
-
Cognitive Assessment (in TgCRND8 mice):
-
Morris Water Maze: Mice were trained to find a hidden platform in a pool of water. Parameters measured included the time (latency) to find the platform and the path length.[5]
-
-
Pathological Assessment:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify plaque burden. Astrogliosis was assessed by staining for Glial Fibrillary Acidic Protein (GFAP), and dystrophic neurites were identified by ubiquitin staining.[1]
-
Ibuprofen Treatment in Transgenic AD Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPsw).[2][3]
-
Treatment Regimen:
-
Biochemical Analysis:
-
Aβ ELISA: Brain tissue was homogenized and subjected to a multi-step extraction process to separate soluble and insoluble Aβ fractions.[9] The levels of Aβ40 and Aβ42 in these fractions were then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[10][11][12][13]
-
IL-1β ELISA: Brain homogenates were analyzed for levels of the pro-inflammatory cytokine IL-1β using a specific ELISA kit.[3]
-
-
Histological Analysis:
-
Behavioral Assessment (in APPsw mice):
-
Open Field Test: The locomotor activity and exploratory behavior of the mice were monitored in an open field arena.[4]
-
This guide highlights the distinct yet effective mechanisms of Aβ immunotherapy and NSAID treatment in preclinical models of Alzheimer's disease. While AN-1792 directly targets the removal of Aβ plaques, ibuprofen appears to exert its beneficial effects through a combination of anti-inflammatory actions and modulation of Aβ pathology. These findings underscore the potential of multifaceted therapeutic approaches for this complex neurodegenerative disorder.
References
- 1. Immunization with amyloid-beta attenuates Alzheimer-disease-like pathology in the PDAPP mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Ibuprofen effects on Alzheimer pathology and open field activity in APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A beta peptide immunization reduces behavioural impairment and plaques in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A beta peptide vaccination prevents memory loss in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active β-Amyloid Immunization Restores Spatial Learning in PDAPP Mice Displaying Very Low Levels of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ibuprofen on Cognition and NMDA Receptor Subunit Expression Across Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 12. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELN318463 Racemate's Selectivity for APP over Notch
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase modulator (GSM) ELN318463 racemate, focusing on its selectivity for the Amyloid Precursor Protein (APP) over Notch. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to offer a comprehensive assessment for research and drug development applications.
Quantitative Selectivity of Gamma-Secretase Modulators
The selectivity of gamma-secretase modulators and inhibitors is a critical parameter in the development of therapeutics for Alzheimer's disease. The goal is to inhibit the production of amyloid-beta (Aβ) peptides from APP without disrupting the essential Notch signaling pathway, which can lead to significant side effects. The table below summarizes the in vitro selectivity of this compound in comparison to other notable gamma-secretase inhibitors.
| Compound | Target | IC50 / EC50 (nM) | Selectivity for Aβ over Notch (Fold) | Reference |
| This compound | Aβ Production | N/A | 75 - 120 | Basi et al., 2010 |
| Notch Signaling | N/A | |||
| ELN475516 | Aβ Production | N/A | 82 | Basi et al., 2010 |
| Notch Signaling | N/A | |||
| Begacestat (GSI-953) | Aβ Production | ~15 | ~16 | Martone et al., 2009 |
| Notch Signaling | ~240 | |||
| Avagacestat (BMS-708163) | Aβ40 Production | 0.29 | ~193 | Gillman et al., 2010; Tong et al., 2012 |
| Notch Signaling | 56 | |||
| Semagacestat (LY-450139) | Aβ42 Production | 10.9 | ~1.3 | Lanz et al., 2006 |
| Notch Signaling | 14.1 |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used. The fold selectivity is often a more consistent measure for comparison across studies.
Experimental Protocols
The assessment of a compound's selectivity for APP over Notch processing relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments commonly cited in the field.
Cell-Based Luciferase Reporter Gene Assay for APP and Notch Cleavage
This assay provides a quantitative measure of γ-secretase-mediated cleavage of APP and Notch substrates.
Objective: To determine the potency and selectivity of a test compound by measuring its effect on the cleavage of APP- and Notch-derived substrates linked to a luciferase reporter system.
Materials:
-
HEK293 cells stably co-transfected with:
-
A Gal4-driven firefly luciferase reporter gene.
-
Either a Gal4-VP16-tagged C-terminal fragment of APP (C99) or a Gal4-VP16-tagged NotchΔE (a γ-secretase-dependent form of Notch).
-
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., ELN318463) and control inhibitors (e.g., DAPT, a potent γ-secretase inhibitor).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected HEK293 cells into 96-well plates at a density of 20,000 to 40,000 cells per well and incubate overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., DAPT).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: The luciferase signal is proportional to the extent of APP or Notch cleavage. Plot the luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for inhibition of each pathway. The selectivity is calculated as the ratio of the IC50 for Notch inhibition to the IC50 for APP (Aβ) inhibition.
SUP-T1 Cell Line Assay for Simultaneous Measurement of Aβ and NICD
The SUP-T1 human T-cell lymphoma cell line endogenously expresses both APP and a truncated form of Notch that is a direct substrate for γ-secretase. This allows for the simultaneous assessment of a compound's effect on both pathways in a single cell type.
Objective: To simultaneously measure the inhibition of endogenous Aβ production and Notch Intracellular Domain (NICD) generation in a single cell line.
Materials:
-
SUP-T1 cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test compounds and controls.
-
ELISA kits for human Aβ40 and Aβ42.
-
Western blot reagents and antibodies specific for the Notch Intracellular Domain (NICD).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Treatment: Culture SUP-T1 cells in suspension. Seed the cells at a desired density and treat with a range of concentrations of the test compound for 24 hours.
-
Sample Collection:
-
Conditioned Media: Centrifuge the cell suspension and collect the supernatant (conditioned media) for Aβ ELISA analysis.
-
Cell Lysate: Wash the cell pellet with PBS and lyse the cells to prepare protein extracts for Western blot analysis.
-
-
Aβ Quantification (ELISA): Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
NICD Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the C-terminus of Notch1 to detect the NICD fragment.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity for NICD and normalize to a loading control (e.g., β-actin).
-
-
Data Analysis: Determine the IC50 values for the reduction of Aβ peptides and the reduction of the NICD signal. The ratio of these IC50 values provides the selectivity of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental logic, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Canonical Notch Signaling Pathway.
Caption: Workflow for Assessing Selectivity.
A Comparative Analysis of ELN318463 Racemate's Selectivity for APP over Notch
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase modulator (GSM) ELN318463 racemate, focusing on its selectivity for the Amyloid Precursor Protein (APP) over Notch. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to offer a comprehensive assessment for research and drug development applications.
Quantitative Selectivity of Gamma-Secretase Modulators
The selectivity of gamma-secretase modulators and inhibitors is a critical parameter in the development of therapeutics for Alzheimer's disease. The goal is to inhibit the production of amyloid-beta (Aβ) peptides from APP without disrupting the essential Notch signaling pathway, which can lead to significant side effects. The table below summarizes the in vitro selectivity of this compound in comparison to other notable gamma-secretase inhibitors.
| Compound | Target | IC50 / EC50 (nM) | Selectivity for Aβ over Notch (Fold) | Reference |
| This compound | Aβ Production | N/A | 75 - 120 | Basi et al., 2010 |
| Notch Signaling | N/A | |||
| ELN475516 | Aβ Production | N/A | 82 | Basi et al., 2010 |
| Notch Signaling | N/A | |||
| Begacestat (GSI-953) | Aβ Production | ~15 | ~16 | Martone et al., 2009 |
| Notch Signaling | ~240 | |||
| Avagacestat (BMS-708163) | Aβ40 Production | 0.29 | ~193 | Gillman et al., 2010; Tong et al., 2012 |
| Notch Signaling | 56 | |||
| Semagacestat (LY-450139) | Aβ42 Production | 10.9 | ~1.3 | Lanz et al., 2006 |
| Notch Signaling | 14.1 |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used. The fold selectivity is often a more consistent measure for comparison across studies.
Experimental Protocols
The assessment of a compound's selectivity for APP over Notch processing relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments commonly cited in the field.
Cell-Based Luciferase Reporter Gene Assay for APP and Notch Cleavage
This assay provides a quantitative measure of γ-secretase-mediated cleavage of APP and Notch substrates.
Objective: To determine the potency and selectivity of a test compound by measuring its effect on the cleavage of APP- and Notch-derived substrates linked to a luciferase reporter system.
Materials:
-
HEK293 cells stably co-transfected with:
-
A Gal4-driven firefly luciferase reporter gene.
-
Either a Gal4-VP16-tagged C-terminal fragment of APP (C99) or a Gal4-VP16-tagged NotchΔE (a γ-secretase-dependent form of Notch).
-
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., ELN318463) and control inhibitors (e.g., DAPT, a potent γ-secretase inhibitor).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected HEK293 cells into 96-well plates at a density of 20,000 to 40,000 cells per well and incubate overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., DAPT).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: The luciferase signal is proportional to the extent of APP or Notch cleavage. Plot the luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for inhibition of each pathway. The selectivity is calculated as the ratio of the IC50 for Notch inhibition to the IC50 for APP (Aβ) inhibition.
SUP-T1 Cell Line Assay for Simultaneous Measurement of Aβ and NICD
The SUP-T1 human T-cell lymphoma cell line endogenously expresses both APP and a truncated form of Notch that is a direct substrate for γ-secretase. This allows for the simultaneous assessment of a compound's effect on both pathways in a single cell type.
Objective: To simultaneously measure the inhibition of endogenous Aβ production and Notch Intracellular Domain (NICD) generation in a single cell line.
Materials:
-
SUP-T1 cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test compounds and controls.
-
ELISA kits for human Aβ40 and Aβ42.
-
Western blot reagents and antibodies specific for the Notch Intracellular Domain (NICD).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Treatment: Culture SUP-T1 cells in suspension. Seed the cells at a desired density and treat with a range of concentrations of the test compound for 24 hours.
-
Sample Collection:
-
Conditioned Media: Centrifuge the cell suspension and collect the supernatant (conditioned media) for Aβ ELISA analysis.
-
Cell Lysate: Wash the cell pellet with PBS and lyse the cells to prepare protein extracts for Western blot analysis.
-
-
Aβ Quantification (ELISA): Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
NICD Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the C-terminus of Notch1 to detect the NICD fragment.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity for NICD and normalize to a loading control (e.g., β-actin).
-
-
Data Analysis: Determine the IC50 values for the reduction of Aβ peptides and the reduction of the NICD signal. The ratio of these IC50 values provides the selectivity of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental logic, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Canonical Notch Signaling Pathway.
Caption: Workflow for Assessing Selectivity.
A Comparative Guide to Gamma-Secretase Inhibitor Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of γ-Secretase Inhibitor Efficacy
In the landscape of targeted therapeutics, particularly in oncology and neurodegenerative diseases, γ-secretase inhibitors (GSIs) represent a pivotal class of molecules. Their mechanism of action, centered on the inhibition of the γ-secretase complex, modulates critical signaling pathways, most notably the Notch signaling cascade. However, the cellular context, including the specific cell line and its inherent molecular characteristics, can significantly influence the efficacy of these inhibitors. This guide provides a comparative analysis of the activity of various GSIs across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
While specific cross-validation data for ELN318463 racemate is not extensively available in the public domain, this guide leverages data from well-characterized GSIs to illustrate the principles of differential activity and provide a framework for evaluating novel compounds.
The γ-Secretase-Notch Signaling Axis: A Prime Therapeutic Target
The γ-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several type-I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors (NOTCH1-4). The cleavage of Notch receptors is a critical step in the activation of the Notch signaling pathway, which is integral to cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of cancers.
GSIs function by blocking this proteolytic activity, thereby preventing the release of the Notch Intracellular Domain (NICD). The NICD, upon translocation to the nucleus, acts as a transcriptional co-activator for genes that drive tumorigenesis. By inhibiting this process, GSIs can effectively attenuate pro-cancerous signaling.
Caption: Simplified Notch Signaling Pathway and GSI Inhibition.
Comparative Activity of γ-Secretase Inhibitors
The potency of a GSI can vary significantly depending on the specific inhibitor and the cell line being tested. This variability can be attributed to factors such as the expression levels of different γ-secretase subunits (e.g., Presenilin-1 vs. Presenilin-2) and the activation status of the Notch pathway in a given cell type.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-known GSIs across different cell lines, demonstrating the compound- and cell-type-specific nature of their activity.
Table 1: Comparative IC50 Values of Various GSIs Against NOTCH Receptors in H4 Cells
| Compound | NOTCH1 IC50 (nM) | NOTCH2 IC50 (nM) | NOTCH3 IC50 (nM) | NOTCH4 IC50 (nM) |
| BMS-906024 | 0.58 | 0.29 | 1.14 | 0.58 |
| MK-0752 | 55 | - | - | - |
| PF-3084014 | 13.3 (HPB-ALL cells) | - | - | - |
| RO4929097 | Low nM | Low nM | Low nM | Low nM |
| Semagacestat | 14.1 | - | - | - |
| DAPT | - | - | - | - |
Data compiled from publicly available research.[1][2] Note: Some values were reported in specific cancer cell lines as indicated.
Table 2: IC50 Values of Semagacestat and DAPT in Different Cell-Based Assays
| Compound | Cell Line | Assay Target | IC50 (nM) |
| Semagacestat | H4 (human glioma) | Aβ42 secretion | 10.9 |
| Semagacestat | H4 (human glioma) | Aβ40 secretion | 12.1 |
| Semagacestat | H4 (human glioma) | Aβ38 secretion | 12.0 |
| Semagacestat | Murine cortical neurons | Aβ40 secretion | 111 |
| DAPT | OVCAR-3 (ovarian cancer) | Cell Proliferation | 160 |
Data compiled from publicly available research.[3][4]
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments used to assess the activity of GSIs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GSI in culture medium. Remove the existing medium from the wells and add 100 µL of the GSI dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the GSI concentration to determine the IC50 value.
Western Blot Analysis of Notch Signaling
Western blotting is used to detect the levels of specific proteins involved in the Notch signaling pathway, such as the cleaved (active) form of Notch1 (NICD) and its downstream target Hes1.
Protocol:
-
Cell Lysis: After treatment with the GSI for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved Notch1, anti-Hes1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Caption: General Experimental Workflow for GSI Evaluation.
Comparison with Alternatives and Concluding Remarks
The data presented highlights that while GSIs share a common mechanism of action, their biological activity is not uniform across different cellular contexts. The choice of a GSI for a particular therapeutic application should be guided by empirical testing in relevant cell line models.
Key Considerations for Comparative Studies:
-
Cell Line Selection: Utilize a diverse panel of cell lines that represent the target disease and exhibit varying levels of Notch pathway activation and presenilin expression.
-
Assay Standardization: Employ consistent and well-validated protocols for all experimental readouts to ensure data comparability.
-
Multi-faceted Analysis: Evaluate not only the impact on cell viability but also the specific effects on the target signaling pathway and downstream cellular processes.
References
- 1. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gamma-Secretase Inhibitor Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of γ-Secretase Inhibitor Efficacy
In the landscape of targeted therapeutics, particularly in oncology and neurodegenerative diseases, γ-secretase inhibitors (GSIs) represent a pivotal class of molecules. Their mechanism of action, centered on the inhibition of the γ-secretase complex, modulates critical signaling pathways, most notably the Notch signaling cascade. However, the cellular context, including the specific cell line and its inherent molecular characteristics, can significantly influence the efficacy of these inhibitors. This guide provides a comparative analysis of the activity of various GSIs across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
While specific cross-validation data for ELN318463 racemate is not extensively available in the public domain, this guide leverages data from well-characterized GSIs to illustrate the principles of differential activity and provide a framework for evaluating novel compounds.
The γ-Secretase-Notch Signaling Axis: A Prime Therapeutic Target
The γ-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several type-I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors (NOTCH1-4). The cleavage of Notch receptors is a critical step in the activation of the Notch signaling pathway, which is integral to cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of cancers.
GSIs function by blocking this proteolytic activity, thereby preventing the release of the Notch Intracellular Domain (NICD). The NICD, upon translocation to the nucleus, acts as a transcriptional co-activator for genes that drive tumorigenesis. By inhibiting this process, GSIs can effectively attenuate pro-cancerous signaling.
Caption: Simplified Notch Signaling Pathway and GSI Inhibition.
Comparative Activity of γ-Secretase Inhibitors
The potency of a GSI can vary significantly depending on the specific inhibitor and the cell line being tested. This variability can be attributed to factors such as the expression levels of different γ-secretase subunits (e.g., Presenilin-1 vs. Presenilin-2) and the activation status of the Notch pathway in a given cell type.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-known GSIs across different cell lines, demonstrating the compound- and cell-type-specific nature of their activity.
Table 1: Comparative IC50 Values of Various GSIs Against NOTCH Receptors in H4 Cells
| Compound | NOTCH1 IC50 (nM) | NOTCH2 IC50 (nM) | NOTCH3 IC50 (nM) | NOTCH4 IC50 (nM) |
| BMS-906024 | 0.58 | 0.29 | 1.14 | 0.58 |
| MK-0752 | 55 | - | - | - |
| PF-3084014 | 13.3 (HPB-ALL cells) | - | - | - |
| RO4929097 | Low nM | Low nM | Low nM | Low nM |
| Semagacestat | 14.1 | - | - | - |
| DAPT | - | - | - | - |
Data compiled from publicly available research.[1][2] Note: Some values were reported in specific cancer cell lines as indicated.
Table 2: IC50 Values of Semagacestat and DAPT in Different Cell-Based Assays
| Compound | Cell Line | Assay Target | IC50 (nM) |
| Semagacestat | H4 (human glioma) | Aβ42 secretion | 10.9 |
| Semagacestat | H4 (human glioma) | Aβ40 secretion | 12.1 |
| Semagacestat | H4 (human glioma) | Aβ38 secretion | 12.0 |
| Semagacestat | Murine cortical neurons | Aβ40 secretion | 111 |
| DAPT | OVCAR-3 (ovarian cancer) | Cell Proliferation | 160 |
Data compiled from publicly available research.[3][4]
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments used to assess the activity of GSIs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GSI in culture medium. Remove the existing medium from the wells and add 100 µL of the GSI dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the GSI concentration to determine the IC50 value.
Western Blot Analysis of Notch Signaling
Western blotting is used to detect the levels of specific proteins involved in the Notch signaling pathway, such as the cleaved (active) form of Notch1 (NICD) and its downstream target Hes1.
Protocol:
-
Cell Lysis: After treatment with the GSI for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved Notch1, anti-Hes1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Caption: General Experimental Workflow for GSI Evaluation.
Comparison with Alternatives and Concluding Remarks
The data presented highlights that while GSIs share a common mechanism of action, their biological activity is not uniform across different cellular contexts. The choice of a GSI for a particular therapeutic application should be guided by empirical testing in relevant cell line models.
Key Considerations for Comparative Studies:
-
Cell Line Selection: Utilize a diverse panel of cell lines that represent the target disease and exhibit varying levels of Notch pathway activation and presenilin expression.
-
Assay Standardization: Employ consistent and well-validated protocols for all experimental readouts to ensure data comparability.
-
Multi-faceted Analysis: Evaluate not only the impact on cell viability but also the specific effects on the target signaling pathway and downstream cellular processes.
References
- 1. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of ELN318463 Racemate and Its Enantiomers
A comprehensive search for public data on the in vitro activity of ELN318463 racemate and its corresponding enantiomers did not yield any specific results. Therefore, the following guide provides a generalized framework and illustrative examples of how such a comparison would be presented if the data were available.
The differential pharmacological activity of enantiomers is a critical aspect of drug development. A racemate, which is a 1:1 mixture of two enantiomers, may exhibit a pharmacological profile that is a composite of the activities of its individual stereoisomers. One enantiomer may be significantly more potent or have a different mode of action than the other. Understanding the in vitro activity of the racemate versus the purified enantiomers is essential for optimizing drug efficacy and minimizing potential off-target effects.
Quantitative Comparison of In Vitro Activity
This section would typically present a summary of the key in vitro data in a tabular format for ease of comparison. The table would highlight the activity of the racemate and each enantiomer against the intended biological target.
Table 1: Illustrative In Vitro Activity of a Hypothetical Compound
| Compound | Target/Assay | IC₅₀ (nM) | Notes |
| Racemic Compound | Kinase X | 50 | |
| (S)-Enantiomer | Kinase X | 10 | The (S)-enantiomer is 25-fold more potent than the (R)-enantiomer. |
| (R)-Enantiomer | Kinase X | 250 | |
| Racemic Compound | hERG Channel | >10,000 | No significant off-target activity observed. |
| (S)-Enantiomer | hERG Channel | >10,000 | No significant off-target activity observed. |
| (R)-Enantiomer | hERG Channel | >10,000 | No significant off-target activity observed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide a comprehensive description of the experimental procedures used to generate the in vitro data.
Example Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the test compounds against Kinase X was determined using a fluorescence-based assay. The assay was performed in 384-well plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, and 5 µM of a fluorescently labeled peptide substrate. The test compounds were serially diluted in DMSO and added to the reaction mixture, followed by the addition of the Kinase X enzyme. The reaction was incubated for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing 10 mM EDTA. The fluorescence intensity was measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.
Logical Relationship of Enantiomeric Activity
The following diagram illustrates the fundamental concept of a racemic mixture and the potential for its constituent enantiomers to exhibit different biological activities.
Comparative In Vitro Activity of ELN318463 Racemate and Its Enantiomers
A comprehensive search for public data on the in vitro activity of ELN318463 racemate and its corresponding enantiomers did not yield any specific results. Therefore, the following guide provides a generalized framework and illustrative examples of how such a comparison would be presented if the data were available.
The differential pharmacological activity of enantiomers is a critical aspect of drug development. A racemate, which is a 1:1 mixture of two enantiomers, may exhibit a pharmacological profile that is a composite of the activities of its individual stereoisomers. One enantiomer may be significantly more potent or have a different mode of action than the other. Understanding the in vitro activity of the racemate versus the purified enantiomers is essential for optimizing drug efficacy and minimizing potential off-target effects.
Quantitative Comparison of In Vitro Activity
This section would typically present a summary of the key in vitro data in a tabular format for ease of comparison. The table would highlight the activity of the racemate and each enantiomer against the intended biological target.
Table 1: Illustrative In Vitro Activity of a Hypothetical Compound
| Compound | Target/Assay | IC₅₀ (nM) | Notes |
| Racemic Compound | Kinase X | 50 | |
| (S)-Enantiomer | Kinase X | 10 | The (S)-enantiomer is 25-fold more potent than the (R)-enantiomer. |
| (R)-Enantiomer | Kinase X | 250 | |
| Racemic Compound | hERG Channel | >10,000 | No significant off-target activity observed. |
| (S)-Enantiomer | hERG Channel | >10,000 | No significant off-target activity observed. |
| (R)-Enantiomer | hERG Channel | >10,000 | No significant off-target activity observed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide a comprehensive description of the experimental procedures used to generate the in vitro data.
Example Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the test compounds against Kinase X was determined using a fluorescence-based assay. The assay was performed in 384-well plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, and 5 µM of a fluorescently labeled peptide substrate. The test compounds were serially diluted in DMSO and added to the reaction mixture, followed by the addition of the Kinase X enzyme. The reaction was incubated for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing 10 mM EDTA. The fluorescence intensity was measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.
Logical Relationship of Enantiomeric Activity
The following diagram illustrates the fundamental concept of a racemic mixture and the potential for its constituent enantiomers to exhibit different biological activities.
A Head-to-Head Comparison of ELN318463 Racemate and DAPT in Gamma-Secretase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of two key gamma-secretase inhibitors: the amyloid precursor protein (APP) selective ELN318463 racemate and the non-selective inhibitor DAPT. This document provides a comprehensive overview of their respective performance, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound and DAPT are both potent inhibitors of gamma-secretase, a critical enzyme in the pathogenesis of Alzheimer's disease. However, they exhibit distinct selectivity profiles. ELN318463 is an APP-selective inhibitor, demonstrating a preference for inhibiting the processing of APP over other substrates like Notch. In contrast, DAPT is a well-characterized, non-selective inhibitor that blocks the activity of gamma-secretase across multiple substrates, including both APP and Notch. This fundamental difference in selectivity has significant implications for their potential therapeutic applications and side-effect profiles.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and DAPT from published studies. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Endpoint | EC50 | Selectivity (vs. Notch) |
| Presenilin 1 (PS1) γ-Secretase | In vitro assay | Aβ40 production | 12 nM[1] | 75- to 120-fold[1] |
| Presenilin 2 (PS2) γ-Secretase | In vitro assay | Aβ40 production | 656 nM[1] | - |
Table 2: In Vitro Potency of DAPT
| Target | Assay System | Endpoint | IC50 |
| Total Aβ Production | Human primary neurons | Aβ levels | 115 nM[2] |
| Aβ42 Production | Human primary neurons | Aβ42 levels | 200 nM[2][3] |
| N-Cadherin Cleavage | In vitro γ-secretase assay | N-Cad/CTF2 production | ~30 nM[4] |
Signaling Pathways and Mechanism of Action
Both ELN318463 and DAPT target the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including APP and the Notch receptor.
Inhibition of gamma-secretase cleavage of APP is a primary therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques. However, the concurrent inhibition of Notch signaling can lead to significant side effects, as Notch is crucial for normal cellular communication and development. The selectivity of ELN318463 for APP processing suggests a potentially wider therapeutic window compared to non-selective inhibitors like DAPT.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Gamma-Secretase Activity Assay (for Aβ Production)
This protocol is based on the methods described by Basi et al. (2010) for the characterization of ELN318463.
-
Enzyme Source Preparation: Membranes from cells overexpressing gamma-secretase components (e.g., HEK293 cells) are prepared.
-
Substrate: A recombinant amyloid precursor protein C-terminal fragment (e.g., MBP-APPc125Sw) is used as the substrate.
-
Inhibition Assay: The cell membranes are incubated with the APP substrate in the presence of varying concentrations of the test compound (ELN318463 or DAPT).
-
Reaction: The reaction is carried out at 37°C for a defined period.
-
Quantification: The amount of Aβ40 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal effective/inhibitory concentration (EC50/IC50) is calculated from the dose-response curve.
Cellular Assay for Aβ and Notch Inhibition
This protocol allows for the simultaneous assessment of a compound's effect on both APP and Notch processing in a cellular context.
-
Cell Line: A stable cell line co-expressing a substrate for gamma-secretase-dependent Aβ production (e.g., APPSw) and a Notch-responsive reporter system (e.g., a luciferase reporter gene under the control of a Notch-responsive promoter) is used.
-
Compound Treatment: Cells are treated with a range of concentrations of ELN318463 or DAPT.
-
Aβ Measurement: After a suitable incubation period, the levels of Aβ in the cell culture medium are measured by ELISA.
-
Notch Activity Measurement: The activity of the Notch-responsive reporter (e.g., luciferase activity) is measured to determine the extent of Notch signaling inhibition.
-
Selectivity Calculation: The ratio of the IC50 for Notch inhibition to the IC50 for Aβ production is calculated to determine the compound's selectivity.
In Vivo Aβ Reduction Assay in a Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of gamma-secretase inhibitors.
-
Animal Model: A transgenic mouse model of Alzheimer's disease that overexpresses human APP and develops age-dependent Aβ pathology (e.g., PDAPP or Tg2576 mice) is used.
-
Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage).
-
Sample Collection: At various time points after administration, brain tissue is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are measured by ELISA.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration in the brain and the reduction in Aβ levels is analyzed to determine the in vivo potency and duration of action.
Conclusion
This compound emerges as a promising APP-selective gamma-secretase inhibitor, offering a potential advantage over non-selective inhibitors like DAPT by minimizing the risk of Notch-related side effects. The quantitative data presented, while not from direct head-to-head studies, highlight the significantly higher potency of ELN318463 for inhibiting PS1-mediated Aβ production and its substantial selectivity for APP processing over Notch signaling. DAPT remains a valuable research tool for studying the broader effects of gamma-secretase inhibition. The choice between these compounds will ultimately depend on the specific research question or therapeutic goal. For studies focused on selectively targeting Aβ production with minimal off-target effects on Notch, ELN318463 is the superior candidate. For investigations requiring broad inhibition of gamma-secretase activity, DAPT is a well-established option. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
A Head-to-Head Comparison of ELN318463 Racemate and DAPT in Gamma-Secretase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of two key gamma-secretase inhibitors: the amyloid precursor protein (APP) selective ELN318463 racemate and the non-selective inhibitor DAPT. This document provides a comprehensive overview of their respective performance, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound and DAPT are both potent inhibitors of gamma-secretase, a critical enzyme in the pathogenesis of Alzheimer's disease. However, they exhibit distinct selectivity profiles. ELN318463 is an APP-selective inhibitor, demonstrating a preference for inhibiting the processing of APP over other substrates like Notch. In contrast, DAPT is a well-characterized, non-selective inhibitor that blocks the activity of gamma-secretase across multiple substrates, including both APP and Notch. This fundamental difference in selectivity has significant implications for their potential therapeutic applications and side-effect profiles.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and DAPT from published studies. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of ELN318463
| Target | Assay System | Endpoint | EC50 | Selectivity (vs. Notch) |
| Presenilin 1 (PS1) γ-Secretase | In vitro assay | Aβ40 production | 12 nM[1] | 75- to 120-fold[1] |
| Presenilin 2 (PS2) γ-Secretase | In vitro assay | Aβ40 production | 656 nM[1] | - |
Table 2: In Vitro Potency of DAPT
| Target | Assay System | Endpoint | IC50 |
| Total Aβ Production | Human primary neurons | Aβ levels | 115 nM[2] |
| Aβ42 Production | Human primary neurons | Aβ42 levels | 200 nM[2][3] |
| N-Cadherin Cleavage | In vitro γ-secretase assay | N-Cad/CTF2 production | ~30 nM[4] |
Signaling Pathways and Mechanism of Action
Both ELN318463 and DAPT target the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including APP and the Notch receptor.
Inhibition of gamma-secretase cleavage of APP is a primary therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques. However, the concurrent inhibition of Notch signaling can lead to significant side effects, as Notch is crucial for normal cellular communication and development. The selectivity of ELN318463 for APP processing suggests a potentially wider therapeutic window compared to non-selective inhibitors like DAPT.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Gamma-Secretase Activity Assay (for Aβ Production)
This protocol is based on the methods described by Basi et al. (2010) for the characterization of ELN318463.
-
Enzyme Source Preparation: Membranes from cells overexpressing gamma-secretase components (e.g., HEK293 cells) are prepared.
-
Substrate: A recombinant amyloid precursor protein C-terminal fragment (e.g., MBP-APPc125Sw) is used as the substrate.
-
Inhibition Assay: The cell membranes are incubated with the APP substrate in the presence of varying concentrations of the test compound (ELN318463 or DAPT).
-
Reaction: The reaction is carried out at 37°C for a defined period.
-
Quantification: The amount of Aβ40 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal effective/inhibitory concentration (EC50/IC50) is calculated from the dose-response curve.
Cellular Assay for Aβ and Notch Inhibition
This protocol allows for the simultaneous assessment of a compound's effect on both APP and Notch processing in a cellular context.
-
Cell Line: A stable cell line co-expressing a substrate for gamma-secretase-dependent Aβ production (e.g., APPSw) and a Notch-responsive reporter system (e.g., a luciferase reporter gene under the control of a Notch-responsive promoter) is used.
-
Compound Treatment: Cells are treated with a range of concentrations of ELN318463 or DAPT.
-
Aβ Measurement: After a suitable incubation period, the levels of Aβ in the cell culture medium are measured by ELISA.
-
Notch Activity Measurement: The activity of the Notch-responsive reporter (e.g., luciferase activity) is measured to determine the extent of Notch signaling inhibition.
-
Selectivity Calculation: The ratio of the IC50 for Notch inhibition to the IC50 for Aβ production is calculated to determine the compound's selectivity.
In Vivo Aβ Reduction Assay in a Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of gamma-secretase inhibitors.
-
Animal Model: A transgenic mouse model of Alzheimer's disease that overexpresses human APP and develops age-dependent Aβ pathology (e.g., PDAPP or Tg2576 mice) is used.
-
Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage).
-
Sample Collection: At various time points after administration, brain tissue is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are measured by ELISA.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration in the brain and the reduction in Aβ levels is analyzed to determine the in vivo potency and duration of action.
Conclusion
This compound emerges as a promising APP-selective gamma-secretase inhibitor, offering a potential advantage over non-selective inhibitors like DAPT by minimizing the risk of Notch-related side effects. The quantitative data presented, while not from direct head-to-head studies, highlight the significantly higher potency of ELN318463 for inhibiting PS1-mediated Aβ production and its substantial selectivity for APP processing over Notch signaling. DAPT remains a valuable research tool for studying the broader effects of gamma-secretase inhibition. The choice between these compounds will ultimately depend on the specific research question or therapeutic goal. For studies focused on selectively targeting Aβ production with minimal off-target effects on Notch, ELN318463 is the superior candidate. For investigations requiring broad inhibition of gamma-secretase activity, DAPT is a well-established option. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
Validating the effect of ELN318463 racemate on Aβ plaque formation
Lack of Publicly Available Data on ELN318463 Racemate
As of late 2025, a thorough review of scientific literature and clinical trial databases reveals no publicly available information regarding a compound designated as "this compound" and its effects on amyloid-beta (Aβ) plaque formation. In light of this, the following guide provides a comparative overview of established and emerging therapeutic strategies aimed at reducing Aβ plaque burden in the context of Alzheimer's disease. This comparison is based on currently accessible experimental data for alternative approaches.
A Comparative Guide to Aβ Plaque Reduction Strategies
The pursuit of effective treatments for Alzheimer's disease has led to the investigation of various therapeutic avenues targeting the production, aggregation, and clearance of Aβ peptides, the primary component of amyloid plaques.[1][2][3] The main strategies include immunotherapy, secretase modulation, and inhibition of Aβ aggregation.[1]
Immunotherapy
Active and passive immunotherapy approaches are designed to stimulate the patient's immune system to recognize and clear Aβ plaques or to provide externally produced antibodies to achieve this.[1][4]
-
Aducanumab: This antibody-based therapy has shown the ability to reduce Aβ plaque burden in a dose-dependent manner in patients with early-stage Alzheimer's disease.[5]
-
AN-1792: An early active immunization approach, AN-1792, demonstrated Aβ plaque clearance in some patients.[4] However, the trial was halted due to meningoencephalitis in a subset of participants, highlighting the importance of targeting specific Aβ epitopes to avoid inflammatory T-cell responses.[4]
Secretase Inhibition
The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3] Inhibiting these enzymes is a direct strategy to reduce Aβ production.[1]
-
BACE1 Inhibitors: Several BACE1 inhibitors have been developed and have demonstrated the ability to reduce Aβ levels in both plasma and cerebrospinal fluid (CSF) in clinical trials.[1] For instance, LY2811376 showed dose-related reductions in Aβ species in CSF.[1] However, the development of some BACE inhibitors has been discontinued (B1498344) due to off-target effects or lack of cognitive improvement.[3]
Aβ Aggregation Inhibitors
These small molecules are designed to prevent the misfolding and aggregation of Aβ monomers into oligomers and fibrils, which are believed to be the neurotoxic species.[1][6]
-
Tramiposate: This compound was developed to block Aβ fibrillization.[1] While it showed promise in preclinical studies, it did not demonstrate significant clinical benefit in large-scale trials.[1]
Emerging Therapeutic Strategies
More recent research has identified other potential targets for modulating Aβ pathology:
-
TREM2: Variants in the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) gene have been linked to Alzheimer's disease risk.[5] TREM2 is involved in the microglial response to Aβ plaques, and enhancing its function could promote plaque clearance.[5]
-
Microbiome Modulation: Studies in transgenic mice have indicated that manipulation of the gut microbiome, for example through antibiotic treatment, can influence Aβ plaque deposition, particularly in males.[5]
-
Aβ-Degrading Proteases: Gene therapy approaches to deliver Aβ-degrading enzymes, such as neprilysin (NEP), have shown promise in reducing Aβ levels and plaque burden in animal models.[7]
Comparative Data on Aβ Plaque Reduction Strategies
| Therapeutic Strategy | Example Compound/Approach | Mechanism of Action | Observed Effect on Aβ Plaques | Developmental Stage |
| Immunotherapy (Passive) | Aducanumab | Monoclonal antibody targeting aggregated Aβ | Dose-dependent reduction in brain amyloid plaques.[5] | Approved (withdrawn post-market) |
| Immunotherapy (Active) | AN-1792 | Vaccination with full-length Aβ₁₋₄₂ | Plaque clearance observed in some patients.[4] | Discontinued |
| Secretase Inhibition | BACE1 Inhibitors (e.g., LY2811376) | Inhibition of β-secretase (BACE1) to reduce Aβ production | Reduction of Aβ levels in plasma and CSF.[1] | Clinical trials (some discontinued) |
| Aβ Aggregation Inhibition | Tramiposate | Binds to Aβ to prevent fibril formation | Showed ability to block Aβ aggregation in vitro.[1] | Discontinued |
| Microglial Modulation | TREM2 Agonists | Enhancing microglial response to Aβ | Preclinical studies suggest improved plaque containment.[5] | Preclinical/Early Clinical |
| Gene Therapy | sNEP (secreted Neprilysin) | Ex vivo gene delivery of Aβ-degrading enzyme | Reduced Aβ levels and plaque burden in transgenic mice.[7] | Preclinical |
Experimental Protocols
In Vitro Aβ Plaque Formation Assay:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured in appropriate media.
-
Aβ Treatment: Freshly dissolved Aβ(1-42) peptide is added to the culture medium to induce aggregation and plaque formation.[8]
-
Compound Administration: The test compound (e.g., a potential Aβ aggregation inhibitor) is added to the culture medium at various concentrations.
-
Plaque Visualization: After a defined incubation period, cells are fixed and stained with amyloid-binding dyes such as Congo red or Thioflavin S to visualize Aβ plaques.[8]
-
Quantification: Plaque burden can be quantified using microscopy and image analysis software. A filter retention assay can also be used for a semi-quantitative readout of aggregated Aβ.[8]
In Vivo Assessment in Transgenic Mouse Models:
-
Animal Model: Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease (e.g., APP/PS1 mice) are commonly used as they develop age-dependent Aβ plaque pathology.
-
Compound Administration: The test compound is administered to the mice over a specified period, often starting before or at the onset of plaque deposition.
-
Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or Y-maze to determine if the compound ameliorates memory deficits.
-
Brain Tissue Analysis: At the end of the treatment period, mouse brains are harvested. One hemisphere may be used for biochemical analysis (e.g., ELISA to measure Aβ levels), while the other is fixed for immunohistochemical analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify plaque burden. Staining for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) can also be performed to assess the inflammatory response.
Visualizing Pathways and Workflows
Caption: Therapeutic strategies targeting Aβ plaque formation.
Caption: Preclinical validation workflow for Aβ plaque-reducing compounds.
References
- 1. Treatment Strategies Targeting Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Aβ Immunotherapy Approaches for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to amyloid for Alzheimer’s disease therapies—a symposium report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of amyloid plaque formation suggests an intracellular basis of Abeta pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Amyloid Plaque Burden via Ex Vivo Gene Delivery of an Aβ-Degrading Protease: A Novel Therapeutic Approach to Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of amyloid plaque formation suggests an intracellular basis of Aβ pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the effect of ELN318463 racemate on Aβ plaque formation
Lack of Publicly Available Data on ELN318463 Racemate
As of late 2025, a thorough review of scientific literature and clinical trial databases reveals no publicly available information regarding a compound designated as "this compound" and its effects on amyloid-beta (Aβ) plaque formation. In light of this, the following guide provides a comparative overview of established and emerging therapeutic strategies aimed at reducing Aβ plaque burden in the context of Alzheimer's disease. This comparison is based on currently accessible experimental data for alternative approaches.
A Comparative Guide to Aβ Plaque Reduction Strategies
The pursuit of effective treatments for Alzheimer's disease has led to the investigation of various therapeutic avenues targeting the production, aggregation, and clearance of Aβ peptides, the primary component of amyloid plaques.[1][2][3] The main strategies include immunotherapy, secretase modulation, and inhibition of Aβ aggregation.[1]
Immunotherapy
Active and passive immunotherapy approaches are designed to stimulate the patient's immune system to recognize and clear Aβ plaques or to provide externally produced antibodies to achieve this.[1][4]
-
Aducanumab: This antibody-based therapy has shown the ability to reduce Aβ plaque burden in a dose-dependent manner in patients with early-stage Alzheimer's disease.[5]
-
AN-1792: An early active immunization approach, AN-1792, demonstrated Aβ plaque clearance in some patients.[4] However, the trial was halted due to meningoencephalitis in a subset of participants, highlighting the importance of targeting specific Aβ epitopes to avoid inflammatory T-cell responses.[4]
Secretase Inhibition
The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3] Inhibiting these enzymes is a direct strategy to reduce Aβ production.[1]
-
BACE1 Inhibitors: Several BACE1 inhibitors have been developed and have demonstrated the ability to reduce Aβ levels in both plasma and cerebrospinal fluid (CSF) in clinical trials.[1] For instance, LY2811376 showed dose-related reductions in Aβ species in CSF.[1] However, the development of some BACE inhibitors has been discontinued due to off-target effects or lack of cognitive improvement.[3]
Aβ Aggregation Inhibitors
These small molecules are designed to prevent the misfolding and aggregation of Aβ monomers into oligomers and fibrils, which are believed to be the neurotoxic species.[1][6]
-
Tramiposate: This compound was developed to block Aβ fibrillization.[1] While it showed promise in preclinical studies, it did not demonstrate significant clinical benefit in large-scale trials.[1]
Emerging Therapeutic Strategies
More recent research has identified other potential targets for modulating Aβ pathology:
-
TREM2: Variants in the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) gene have been linked to Alzheimer's disease risk.[5] TREM2 is involved in the microglial response to Aβ plaques, and enhancing its function could promote plaque clearance.[5]
-
Microbiome Modulation: Studies in transgenic mice have indicated that manipulation of the gut microbiome, for example through antibiotic treatment, can influence Aβ plaque deposition, particularly in males.[5]
-
Aβ-Degrading Proteases: Gene therapy approaches to deliver Aβ-degrading enzymes, such as neprilysin (NEP), have shown promise in reducing Aβ levels and plaque burden in animal models.[7]
Comparative Data on Aβ Plaque Reduction Strategies
| Therapeutic Strategy | Example Compound/Approach | Mechanism of Action | Observed Effect on Aβ Plaques | Developmental Stage |
| Immunotherapy (Passive) | Aducanumab | Monoclonal antibody targeting aggregated Aβ | Dose-dependent reduction in brain amyloid plaques.[5] | Approved (withdrawn post-market) |
| Immunotherapy (Active) | AN-1792 | Vaccination with full-length Aβ₁₋₄₂ | Plaque clearance observed in some patients.[4] | Discontinued |
| Secretase Inhibition | BACE1 Inhibitors (e.g., LY2811376) | Inhibition of β-secretase (BACE1) to reduce Aβ production | Reduction of Aβ levels in plasma and CSF.[1] | Clinical trials (some discontinued) |
| Aβ Aggregation Inhibition | Tramiposate | Binds to Aβ to prevent fibril formation | Showed ability to block Aβ aggregation in vitro.[1] | Discontinued |
| Microglial Modulation | TREM2 Agonists | Enhancing microglial response to Aβ | Preclinical studies suggest improved plaque containment.[5] | Preclinical/Early Clinical |
| Gene Therapy | sNEP (secreted Neprilysin) | Ex vivo gene delivery of Aβ-degrading enzyme | Reduced Aβ levels and plaque burden in transgenic mice.[7] | Preclinical |
Experimental Protocols
In Vitro Aβ Plaque Formation Assay:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured in appropriate media.
-
Aβ Treatment: Freshly dissolved Aβ(1-42) peptide is added to the culture medium to induce aggregation and plaque formation.[8]
-
Compound Administration: The test compound (e.g., a potential Aβ aggregation inhibitor) is added to the culture medium at various concentrations.
-
Plaque Visualization: After a defined incubation period, cells are fixed and stained with amyloid-binding dyes such as Congo red or Thioflavin S to visualize Aβ plaques.[8]
-
Quantification: Plaque burden can be quantified using microscopy and image analysis software. A filter retention assay can also be used for a semi-quantitative readout of aggregated Aβ.[8]
In Vivo Assessment in Transgenic Mouse Models:
-
Animal Model: Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease (e.g., APP/PS1 mice) are commonly used as they develop age-dependent Aβ plaque pathology.
-
Compound Administration: The test compound is administered to the mice over a specified period, often starting before or at the onset of plaque deposition.
-
Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or Y-maze to determine if the compound ameliorates memory deficits.
-
Brain Tissue Analysis: At the end of the treatment period, mouse brains are harvested. One hemisphere may be used for biochemical analysis (e.g., ELISA to measure Aβ levels), while the other is fixed for immunohistochemical analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify plaque burden. Staining for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) can also be performed to assess the inflammatory response.
Visualizing Pathways and Workflows
Caption: Therapeutic strategies targeting Aβ plaque formation.
Caption: Preclinical validation workflow for Aβ plaque-reducing compounds.
References
- 1. Treatment Strategies Targeting Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Aβ Immunotherapy Approaches for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to amyloid for Alzheimer’s disease therapies—a symposium report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of amyloid plaque formation suggests an intracellular basis of Abeta pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Amyloid Plaque Burden via Ex Vivo Gene Delivery of an Aβ-Degrading Protease: A Novel Therapeutic Approach to Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of amyloid plaque formation suggests an intracellular basis of Aβ pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ELN318463 Racemate: A Guide for Laboratory Professionals
The molecular formula for ELN318463 racemate is C19H20BrClN2O3S.[1][2] The presence of bromine and chlorine atoms suggests that it should be handled with care and that its disposal should follow guidelines for halogenated organic compounds.
Immediate Safety and Logistical Information
All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound, whether in solid form or in solution, must be managed through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4][5][6][7]
Experimental Protocol for Waste Preparation:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, leak-proof hazardous waste container.[3][4][6]
-
The container must be made of a material compatible with the chemical and any solvents used. Borosilicate glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.
-
Ensure the container is clearly labeled as "Hazardous Waste" and lists all contents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[5]
-
-
Segregation of Waste:
-
If other waste streams are being generated in the lab, ensure that the container for this compound is stored separately from incompatible materials. As a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Any container that originally held this compound must be treated as hazardous waste.
-
To decontaminate the empty container, it should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste along with the chemical itself.[4][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Arranging for Disposal:
-
Once the waste container is full (typically no more than 90% capacity) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection.
-
Summary of Disposal Procedures
| Procedure | Key Considerations | Rationale |
| Waste Collection | Use a designated, labeled, and sealed hazardous waste container. | Prevents accidental exposure and ensures proper identification of waste for disposal. |
| Waste Segregation | Store separately from incompatible chemicals. | Avoids potentially dangerous chemical reactions in the waste container. |
| Container Rinsing | Triple-rinse empty containers; collect the first rinse as hazardous waste.[4] | Ensures that residual chemical is not improperly discarded, contaminating the environment. |
| Final Disposal | Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. | Ensures compliance with local, state, and federal regulations for hazardous waste disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. abmole.com [abmole.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. acs.org [acs.org]
Prudent Disposal of ELN318463 Racemate: A Guide for Laboratory Professionals
The molecular formula for ELN318463 racemate is C19H20BrClN2O3S.[1][2] The presence of bromine and chlorine atoms suggests that it should be handled with care and that its disposal should follow guidelines for halogenated organic compounds.
Immediate Safety and Logistical Information
All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound, whether in solid form or in solution, must be managed through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4][5][6][7]
Experimental Protocol for Waste Preparation:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, leak-proof hazardous waste container.[3][4][6]
-
The container must be made of a material compatible with the chemical and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Ensure the container is clearly labeled as "Hazardous Waste" and lists all contents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[5]
-
-
Segregation of Waste:
-
If other waste streams are being generated in the lab, ensure that the container for this compound is stored separately from incompatible materials. As a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Any container that originally held this compound must be treated as hazardous waste.
-
To decontaminate the empty container, it should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste along with the chemical itself.[4][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Arranging for Disposal:
-
Once the waste container is full (typically no more than 90% capacity) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection.
-
Summary of Disposal Procedures
| Procedure | Key Considerations | Rationale |
| Waste Collection | Use a designated, labeled, and sealed hazardous waste container. | Prevents accidental exposure and ensures proper identification of waste for disposal. |
| Waste Segregation | Store separately from incompatible chemicals. | Avoids potentially dangerous chemical reactions in the waste container. |
| Container Rinsing | Triple-rinse empty containers; collect the first rinse as hazardous waste.[4] | Ensures that residual chemical is not improperly discarded, contaminating the environment. |
| Final Disposal | Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. | Ensures compliance with local, state, and federal regulations for hazardous waste disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. abmole.com [abmole.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
